3-Phenoxypropyldimethylchlorosilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQZJKHGHWQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598461 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69733-73-9 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Phenoxypropyldimethylchlorosilane
Foreword: The Strategic Importance of 3-Phenoxypropyldimethylchlorosilane
This compound (CAS No. 69733-73-9) is a versatile organosilicon compound of significant interest to researchers and professionals in drug development, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive chlorosilyl group and a phenoxypropyl moiety, makes it a valuable intermediate for the synthesis of a wide array of high-value molecules.[1][2] The chlorosilyl group provides a reactive handle for substitution and coupling reactions, enabling the facile introduction of the phenoxypropyl group into various molecular scaffolds.[2] This attribute is particularly crucial in the development of novel pharmaceuticals, agrochemicals, and specialty polymers where precise molecular design is paramount.[2] Furthermore, its role as a precursor to specialty silane coupling agents is vital for enhancing the interfacial adhesion between inorganic fillers and polymer matrices, leading to advanced composite materials with superior mechanical and thermal properties.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Primary Synthetic Pathway: Hydrosilylation of Allyl Phenyl Ether
The most prevalent and industrially viable method for the synthesis of this compound is the hydrosilylation of allyl phenyl ether with dimethylchlorosilane. This reaction involves the addition of the Si-H bond of dimethylchlorosilane across the carbon-carbon double bond of allyl phenyl ether, typically catalyzed by a transition metal complex.
Reaction Mechanism: The Chalk-Harrod Mechanism
The platinum-catalyzed hydrosilylation of alkenes is widely understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane (dimethylchlorosilane) oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride complex.
-
Olefin Coordination: The alkene (allyl phenyl ether) coordinates to the platinum(II) complex.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, favoring the formation of the anti-Markovnikov product, which in this case is the desired this compound.
-
Reductive Elimination: The final product is released from the platinum complex through reductive elimination, regenerating the active platinum(0) catalyst.
dot graph "Chalk-Harrod Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pt0 [label="Pt(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; HSi [label="HSi(CH₃)₂Cl\n(Dimethylchlorosilane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Olefin [label="Allyl Phenyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexA [label="Oxidative Addition\nComplex\n(H)Pt(II)(Si(CH₃)₂Cl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ComplexB [label="Olefin Coordinated\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ComplexC [label="Migratory Insertion\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Phenoxypropyldimethyl-\nchlorosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pt0 -> ComplexA [label=" + HSi(CH₃)₂Cl"]; ComplexA -> ComplexB [label=" + Allyl Phenyl Ether"]; ComplexB -> ComplexC [label=" Migratory\n Insertion"]; ComplexC -> Product [label=" Reductive\n Elimination"]; Product -> Pt0 [style=dashed, label=" Catalyst\n Regeneration"]; } caption: "Figure 1: Simplified Chalk-Harrod mechanism for the hydrosilylation of allyl phenyl ether."
Catalyst Systems
Platinum-based catalysts are the most effective and widely used for the hydrosilylation of allyl phenyl ether. Common choices include:
-
Speier's Catalyst (H₂PtCl₆): A solution of hexachloroplatinic acid in a suitable solvent, such as isopropanol.
-
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): Known for its high activity at low concentrations.
While highly effective, platinum catalysts can be expensive. Research into alternative, more cost-effective catalysts based on other transition metals is ongoing.
Side Reactions and Control
The primary side reaction of concern in the hydrosilylation of allyl ethers is the isomerization of the allyl group to a propenyl group, which is unreactive towards hydrosilylation. This can be minimized by careful control of reaction temperature and catalyst selection. Additionally, the presence of impurities in the starting materials can lead to catalyst deactivation and the formation of byproducts. Therefore, the use of high-purity reactants is crucial for achieving high yields and product purity.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of this compound based on analogous hydrosilylation reactions.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Allyl Phenyl Ether | 134.18 | 134.2 g | 1.0 |
| Dimethylchlorosilane | 94.62 | 104.1 g (110 mL) | 1.1 |
| Karstedt's Catalyst | - | 10-20 ppm Pt | - |
| Anhydrous Toluene | - | 250 mL | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with allyl phenyl ether and anhydrous toluene.
-
Catalyst Addition: Add the Karstedt's catalyst to the reaction mixture with stirring.
-
Addition of Dimethylchlorosilane: Slowly add the dimethylchlorosilane to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction is expected, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by techniques such as GC or NMR.
-
Purification: Cool the reaction mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and any low-boiling byproducts. The boiling point of this compound is approximately 290.4°C at atmospheric pressure.[3]
dot graph "Hydrosilylation Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Allyl Phenyl Ether\n- Toluene\n- Inert Atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Karstedt's Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Slowly Add\nDimethylchlorosilane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Heat to 60-80°C\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nFractional Distillation\n(under vacuum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> Catalyst; Catalyst -> Addition; Addition -> Reaction; Reaction -> Purification; Purification -> End; } caption: "Figure 2: General workflow for the hydrosilylation synthesis."
Alternative Synthetic Pathway: Grignard Reaction
While less common for this specific molecule, the Grignard reaction represents a fundamental and versatile method for the formation of silicon-carbon bonds and is a plausible alternative for the synthesis of this compound.
Reaction Overview
This pathway would involve two main steps:
-
Formation of the Grignard Reagent: 3-Phenoxypropyl bromide would be reacted with magnesium metal in a suitable ether solvent (e.g., diethyl ether or THF) to form 3-phenoxypropylmagnesium bromide.
-
Reaction with Dimethyldichlorosilane: The prepared Grignard reagent would then be reacted with dimethyldichlorosilane. The nucleophilic carbon of the Grignard reagent would attack the electrophilic silicon atom, displacing one of the chloride ions to form the desired product.
dot graph "Grignard Reaction Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="3-Phenoxypropyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Mg / Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="3-Phenoxypropyl-\nmagnesium Bromide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SiCl2 [label="Si(CH₃)₂Cl₂\n(Dimethyldichlorosilane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Phenoxypropyldimethyl-\nchlorosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Grignard [label="+ Mg"]; Grignard -> Product [label="+ Si(CH₃)₂Cl₂"]; } caption: "Figure 3: Proposed Grignard reaction pathway."
Considerations and Challenges
While theoretically sound, the Grignard pathway presents several challenges. The Grignard reagent is highly reactive and sensitive to moisture and protic solvents. The reaction with dimethyldichlorosilane can also lead to the formation of a disubstituted byproduct, bis(3-phenoxypropyl)dimethylsilane, if the reaction conditions are not carefully controlled. The hydrosilylation route is generally preferred due to its higher atom economy and more straightforward purification.
Safety and Handling
Reactants:
-
Allyl Phenyl Ether: Combustible liquid. May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Dimethylchlorosilane: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts with water to produce flammable gases.
Product:
-
This compound: Causes severe skin burns and eye damage.
Precautions:
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere to prevent reactions with moisture and air.
Conclusion
The synthesis of this compound is most effectively achieved through the platinum-catalyzed hydrosilylation of allyl phenyl ether with dimethylchlorosilane. This method offers high yields and selectivity when performed under optimized conditions with high-purity starting materials. While the Grignard reaction presents a viable alternative, the hydrosilylation pathway is generally favored for its efficiency and process simplicity. A thorough understanding of the reaction mechanisms, potential side reactions, and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4584395A - Method for preparation of 3-chloropropyl-trichlorosilane.
- Google Patents. (n.d.). US20170197995A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). Allyl phenyl ether. Retrieved from [Link]
Sources
3-Phenoxypropyldimethylchlorosilane chemical properties and structure
An In-depth Technical Guide to 3-Phenoxypropyldimethylchlorosilane: Structure, Properties, and Advanced Applications
Introduction
This compound (CAS No. 69733-73-9) is a specialized organosilicon compound that serves as a critical building block and surface modification agent in numerous advanced applications.[1] Its unique molecular architecture, combining a reactive chlorosilyl group with a flexible phenoxypropyl chain, makes it a versatile tool for researchers in materials science, organic synthesis, and chromatography. The reactive chloro-dimethylsilyl moiety provides a covalent attachment point to hydroxyl-bearing substrates, while the phenoxypropyl group imparts specific properties such as hydrophobicity, aromaticity, and thermal stability.[2][3]
This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and field-proven applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its capabilities.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3-phenoxypropyl chain. The key to its functionality lies in the polar, hydrolytically unstable Silicon-Chlorine (Si-Cl) bond, which is the primary site of reaction.[3]
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69733-73-9 | [2][4][5] |
| Molecular Formula | C₁₁H₁₇ClOSi | [2][4][5] |
| Molecular Weight | 228.79 g/mol | [4][5] |
| Appearance | Colorless to light-yellow transparent liquid | [4] |
| Boiling Point | 90-92 °C @ 0.25 mmHg | [2][5] |
| 290.4 °C @ 760 mmHg (calculated) | [4] | |
| Density | 1.034 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.5052 | [2][5] |
| Flash Point | 108.2 °C | [4] |
| Hydrolytic Sensitivity | High: Reacts rapidly with moisture, water, and protic solvents. | [2][5] |
Spectroscopic Profile (Predicted)
While a publicly available, verified set of spectra for this specific compound is not readily accessible, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures.
-
¹H NMR Spectroscopy:
-
δ ~7.3 ppm (m, 2H): Protons on the aromatic ring meta to the oxygen.
-
δ ~6.9 ppm (m, 3H): Protons on the aromatic ring ortho and para to the oxygen.
-
δ ~4.0 ppm (t, 2H): Methylene protons adjacent to the phenoxy oxygen (O-CH₂).
-
δ ~1.9 ppm (m, 2H): Methylene protons in the middle of the propyl chain (Si-CH₂-CH₂).
-
δ ~0.9 ppm (t, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂).
-
δ ~0.4 ppm (s, 6H): Protons of the two silicon-bound methyl groups (Si-(CH₃)₂).
-
-
¹³C NMR Spectroscopy:
-
δ ~158 ppm: Aromatic carbon directly bonded to oxygen (C-O).
-
δ ~129 ppm: Aromatic carbons meta to the oxygen.
-
δ ~121 ppm: Aromatic carbon para to the oxygen.
-
δ ~114 ppm: Aromatic carbons ortho to the oxygen.
-
δ ~70 ppm: Methylene carbon adjacent to the phenoxy oxygen (O-CH₂).
-
δ ~26 ppm: Methylene carbon in the middle of the propyl chain (Si-CH₂-CH₂).
-
δ ~15 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂).
-
δ ~-2 ppm: Carbons of the two silicon-bound methyl groups (Si-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
3060-3040 cm⁻¹: Aromatic C-H stretch.
-
2960-2850 cm⁻¹: Aliphatic C-H stretch (propyl and methyl groups).
-
~1600, ~1500 cm⁻¹: Aromatic C=C ring stretches.
-
~1260 cm⁻¹: Si-CH₃ symmetric deformation (a characteristic sharp band for methylsilanes).
-
~1245 cm⁻¹: Aryl-O stretch (C-O).
-
~1100 cm⁻¹: Si-C stretch.
-
~800 cm⁻¹: Si-C rocking and Si-CH₃ rocking.
-
~500 cm⁻¹: Si-Cl stretch.
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 228 (for ³⁵Cl) and 230 (for ³⁷Cl) would be expected, though it may be weak due to instability.
-
Major Fragments: Fragmentation would likely occur via cleavage of the propyl chain and bonds to silicon. Key expected fragments include:
-
m/z 213: Loss of a methyl group ([M-15]⁺).
-
m/z 135: Cleavage of the propyl-oxygen bond, leaving the [M-OPh]⁺ fragment.
-
m/z 94: Phenol cation ([PhOH]⁺).
-
m/z 93: Phenoxy radical cation ([PhO]⁺).
-
m/z 77: Phenyl cation ([C₆H₅]⁺).
-
-
Chemical Reactivity and Handling
The dominant feature of this compound's reactivity is the highly polarized Si-Cl bond. This bond is extremely susceptible to nucleophilic attack, particularly by water.[6][7]
Hydrolysis: Upon exposure to moisture, the compound rapidly hydrolyzes to form the corresponding silanol, which can then self-condense to form disiloxanes and higher-order siloxane oligomers.[8] This reaction releases corrosive hydrogen chloride (HCl) gas, which is a primary safety concern.[6][9]
Caption: Reaction pathway for the hydrolysis and condensation of chlorosilanes.
Safety and Handling:
-
Corrosive: Causes severe skin burns and eye damage due to its reactivity and the release of HCl upon contact with moisture.[10]
-
Water-Reactive: Reacts with water, steam, or moist air to produce heat and toxic, corrosive fumes of HCl.[6][9]
-
Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2] All glassware and solvents must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, acids, and bases.[11]
Representative Synthesis Protocol
The primary industrial route to this class of compounds is the platinum-catalyzed hydrosilylation of an alkene with a hydrosilane. The following is a representative protocol for the synthesis of this compound from allyl phenyl ether and dimethylchlorosilane.
Reaction: Allyl Phenyl Ether + Dimethylchlorosilane → this compound
Methodology:
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to remove all traces of moisture.
-
Reagent Charging: The flask is charged with allyl phenyl ether (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex, ~10-20 ppm Pt) is added to the flask.
-
Causality: Platinum catalysts are highly efficient for hydrosilylation, promoting the addition of the Si-H bond across the C=C double bond with high selectivity for the terminal carbon (anti-Markovnikov addition), which prevents the formation of branched isomers.
-
-
Reactant Addition: Dimethylchlorosilane (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution at a rate that maintains a gentle reflux.
-
Causality: A slight excess of the silane ensures complete consumption of the more valuable allyl phenyl ether. The dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature runaway.
-
-
Reaction Monitoring: The reaction is maintained at a gentle reflux (typically 60-80 °C) and monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Purification:
-
The reaction mixture is cooled to room temperature.
-
The crude product is purified by vacuum distillation. The low pressure (e.g., <1 mmHg) allows the high-boiling product to distill at a lower temperature, preventing thermal decomposition.
-
Causality: Distillation effectively removes the solvent, unreacted starting materials, and any high-molecular-weight side products, yielding the final product with high purity (>95%).
-
Applications in Research and Industry
The dual functionality of this compound makes it a valuable reagent in several fields.
Surface Modification and Coupling Agents
The Si-Cl group allows for the covalent attachment of the molecule to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[2] This process, known as silanization, transforms the properties of the substrate.
-
As a Coupling Agent: In composite materials, it acts as an interfacial adhesion promoter between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[1] The silane end bonds to the filler, while the phenoxypropyl tail becomes entangled with or reacts into the polymer matrix, bridging the two dissimilar phases and leading to materials with enhanced mechanical strength and durability.[1][3]
-
Creating Hydrophobic Surfaces: The phenoxypropyl group is non-polar and aromatic. Grafting it onto a normally hydrophilic surface like glass renders the surface hydrophobic (water-repellent).[2]
Representative Protocol: Surface Modification of Silica Nanoparticles
-
Activation of Substrate: Silica nanoparticles are dried in a vacuum oven at 120 °C for 12 hours to remove physisorbed water. They are then dispersed in anhydrous toluene.
-
Causality: Removing adsorbed water is critical. Water would preferentially react with the chlorosilane in solution, preventing it from binding to the silica surface. Toluene is an excellent anhydrous solvent for this reaction.
-
-
Silanization Reaction: The silica-toluene suspension is heated to reflux. This compound (in excess, e.g., 5-10% w/w relative to silica) is added dropwise. The reaction is refluxed for 4-6 hours under a nitrogen atmosphere.
-
Causality: The reaction proceeds via nucleophilic attack of the surface silanol (Si-OH) groups on the silicon atom of the chlorosilane, displacing the chloride and forming a stable Si-O-Si bond. Refluxing provides the necessary activation energy.
-
-
Washing and Purification: The mixture is cooled, and the functionalized nanoparticles are collected by centrifugation. They are then washed repeatedly with fresh toluene and then ethanol to remove any unreacted silane and by-products (HCl).
-
Causality: Thorough washing is essential to ensure that only covalently bound silane remains, preventing misleading results in subsequent applications.
-
-
Final Drying: The purified, surface-modified silica nanoparticles are dried in a vacuum oven at 80 °C overnight.
Intermediate in Organic and Polymer Synthesis
The reactive nature of the Si-Cl bond makes it a versatile intermediate.[1][4] It can be reacted with alcohols, amines, and other nucleophiles to introduce the phenoxypropyldimethylsilyl group into a target molecule.
-
Protecting Group: It can be used to protect hydroxyl groups. The resulting silyl ether is stable to many reaction conditions but can be cleaved under specific conditions (e.g., with fluoride ions).
-
Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty silicones and other high-performance polymers, imparting properties like thermal stability and flexibility.[3]
Derivatization Agent for Gas Chromatography (GC)
Many polar, non-volatile compounds (e.g., steroids, sugars, phenols) cannot be analyzed directly by GC. Derivatization is a chemical modification process that converts these analytes into more volatile and thermally stable forms.
This compound serves as a silylating agent. It reacts with active hydrogens (e.g., in -OH, -NH₂, -COOH groups) to replace them with a bulky, non-polar phenoxypropyldimethylsilyl group.[6][9]
Caption: Workflow for GC analysis using silylation derivatization.
Advantages of Derivatization with this Reagent:
-
Increased Volatility: Masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to enter the gas phase at lower temperatures.
-
Improved Thermal Stability: Protects thermally labile groups from degrading in the hot GC injection port.
-
Enhanced Chromatographic Performance: The resulting derivatives are less polar and less likely to adsorb onto active sites in the GC column, resulting in sharper, more symmetrical peaks.
-
Structural Information: The mass spectrum of the silylated derivative can provide additional structural confirmation.
Conclusion
This compound is a highly versatile and reactive organosilane. Its utility stems from the strategic combination of a reactive Si-Cl handle for covalent attachment and a functional phenoxypropyl tail that modifies surface properties and molecular structures. For the materials scientist, it is a powerful tool for creating robust composites and functionalized surfaces. For the synthetic chemist, it serves as a valuable intermediate and protecting group. A thorough understanding of its reactivity, particularly its sensitivity to moisture, is paramount for its safe handling and successful application. As the demand for high-performance materials and complex molecular architectures continues to grow, the importance of specialized reagents like this compound in both academic research and industrial innovation is set to expand.
References
- Alfa Chemistry. (n.d.). CAS 69733-73-9 this compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
-
Grokipedia. (n.d.). Chlorosilane. Retrieved from [Link]
-
PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S. Retrieved from [Link]
- Valtavirta, M., et al. (2018). Analysis of the Gas Phase Reactivity of Chlorosilanes. The Journal of Physical Chemistry A.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]
-
Gelest, Inc. (2014). Safety Data Sheet: this compound. Retrieved from [Link]
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from a generic MSDS for similar products.
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- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. ucl.ac.uk [ucl.ac.uk]
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- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
The Versatility of 3-Phenoxypropyldimethylchlorosilane: A Technical Guide for Advanced Synthesis and Analysis
Introduction: Unveiling a Multifunctional Silane
3-Phenoxypropyldimethylchlorosilane (CAS Number 69733-73-9) is a versatile organosilicon compound that has emerged as a critical tool for researchers, particularly in the fields of organic synthesis and drug development. Its unique molecular architecture, featuring a reactive chlorosilyl group and a phenoxypropyl moiety, allows it to serve multiple functions, from a protecting group for sensitive functionalities to a derivatizing agent for enhancing analytical detection.[1][2] This guide provides an in-depth exploration of the core applications of this compound, complete with field-proven insights and detailed experimental protocols to empower scientists in their research endeavors.
The reactivity of this compound is centered around the silicon-chlorine bond. The chlorine atom is a good leaving group, making the silicon atom susceptible to nucleophilic attack by compounds containing active hydrogens, such as alcohols, amines, and thiols. This reactivity is the foundation for its use as a protecting group and a derivatizing agent. Furthermore, the phenoxypropyl chain imparts unique properties, including increased lipophilicity and potential for specific interactions, which can be leveraged in chromatographic separations and surface modification applications.[2]
| Property | Value |
| CAS Number | 69733-73-9 |
| Molecular Formula | C₁₁H₁₇ClOSi |
| Molecular Weight | 228.79 g/mol |
| Boiling Point | 118-120 °C at 0.5 mmHg |
| Density | 1.032 g/mL at 25 °C |
Core Application I: A Robust Protecting Group for Alcohols
In the intricate world of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. This compound serves as an effective protecting group for hydroxyl moieties, converting them into stable 3-phenoxypropyldimethylsilyl (OPPDMS) ethers. This protection strategy is particularly valuable when the hydroxyl group needs to be shielded from strongly basic or nucleophilic reagents.
The formation of the silyl ether is typically achieved by reacting the alcohol with this compound in the presence of a mild base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base acts as a scavenger for the hydrochloric acid generated during the reaction.
The stability of the resulting OPPDMS ether is a key advantage. It is generally robust to a wide range of reaction conditions that would cleave more labile protecting groups. However, its removal can be readily accomplished under specific conditions, most commonly using a fluoride ion source such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond, regenerating the alcohol.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a model primary alcohol.
Materials:
-
Benzyl alcohol
-
This compound
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure benzyl (3-phenoxypropyl)dimethylsilyl ether.
Experimental Protocol: Deprotection of a (3-Phenoxypropyl)dimethylsilyl Ether
This protocol outlines the cleavage of the OPPDMS group to regenerate the parent alcohol.
Materials:
-
Benzyl (3-phenoxypropyl)dimethylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the silyl ether (1.0 eq) in THF at room temperature, add TBAF solution (1.2 eq).
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzyl alcohol.
Core Application II: Derivatizing Agent for Chromatographic Analysis
In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a common strategy to enhance their volatility, thermal stability, and chromatographic behavior.[3] this compound is an excellent derivatizing agent for compounds containing active hydrogens, such as alcohols, phenols, and amines.
The resulting silyl derivatives are more volatile and less polar than the parent compounds, leading to improved peak shapes and reduced tailing on common GC columns. The introduction of the phenoxypropyl group also increases the molecular weight of the analyte, which can be advantageous in mass spectrometry by shifting the molecular ion to a higher, less crowded region of the mass spectrum. This can aid in the unambiguous identification of the analyte in complex matrices. A similar compound, phenyldimethylchlorosilane, has been successfully used to derivatize pinacolyl alcohol for enhanced GC-MS detection.[4]
Experimental Protocol: Derivatization of a Steroid for GC-MS Analysis
This protocol provides a general procedure for the derivatization of a hydroxyl-containing steroid, such as testosterone, for GC-MS analysis.
Materials:
-
Steroid standard (e.g., testosterone)
-
This compound
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., acetonitrile or ethyl acetate)
-
Heating block or water bath
-
GC vials
-
Nitrogen gas supply for evaporation
Procedure:
-
Accurately weigh a small amount of the steroid standard (e.g., 1 mg) into a clean, dry reaction vial.
-
Dissolve the standard in a small volume of anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Add an excess of anhydrous pyridine (e.g., 50 µL).
-
Add an excess of this compound (e.g., 50 µL).
-
Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS injection.
Core Application III: Surface Modification of Silica-Based Materials
The ability to tailor the surface chemistry of materials is crucial in many areas of drug development and analysis, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). This compound can be used to functionalize silica-based materials, such as silica gel or glass beads, to create a hydrophobic surface with unique separation properties.[5]
The reaction involves the covalent bonding of the silane to the silanol groups (Si-OH) on the silica surface. This process, known as silanization, effectively masks the polar silanol groups and introduces the phenoxypropyl moiety, resulting in a reversed-phase-like stationary phase. The phenyl group in the bonded phase can provide π-π interactions with analytes containing aromatic rings, offering a different selectivity compared to traditional alkyl-bonded phases like C8 or C18.[6][7]
Experimental Protocol: Functionalization of Silica Gel for Chromatography
This protocol describes the surface modification of silica gel for use as a stationary phase in chromatography.
Materials:
-
Silica gel (chromatography grade)
-
This compound
-
Anhydrous toluene
-
Triethylamine
-
Methanol
-
Standard reflux apparatus
-
Sintered glass funnel
Procedure:
-
Activate the silica gel by heating at 150 °C for 4 hours under vacuum to remove adsorbed water.
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene under an inert atmosphere.
-
Add triethylamine (as an acid scavenger) to the suspension.
-
Add this compound to the stirred suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
After cooling to room temperature, collect the functionalized silica gel by filtration using a sintered glass funnel.
-
Wash the silica gel sequentially with toluene, methanol, and diethyl ether to remove unreacted reagents and byproducts.
-
Dry the modified silica gel under vacuum. The resulting material can be packed into a chromatography column.
Core Application IV: A Versatile Intermediate in Pharmaceutical Synthesis
The reactive nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The phenoxypropyl group can be a key structural motif in a target molecule, and this reagent provides an efficient way to introduce it.
The chlorosilyl group can be displaced by a variety of nucleophiles, allowing for the formation of Si-C, Si-N, and Si-S bonds. This versatility enables chemists to incorporate the phenoxypropyldimethylsilyl group into a wide range of organic frameworks. While specific examples in the public domain are often proprietary, the general synthetic utility is clear from its chemical structure and reactivity.
Conceptual Synthetic Pathway
Conclusion: A Multifaceted Tool for the Modern Scientist
This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis and analysis. Its utility as a protecting group, a derivatizing agent, a surface modifier, and a synthetic intermediate makes it an invaluable addition to the toolkit of any researcher in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this remarkable compound. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.
References
- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234.
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). ReproSil Mixed-Mode. Retrieved from [Link]
- LCGC International. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound.
- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014).
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of t-butyldimethylsilyl (TBDMS) ethers using a catalytic amount of acetyl chloride in dry methanol. Synlett, (5), 694-698.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Patsnap. (2013).
- Philippine Journal of Science. (2020).
- Reinventing Silica Modification for Long-Lasting HPLC Columns. (2023).
- Sigma-Aldrich. (n.d.).
- Liu, R. H., & Lin, C. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS-a conceptual review. Journal of food and drug analysis, 6(3), 2.
- TCI Chemicals. (n.d.). Protecting Agents.
- Wikipedia. (n.d.). Ether cleavage.
Sources
- 1. US20170197995A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]
- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10617668B2 - Pharmaceutical formulations - Google Patents [patents.google.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijarsct.co.in [ijarsct.co.in]
An In-Depth Technical Guide to 3-Phenoxypropyldimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Phenoxypropyldimethylchlorosilane, a versatile organosilicon compound. We will delve into its fundamental chemical properties, synthesis considerations, and diverse applications, with a particular focus on its role as a chemical intermediate in various scientific fields.
Section 1: Compound Identification and Physicochemical Properties
This compound is an organochlorosilane characterized by a phenoxypropyl group attached to a dimethylchlorosilyl moiety. This unique structure makes it a valuable reagent in organic synthesis and material science.
Molecular Formula: C₁₁H₁₇ClOSi[1][2][3][4]
Molecular Weight: 228.78 g/mol [1][4]
Key Identifiers:
-
IUPAC Name: chloro-dimethyl-(3-phenoxypropyl)silane[1]
-
Synonyms: (3-DIMETHYLCHLOROSILYLPROPOXY)BENZENE, Chlordimethyl-(3-phenoxy)propylsilane[1][2][3]
The physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Appearance | Transparent liquid | [1] |
| Boiling Point | 90-92 °C at 0.25 mmHg; 290.4 °C at 760 mmHg | [1][2][4] |
| Density | 1.009 - 1.034 g/mL | [1][2][4] |
| Refractive Index | 1.5052 | [2][4] |
| Flash Point | 108.2 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |
Section 2: Synthesis and Reactivity
The synthesis of this compound generally involves the reaction of appropriate chlorosilanes with phenoxy-containing precursors.[5] The purity of the final product is crucial for its successful application, especially in sensitive areas like pharmaceutical synthesis.[5]
The key to its functionality lies in its molecular structure. The presence of a highly reactive chlorosilyl group allows it to readily participate in substitution and coupling reactions.[6] This reactivity is fundamental to its role as a chemical intermediate, enabling the introduction of the phenoxypropyl moiety into a wide range of organic molecules.[5][6]
Caption: Role as a chemical intermediate in synthesis.
Section 4: Safety, Handling, and Storage
This compound is a reactive compound that requires careful handling.
Hazards:
-
Causes severe skin burns and eye damage. [3]* Reacts rapidly with moisture, water, and protic solvents. [2]* Vapors may form an explosive mixture with air. Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably under a fume hood. [7]* Wear appropriate protective gloves, clothing, and eye/face protection. [3][7]* Avoid contact with skin and eyes. [7]* Keep away from heat, sparks, open flames, and other sources of ignition. [7]* Wash hands thoroughly after handling. [3][7] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [7][8]* Protect from moisture. [7]* Keep away from incompatible substances such as moisture, strong oxidizing agents, strong acids, and strong bases. [7]
Section 5: Experimental Protocol - Example of Surface Modification
The following is a generalized protocol for the hydrophobic surface modification of a silica-based substrate using this compound. This process leverages the reactivity of the chlorosilyl group with surface hydroxyls.
Objective: To create a hydrophobic surface on a glass slide by forming a self-assembled monolayer.
Materials:
-
This compound
-
Anhydrous toluene
-
Glass microscope slides
-
Piranha solution (use with extreme caution)
-
Deionized water
-
Nitrogen gas stream
-
Oven
Methodology:
-
Substrate Cleaning and Activation:
-
Clean glass slides by sonicating in deionized water and then ethanol.
-
Dry the slides under a stream of nitrogen.
-
Activate the surface by immersing the slides in Piranha solution for 30 minutes to generate hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive).
-
Rinse the slides thoroughly with deionized water and dry in an oven at 120 °C for 1 hour.
-
-
Silanization Reaction:
-
In a moisture-free environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the activated and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The chlorosilyl groups will react with the surface hydroxyls.
-
-
Post-Reaction Cleaning:
-
Remove the slides from the silane solution.
-
Rinse the slides with fresh anhydrous toluene to remove any unreacted silane.
-
Further sonicate the slides in toluene for 5 minutes.
-
-
Curing and Finalization:
-
Dry the coated slides under a stream of nitrogen.
-
Cure the slides in an oven at 120 °C for 1 hour to ensure a stable, cross-linked monolayer.
-
The surface should now exhibit hydrophobic properties.
-
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 69733-73-9 [amp.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. This compound - Gelest, Inc. [gelest.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. couplingagentses.com [couplingagentses.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. This compound | 69733-73-9 [amp.chemicalbook.com]
Spectroscopic data of 3-Phenoxypropyldimethylchlorosilane (NMR, FTIR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypropyldimethylchlorosilane
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 69733-73-9), a bifunctional organosilane of significant interest in materials science and organic synthesis. As a reactive chlorosilane, its structural integrity is paramount for subsequent applications. This document outlines detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra. The discussion emphasizes the causal relationships between molecular structure and spectral features, providing researchers and drug development professionals with a robust framework for quality control and structural verification.
Introduction: The Analytical Imperative for a Reactive Silane
This compound is a versatile chemical intermediate characterized by a reactive chlorosilyl moiety and a phenoxypropyl group. This unique combination allows it to act as a linker, surface modifier, or protecting group. The presence of the Si-Cl bond, however, makes the compound highly susceptible to hydrolysis. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a critical validation of material quality, ensuring the absence of hydrolysis byproducts (such as siloxanes) that could compromise experimental outcomes. This guide employs ¹H NMR, ¹³C NMR, and FTIR spectroscopy as orthogonal techniques to provide an unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of every atom in the this compound molecule.
Experimental Protocol: NMR Analysis
Given the moisture sensitivity of the Si-Cl bond, all sample preparation must be conducted under anhydrous conditions.
Methodology:
-
Solvent Selection: Use a dry, deuterated aprotic solvent. Deuterated chloroform (CDCl₃) is an excellent choice due to its good dissolving power for organosilanes and minimal interference in the regions of interest.[1][2] Ensure the solvent is from a freshly opened ampoule or has been dried over molecular sieves.
-
Sample Preparation: In a nitrogen-purged glovebox or using Schlenk techniques, accurately weigh approximately 10-20 mg of this compound directly into a dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm.[2][3] Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).[2]
-
Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon environment.[4]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) are key to assigning each signal.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assigned Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Si-(CH ₃)₂ (a) | 0.4 - 0.6 | Singlet (s) | 6H | Protons on methyl groups attached to silicon are highly shielded and appear far upfield. |
| Si-CH ₂- (b) | 0.9 - 1.1 | Triplet (t) | 2H | Aliphatic protons adjacent to the silicon atom. Split into a triplet by the neighboring -CH₂- group (c). |
| -CH₂-CH ₂-CH₂- (c) | 1.9 - 2.1 | Pentet (p) | 2H | Methylene group flanked by two other methylene groups (b and d), resulting in complex splitting that often appears as a pentet. |
| O-CH ₂- (d) | 3.9 - 4.1 | Triplet (t) | 2H | Protons on the carbon attached to the electronegative oxygen of the phenoxy group are deshielded and shifted downfield. Split into a triplet by group (c).[5] |
| Ar-H (para) (g) | 6.9 - 7.0 | Triplet (t) | 1H | The proton at the para position of the phenoxy ring is shielded relative to the ortho/meta protons. |
| Ar-H (ortho) (e) | 6.8 - 6.9 | Doublet (d) | 2H | Protons at the ortho positions of the phenoxy ring. |
| Ar-H (meta) (f) | 7.2 - 7.4 | Triplet (t) | 2H | Protons at the meta positions are deshielded compared to the ortho/para positions due to inductive and resonance effects.[6] |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each chemically distinct carbon atom, providing a clear count of the non-equivalent carbons and information about their chemical nature (alkane, aromatic, bonded to heteroatoms).[7]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Si-(C H₃)₂ (A) | -1.0 - 2.0 | Methyl carbons attached to silicon are highly shielded and can even appear at negative ppm values relative to TMS. |
| Si-C H₂- (B) | 15 - 20 | Aliphatic carbon directly bonded to silicon. |
| -CH₂-C H₂-CH₂- (C) | 25 - 30 | Central methylene carbon of the propyl chain. |
| O-C H₂- (D) | 68 - 72 | Carbon bonded to the highly electronegative phenoxy oxygen is significantly deshielded.[8] |
| Ar-C (ortho) (E) | 114 - 116 | Aromatic carbons at the ortho position. |
| Ar-C (para) (G) | 120 - 122 | Aromatic carbon at the para position. |
| Ar-C (meta) (F) | 129 - 131 | Aromatic carbons at the meta position. |
| Ar-C -O (H) | 158 - 160 | The ipso-carbon, directly attached to the ether oxygen, is the most deshielded of the aromatic carbons.[9] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Analysis
Due to the compound's liquid state and reactivity, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.
-
Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane or isopropanol) immediately after analysis to prevent residue buildup.
Interpretation of the FTIR Spectrum
The FTIR spectrum confirms the presence of all key structural components of the molecule. The absence of a broad absorption band around 3300 cm⁻¹ is a key indicator that the Si-Cl bond has not hydrolyzed to a Si-OH group.[10]
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3060 - 3040 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H (propyl chain, methyl groups) |
| 1595 & 1495 | C=C Stretch | Aromatic ring skeletal vibrations |
| 1245 | =C-O-C Stretch | Aryl-alkyl ether, asymmetric stretch |
| 1110 - 1085 | Si-O-C Stretch | While not directly present, this region is important to monitor for potential hydrolysis/condensation byproducts.[11] |
| 1260 | Si-CH₃ Bend | Symmetric deformation of methyl groups on silicon |
| 840 - 800 | Si-C Stretch / Si-CH₃ Rock | Rocking vibration of methyl groups on silicon |
| 520 - 450 | Si-Cl Stretch | Stretch of the silicon-chlorine bond. This is a key peak confirming the compound's integrity. |
Integrated Analytical Workflow
The confirmation of the structure and purity of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow provides a logical pathway for this analysis.
Caption: Spectroscopic analysis workflow for this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a definitive analytical toolkit for the characterization of this compound. ¹H and ¹³C NMR data confirm the precise arrangement of the carbon-hydrogen framework, including the propyl linker, dimethylsilyl group, and phenoxy ring. FTIR spectroscopy serves as a rapid and essential tool for verifying the presence of key functional groups, most notably the crucial Si-Cl bond, and for screening for undesirable hydrolysis byproducts. The methodologies and interpretative frameworks presented in this guide offer a reliable system for ensuring the quality and structural integrity of this reactive silane, which is fundamental to its successful application in research and development.
References
-
ResearchGate. "The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane..." ResearchGate. Available at: [Link]
-
NMRDB.org. "Predict 13C carbon NMR spectra". NMRDB.org. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. "low/high resolution 1H proton nmr spectrum of 1-methoxypropane". docbrown.info. Available at: [Link]
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PubMed Central (PMC). "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis". National Center for Biotechnology Information. Available at: [Link]
-
MDPI. "A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation". MDPI. Available at: [Link]
-
NIST WebBook. "Phenethyltrichlorosilane". National Institute of Standards and Technology. Available at: [Link]
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ResearchGate. "Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy". ResearchGate. Available at: [Link]
-
University of Regensburg. "Chemical shifts". University of Regensburg. Available at: [Link]
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ResearchGate. "FTIR spectra of (a) (3‐aminopropyl)triethoxysilane (b) S‐OFX, and (c)...". ResearchGate. Available at: [Link]
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ACS Publications. "Trapping Experiments on a Trichlorosilanide Anion: a Key Intermediate of Halogenosilane Chemistry". American Chemical Society. Available at: [Link]
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Drawell. "Sample Preparation for FTIR Analysis". Drawell. Available at: [Link]
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Michigan State University Chemistry. "Proton NMR Table". Michigan State University. Available at: [Link]
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MDPI. "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis". MDPI. Available at: [Link]
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University of the West Indies. "Sample preparation for FT-IR". The University of the West Indies at Mona, Jamaica. Available at: [Link]
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ResearchGate. "The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm". ResearchGate. Available at: [Link]
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ACS Publications. "New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols". American Chemical Society. Available at: [Link]
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An In-depth Technical Guide to the Reaction of 3-Phenoxypropyldimethylchlorosilane with Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Silyl ethers are a cornerstone of this strategy, offering a robust yet reversible means of masking the reactivity of hydroxyl groups. Among the diverse array of silylating agents, 3-Phenoxypropyldimethylchlorosilane stands out due to the unique properties imparted by its phenoxypropyl moiety. This guide provides a comprehensive exploration of the reaction mechanism of this compound with hydroxyl groups, offering field-proven insights and detailed protocols for its effective application.
This compound is a versatile organosilicon compound utilized as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced polymers.[1][2] Its utility stems from the reactive chlorosilyl group, which allows for the facile introduction of the phenoxypropyldimethylsilyl group onto molecules bearing hydroxyl functionalities.[1][2] Understanding the nuances of this reaction is critical for optimizing synthetic routes and achieving desired molecular architectures.
The Core Reaction Mechanism: A Nucleophilic Substitution at Silicon
The fundamental reaction between this compound and a hydroxyl group (e.g., an alcohol) is a nucleophilic substitution at the silicon atom, proceeding primarily through an SN2-type mechanism.[3] This process is typically facilitated by a base.
The reaction can be broken down into two key steps:
-
Activation of the Hydroxyl Group: In the presence of a suitable base, the hydroxyl proton is abstracted, forming a more nucleophilic alkoxide. Common bases for this purpose include tertiary amines such as triethylamine or imidazole.[4][5] The choice of base is critical, as its role extends beyond simple proton scavenging to potentially acting as a nucleophilic catalyst.[5]
-
Nucleophilic Attack and Displacement: The resulting alkoxide attacks the electrophilic silicon center of the this compound. This concerted step involves the formation of a new silicon-oxygen bond and the simultaneous cleavage of the silicon-chlorine bond. The chloride ion is expelled as a leaving group, which then typically forms a salt with the protonated base.[3]
The overall transformation results in the formation of a stable 3-phenoxypropyldimethylsilyl ether and a hydrochloride salt of the base.[4]
The Influence of the 3-Phenoxypropyl Group
While the core mechanism is consistent with that of other chlorosilanes, the 3-phenoxypropyl substituent introduces specific steric and electronic effects that can influence the reaction kinetics and the properties of the resulting silyl ether. The phenoxy group, being electron-withdrawing, can have a modest impact on the electrophilicity of the silicon atom. However, the three-carbon propyl chain provides significant steric bulk, which can influence the selectivity of the silylation reaction, particularly with substrates possessing multiple hydroxyl groups of varying steric hindrance.[3] Generally, bulkier silyl groups exhibit a preference for reacting with less sterically hindered primary alcohols over secondary or tertiary alcohols.[3]
Key Factors Influencing the Silylation Reaction
The efficiency and selectivity of the reaction between this compound and hydroxyl groups are governed by several critical parameters.
-
Substrate Structure: The steric hindrance around the hydroxyl group is a primary determinant of the reaction rate. Primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.[6]
-
Choice of Base: The basicity and nucleophilicity of the chosen base are crucial. Imidazole and its derivatives are often preferred as they can act as nucleophilic catalysts, forming a highly reactive silylimidazolium intermediate.[5][7] Tertiary amines like triethylamine are effective proton scavengers.[6]
-
Solvent: The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.[6][8] DMF is a particularly effective solvent as it can also act as a catalyst in silylation reactions.[9]
-
Temperature: The reaction is often conducted at room temperature.[10] However, for less reactive alcohols or to enhance selectivity, cooling the reaction mixture may be beneficial.[11]
Experimental Protocol: Silylation of a Primary Alcohol
This section provides a detailed, step-by-step methodology for the silylation of a primary alcohol using this compound. This protocol is based on established procedures for similar silyl chlorides.[10][11]
Materials:
-
Primary alcohol substrate
-
This compound (1.2 equivalents)
-
Imidazole (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol substrate in anhydrous DMF to a concentration of 0.1-0.5 M in a clean, dry flask equipped with a magnetic stir bar.
-
Addition of Base: Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.
-
Addition of Silylating Agent: Slowly add this compound (1.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-phenoxypropyldimethylsilyl ether.
-
Spectroscopic Characterization of the Silyl Ether Product
The successful formation of the 3-phenoxypropyldimethylsilyl ether can be confirmed by standard spectroscopic techniques.
-
1H NMR Spectroscopy: The 1H NMR spectrum will show characteristic signals for the protons of the 3-phenoxypropyl group. Protons on the carbon adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm.[5][12] The dimethylsilyl protons will appear as a singlet, typically upfield.
-
13C NMR Spectroscopy: The carbon atoms of the propyl chain attached to the silicon and the phenoxy group will have distinct chemical shifts. Ether carbon atoms generally resonate in the 50-80 ppm range.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band from the starting alcohol and the presence of a strong C-O stretching absorption between 1000 and 1300 cm-1.[12][13] Phenyl alkyl ethers typically show two strong C-O stretching absorbances around 1050 and 1250 cm-1.[14]
Deprotection of 3-Phenoxypropyldimethylsilyl Ethers
A key advantage of silyl ethers as protecting groups is their stability under many reaction conditions and their facile removal when desired.[12] The 3-phenoxypropyldimethylsilyl group can be cleaved using standard deprotection protocols.
-
Fluoride-Based Reagents: The most common method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6] The high affinity of fluoride for silicon drives this reaction.
-
Acidic Conditions: Silyl ethers can also be cleaved under acidic conditions, for example, using a solution of acetic acid in a mixture of THF and water.[15] The stability of the silyl ether to acidic conditions is influenced by the steric bulk around the silicon atom.[3]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Substrate | Primary Alcohol | Less sterically hindered, leading to faster reaction rates.[6] |
| Silylating Agent | This compound | 1.2 equivalents to ensure complete conversion of the substrate.[11] |
| Base | Imidazole | 2.5 equivalents; acts as a proton scavenger and nucleophilic catalyst.[11] |
| Solvent | Anhydrous DMF | Aprotic polar solvent that can also catalyze the reaction.[9] |
| Temperature | Room Temperature | Sufficient for most primary alcohols.[10] |
| Reaction Time | 1-12 hours | Dependent on the specific substrate; monitored by TLC or LC-MS. |
| Typical Yield | >85% | High yields are expected for the silylation of primary alcohols. |
Visualizations
Reaction Mechanism
Caption: SN2 mechanism of hydroxyl silylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
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The Solubility Profile of 3-Phenoxypropyldimethylchlorosilane: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-phenoxypropyldimethylchlorosilane in common organic solvents. As a versatile organosilicon compound, its utility in organic synthesis and polymer chemistry is critically dependent on its behavior in solution.[1][2] This document offers a detailed examination of the molecular features influencing its solubility, predicted solubility in various solvent classes, and a robust experimental protocol for determining precise solubility parameters. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction to this compound and its Solubility
This compound is a unique bifunctional molecule characterized by a reactive chlorosilyl group and a phenoxypropyl moiety.[1] This structure allows it to act as a crucial intermediate, bridging organic and inorganic materials.[1] The compound's high reactivity, particularly of the chlorosilyl group, is key to its function in substitution and coupling reactions.[1] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity of reaction mixtures, and developing stable formulations. The choice of solvent can significantly influence reaction kinetics and the physical properties of resulting polymers.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClOSi | [3][4] |
| Molecular Weight | 228.78 g/mol | [3][4] |
| Appearance | Transparent liquid | [3] |
| Boiling Point | 90-92 °C at 0.25 mmHg | [4] |
| Density | 1.034 g/mL | [4] |
| Key Structural Features | - Reactive Si-Cl bond- Flexible propyl chain- Aromatic phenoxy group- Two methyl groups on silicon | [1] |
The molecule possesses both non-polar (phenoxypropyl group, dimethylsilyl groups) and highly polar, reactive (chlorosilyl) components. This amphiphilic nature dictates its solubility behavior, favoring solvents that can accommodate these different characteristics. The principle of "like dissolves like" is a useful starting point for predicting solubility.[5]
Predicted Solubility in Organic Solvents
While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on the known chemistry of chlorosilanes and the properties of common organic solvents.
Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids)
Predicted Solubility: Insoluble and Reactive
Chlorosilanes, including this compound, are highly susceptible to hydrolysis and alcoholysis. The silicon-chlorine bond is readily attacked by the nucleophilic hydroxyl group of protic solvents. This results in an irreversible chemical reaction, producing silanols, siloxanes, and corrosive hydrogen chloride gas, rather than a stable solution.[3][5][6] Therefore, protic solvents should be strictly avoided.
Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Benzene)
Predicted Solubility: High (Miscible or Very Soluble)
The significant non-polar character imparted by the phenoxypropyl group and the dimethylsilyl moiety suggests excellent solubility in non-polar aprotic solvents.[4] Solvents like hexane, toluene, and other hydrocarbons will readily solvate the organic portion of the molecule through van der Waals forces, leading to high solubility or complete miscibility.[6]
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Dimethylformamide, Dimethyl Sulfoxide)
Predicted Solubility: Generally Soluble to Miscible
Polar aprotic solvents represent a versatile class for dissolving this compound. They offer a balance of polarity that can interact favorably with the Si-Cl bond without causing decomposition.
-
Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate: These solvents are expected to be excellent choices, offering good solubility due to their ability to engage in dipole-dipole interactions without being overly reactive.
-
Acetone: While generally a good solvent for many silanes, caution is advised as enolizable ketones can potentially react with highly reactive chlorosilanes under certain conditions.[6]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents capable of dissolving a wide range of substances.[7][8][9] They are expected to readily dissolve this compound. However, meticulous drying of these hygroscopic solvents is crucial to prevent hydrolysis of the silane.
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Precautions |
| Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Reacts via hydrolysis/alcoholysis to form HCl and siloxanes. AVOID .[3][5][6] |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Miscible / Very Soluble | "Like dissolves like" principle; strong van der Waals interactions with the non-polar organic groups.[6] |
| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate | Miscible / Very Soluble | Good balance of polarity to solvate the molecule without reacting. |
| Polar Aprotic | Acetone, DMF, DMSO | Soluble | High polarity effectively dissolves the silane. Must be rigorously anhydrous to prevent hydrolysis.[7][8][9] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following modified shake-flask method is recommended. This protocol is designed to be self-validating by approaching equilibrium from both undersaturated and oversaturated states. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, due to the corrosive nature of chlorosilanes.[10][11]
Materials and Equipment
-
This compound (of known purity)
-
Anhydrous organic solvents
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Gas-tight syringes
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Quantitative analytical instrumentation (GC-MS, HPLC-UV, or ¹H NMR)
Step-by-Step Methodology
-
Preparation of Solvent and Vials:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.
-
Use only high-purity, anhydrous solvents. It is recommended to use solvents from a freshly opened bottle or those dried over molecular sieves.
-
-
Gravimetric or Volumetric Additions:
-
Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a known volume or weight of the chosen anhydrous solvent to a series of vials.
-
Carefully add increasing, precisely weighed amounts of this compound to each vial. This will create a range of concentrations.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow any undissolved material to settle.
-
For samples with finely dispersed solids, centrifugation may be necessary to achieve clear separation.
-
-
Sampling and Analysis:
-
Carefully extract an aliquot of the clear supernatant from each vial using a gas-tight syringe. Be cautious not to disturb any sediment.
-
Immediately dilute the aliquot with a known volume of a suitable anhydrous solvent to prevent precipitation and prepare it for analysis.
-
Quantify the concentration of this compound in the diluted aliquots using a pre-validated analytical method (e.g., GC-MS with an internal standard).
-
-
Data Interpretation:
-
Plot the measured concentration in the supernatant against the initial amount of solute added.
-
The solubility is the point at which the concentration in the supernatant reaches a plateau, indicating a saturated solution.
-
Safety Precautions
-
Moisture Sensitivity: this compound reacts with moisture to produce HCl gas.[12] All operations must be conducted under strictly anhydrous conditions.
-
Corrosivity: The compound and its hydrolysis products are corrosive and can cause severe skin and eye damage.[10][11] Handle with extreme care and appropriate PPE.
-
Inhalation Hazard: Work in a well-ventilated fume hood to avoid inhaling vapors.[11]
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A flowchart of the experimental protocol for determining the solubility of this compound.
Conclusion
This compound is predicted to be highly soluble in non-polar and polar aprotic organic solvents, while it is reactive and incompatible with protic solvents. The choice of solvent is critical and must be made with careful consideration of the reaction conditions and the need for an anhydrous environment. For applications requiring precise knowledge of solubility, the experimental protocol outlined in this guide provides a reliable method for obtaining accurate quantitative data. Adherence to strict safety protocols is essential when handling this reactive and corrosive compound.
References
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Trichloro(methyl)silane - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
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Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. (2012). National Academies Press. Retrieved January 21, 2026, from [Link]
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This compound. (n.d.). Gelest, Inc. Retrieved January 21, 2026, from [Link]
- Separation of chlorosilanes. (n.d.). Google Patents.
-
SIDS INITIAL ASSESSMENT PROFILE: Dichloromethane. (n.d.). OECD. Retrieved January 21, 2026, from [Link]
-
What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? (2022, November 7). Reddit. Retrieved January 21, 2026, from [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center. Retrieved January 21, 2026, from [Link]
-
Dimethyl Sulfoxide. (n.d.). MP Biomedicals. Retrieved January 21, 2026, from [Link]
-
Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
DMSO. (n.d.). gChem Global. Retrieved January 21, 2026, from [Link]
-
Toluene. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Effects of polar protic solvents on dual emissions of 3-hydroxychromones. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Dichloromethane. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Dimethylformamide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Hexane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Dichloromethane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Thermal stability and degradation of 3-Phenoxypropyldimethylchlorosilane
An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Phenoxypropyldimethylchlorosilane
Abstract
This compound is a versatile organosilicon compound utilized as a chemical intermediate and a modifier in polymer chemistry to enhance properties such as thermal stability and adhesion.[1][2] This technical guide provides a comprehensive analysis of the thermal stability and degradation of this compound, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and material science. While direct experimental data on the thermal decomposition of this specific compound is not extensively available in public literature, this guide synthesizes information from structurally related molecules to propose a scientifically grounded understanding of its thermal behavior. We will delve into anticipated degradation pathways, the analytical techniques for their characterization, and the implications for its application in high-performance materials.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₇ClOSi, is a valuable organosilane monomer.[3] Its unique structure, featuring a reactive chlorosilyl group and a flexible phenoxypropyl chain, makes it a key building block in organic synthesis and polymer science.[1][2] In material science, its incorporation into polymer backbones is known to improve flexibility, adhesion, and, notably, thermal stability.[1] Understanding the intrinsic thermal limitations and degradation mechanisms of this molecule is paramount for its effective use in applications demanding high-temperature resilience.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 69733-73-9 | |
| Molecular Formula | C₁₁H₁₇ClOSi | |
| Molecular Weight | 228.79 g/mol | |
| Boiling Point | 290.4 °C at 760 mmHg | |
| Flash Point | 108.2 °C | |
| Density | 1.009 g/mL |
Assessing Thermal Stability: Methodologies and Expected Behavior
The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, while DSC detects heat flow associated with thermal transitions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standard TGA experiment to assess the thermal stability of this compound would involve the following steps:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of purified this compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate (Tmax), which can be identified from the derivative of the TGA curve (DTG).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Anticipated Thermal Behavior
Proposed Thermal Degradation Pathways
In the absence of direct experimental evidence, a plausible degradation mechanism for this compound can be proposed based on the known degradation patterns of similar organosilanes, such as methylchlorosilanes and other organofunctional silanes.[1] The primary degradation pathways at elevated temperatures in an inert atmosphere are likely to involve homolytic cleavage of the weakest covalent bonds.
Potential Cleavage Sites:
-
Si-Cl Bond: The silicon-chlorine bond is reactive, but its thermal homolytic cleavage would require significant energy.
-
Si-C Bonds: The silicon-carbon bonds (both Si-propyl and Si-methyl) are susceptible to homolytic cleavage. Studies on the pyrolysis of methyltrichlorosilane and dimethyldichlorosilane indicate that Si-C bond homolysis is a primary decomposition route.[1]
-
C-O Bond: The ether linkage in the phenoxypropyl group is another potential site for thermal scission. The thermal degradation of poly(propylene oxide) is known to proceed via random cleavage of the C-O bonds.[5]
-
C-C Bonds: The carbon-carbon bonds within the propyl chain can also undergo cleavage, leading to the formation of smaller hydrocarbon fragments.
Proposed Degradation Scheme:
Based on these considerations, a multi-step degradation process can be hypothesized:
-
Initiation: The degradation is likely initiated by the homolytic cleavage of the weakest bond, which is expected to be either the Si-propyl or the C-O bond.
-
Propagation: The initial radical species can then undergo a series of secondary reactions, including hydrogen abstraction, β-scission, and radical recombination, leading to a complex mixture of volatile and non-volatile products.
-
Termination: The radical chain reactions terminate through recombination or disproportionation reactions.
Caption: Proposed thermal degradation pathways for this compound.
Characterization of Degradation Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the actual degradation products and validate the proposed pathways, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice. This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the volatile products.
Experimental Protocol: Py-GC-MS
-
Sample Preparation: A small amount of this compound is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The different components are separated based on their boiling points and interaction with the stationary phase of the column.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Expected Pyrolysis Products
Based on the proposed degradation pathways, the following classes of compounds are anticipated to be among the pyrolysis products:
-
Aromatic Compounds: Phenol, benzene, and other substituted aromatic compounds resulting from the cleavage and rearrangement of the phenoxy group.
-
Silanes and Siloxanes: Volatile chlorosilanes, dimethylsilene, and cyclic siloxanes formed from the silicon-containing fragments.
-
Alkenes and Alkanes: Short-chain hydrocarbons such as propene, ethene, and methane resulting from the fragmentation of the propyl chain.
Anticipated Pyrolysis Products and Their Origins:
| Product Class | Potential Origin |
| Phenol, Benzene | C-O and subsequent bond cleavages in the phenoxy group. |
| Chlorodimethylsilane | Si-C (propyl) bond cleavage. |
| Propene | β-scission of the propyl radical. |
| Hexamethylcyclotrisiloxane (D₃) | Secondary reactions of dimethylsilane fragments. |
Hydrolytic Stability Considerations
In addition to thermal stability, the hydrolytic stability of this compound is a crucial factor in many applications, especially in humid environments. The Si-Cl bond is highly susceptible to hydrolysis, reacting with water to form silanols (Si-OH) and hydrochloric acid (HCl). These silanols can then undergo self-condensation to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization.
The presence of moisture at elevated temperatures can therefore lead to a complex degradation scenario involving both hydrolysis and thermal decomposition. The hydrolysis of the Si-Cl bond is generally the initial and more facile reaction.[6][7][8]
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the anticipated thermal stability and degradation of this compound. While direct experimental data remains scarce, by drawing analogies from structurally similar compounds, we have proposed plausible degradation mechanisms and outlined the analytical methodologies required for their validation. The presence of the phenoxy group is expected to confer a degree of thermal stability, while the Si-C and C-O bonds are likely the primary sites of thermal cleavage.
Future research should focus on obtaining empirical data through TGA, DSC, and Py-GC-MS to precisely determine the decomposition temperatures and identify the degradation products of this compound. This will enable a more accurate prediction of its performance in high-temperature applications and facilitate the design of more robust materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]
-
Okhrimenko, D. V., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(9), 8364–8373. Retrieved from [Link]
-
Lemieux, J. M., & Zhang, J. (2014). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. European Journal of Mass Spectrometry, 20(5), 409–417. Retrieved from [Link]
-
Uyar, T., & Hacaloglu, J. (2002). Thermal degradation of poly(propylene oxide) and polyepichlorohydrin by direct pyrolysis mass spectrometry. Journal of Analytical and Applied Pyrolysis, 64(2), 379-393. Retrieved from [Link]
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- 1. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. eng.buffalo.edu [eng.buffalo.edu]
- 8. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to the Purity Analysis of 3-Phenoxypropyldimethylchlorosilane
Introduction: The Critical Role of Purity in Research Applications
3-Phenoxypropyldimethylchlorosilane is a versatile organosilicon compound utilized extensively in pharmaceutical synthesis, materials science, and as a key intermediate in the production of specialized silane coupling agents.[1] Its utility stems from the reactive chlorosilyl group, which allows for the covalent attachment of the phenoxypropyl moiety to a wide range of substrates and molecules.[1] The purity of this reagent is paramount; trace impurities can lead to undesirable side reactions, altered product profiles, and compromised performance in sensitive applications. For researchers and drug development professionals, a comprehensive understanding of the purity profile of this compound is not merely a quality control measure but a fundamental prerequisite for reproducible and reliable scientific outcomes. This guide provides an in-depth technical overview of the analytical methodologies for assessing the purity of this compound, with a focus on practical, field-proven insights and the underlying scientific principles.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most probable synthetic route to this compound is the hydrosilylation of allyl phenoxy ether with dimethylchlorosilane, typically catalyzed by a platinum complex. This reaction, while generally efficient, can lead to several process-related impurities. A thorough purity analysis, therefore, necessitates an awareness of these potential byproducts.
Potential Impurities:
-
Unreacted Starting Materials: Residual allyl phenoxy ether and dimethylchlorosilane.
-
Isomeric Byproducts: The hydrosilylation reaction can result in both α- and β-addition products. The desired product is the γ-isomer, while the β-isomer (2-phenoxy-1-methylethyldimethylchlorosilane) is a common impurity.
-
Hydrolysis and Condensation Products: Due to the reactivity of the chlorosilyl group, exposure to moisture can lead to the formation of silanols, which can then self-condense to form disiloxanes and other oligomeric species.[2][3]
-
Solvent and Catalyst Residues: Trace amounts of the solvent and catalyst used in the synthesis may also be present.
Core Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separation and identification of volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and quantitative analysis. Karl Fischer titration is the gold standard for determining water content, a critical parameter for this moisture-sensitive compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides mass-to-charge ratio data that aids in the identification of each component.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Critical Step): Due to the hydrolytic instability of chlorosilanes, all sample handling must be performed under anhydrous conditions. Use dry glassware and solvents. A recommended procedure is to dilute the sample in a dry, inert solvent such as heptane or toluene.[2]
-
Instrumentation:
-
GC System: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Data Interpretation: Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for silyl ethers and aromatic compounds.
-
Molecular Ion (M+): The molecular ion peak at m/z 228 may be observed, but it is often weak for silyl compounds.
-
Loss of a Methyl Group ([M-15]+): A prominent peak at m/z 213 is expected due to the loss of a methyl radical from the silicon atom.
-
Cleavage of the Propyl Chain: Fragmentation of the propyl chain will lead to various ions. A key fragment is often the phenoxy ion at m/z 93 or the tropylium ion at m/z 91.
-
Silyl-containing Fragments: Ions corresponding to [Si(CH₃)₂Cl]⁺ (m/z 93/95, showing the characteristic chlorine isotope pattern) and other silyl fragments will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of this compound and its impurities. Both ¹H and ²⁹Si NMR provide valuable and complementary information.
¹H NMR Spectroscopy
¹H NMR provides information on the number and chemical environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Si-(CH₃)₂ | ~0.4 | Singlet |
| Si-CH₂ | ~0.9 | Triplet |
| -CH₂-CH₂-O- | ~1.9 | Quintet |
| O-CH₂ | ~3.9 | Triplet |
| Aromatic H | ~6.9-7.3 | Multiplet |
²⁹Si NMR Spectroscopy
²⁹Si NMR is highly sensitive to the substituents on the silicon atom and is an excellent technique for identifying and quantifying silicon-containing impurities.
Predicted ²⁹Si NMR Chemical Shifts (in CDCl₃, relative to TMS):
| Silicon Environment | Predicted Chemical Shift (ppm) |
| This compound | ~15 to 20 |
| Dimethylchlorosilane (starting material) | ~33 |
| Disiloxane (hydrolysis product) | ~ -1 to 5 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare the sample in a dry deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube under an inert atmosphere (e.g., in a glovebox).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment.
-
²⁹Si NMR: Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative data. A longer relaxation delay (e.g., 60 seconds) is necessary due to the long spin-lattice relaxation times of the ²⁹Si nucleus.
-
Karl Fischer Titration: Quantifying Water Content
The presence of water can significantly impact the stability and reactivity of this compound. Karl Fischer titration is a highly specific and accurate method for the determination of water content.[4][5]
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator. For the expected low water content in a high-purity sample, a coulometric titrator is generally preferred for its higher sensitivity.
-
Sample Handling: Due to the reactivity of the chlorosilane with the methanol in standard Karl Fischer reagents, an indirect method using a Karl Fischer oven is recommended. This prevents side reactions and ensures that only the water is titrated.
-
Procedure:
-
Accurately weigh the sample into a vial.
-
Seal the vial and place it in the Karl Fischer oven.
-
Heat the sample to a temperature sufficient to drive off the water (e.g., 120-150 °C).
-
A dry, inert carrier gas (e.g., nitrogen) transports the evaporated water into the titration cell.
-
The titrator automatically determines the water content.
-
Safe Handling and Storage: A Prerequisite for Accurate Analysis
Chlorosilanes are reactive and corrosive compounds that require careful handling to ensure both personnel safety and the integrity of the analytical sample.[1][6][7][8][9]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Spills: In case of a spill, do not use water. Use a dry absorbent material, such as sand, to contain the spill.
Conclusion: A Framework for Ensuring Research Integrity
The purity of this compound is a critical determinant of its performance in research and development. By employing a combination of GC-MS for impurity profiling, NMR spectroscopy for structural verification and quantification, and Karl Fischer titration for water content determination, researchers can gain a comprehensive understanding of the quality of their material. The methodologies and insights provided in this guide offer a robust framework for the purity analysis of this important organosilicon compound, thereby ensuring the integrity and reproducibility of scientific endeavors.
References
-
PubChem. Chlorosilanes, toxic, corrosive, N.O.S.. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis and Applications of this compound. [Link]
-
New Jersey Department of Health. Hazard Summary: Chlorophenyltrichlorosilane. [Link]
-
Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Xylem Analytics. Water Determination Karl Fischer. [Link]
-
Gelest, Inc. This compound. [Link]
-
Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. [Link]
-
Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). CoatingsTech. [Link]
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- 6. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. 29Si chemical shift tensors: From NMR experiments to computational prediction - American Chemical Society [acs.digitellinc.com]
A Technical Guide to Sourcing and Qualification of 3-Phenoxypropyldimethylchlorosilane for Research and Development
Executive Summary
3-Phenoxypropyldimethylchlorosilane (CAS No. 69733-73-9) is a versatile organosilane reagent of significant interest to the pharmaceutical, fine chemical, and advanced materials sectors. Its utility as a key chemical intermediate and a specialized coupling agent demands a supply chain that provides high-purity, well-characterized material.[1][2] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and technical qualification of this reagent. It provides a comparative analysis of established suppliers, details rigorous, step-by-step protocols for incoming quality control, and presents a logical workflow for supplier selection and material validation. The aim is to empower technical teams to procure this compound with confidence, ensuring the integrity and reproducibility of their research and development efforts.
Introduction to this compound: Properties and Applications
This compound is a liquid organochlorosilane characterized by a terminal reactive chlorosilyl group and a phenoxypropyl tail.[3] This bifunctional nature is the foundation of its utility. The dimethylchlorosilyl moiety provides a reactive site for nucleophilic substitution, allowing for covalent attachment to hydroxyl-bearing substrates or incorporation into larger molecular frameworks. The phenoxypropyl group imparts specific physicochemical properties such as hydrophobicity, thermal stability, and altered solubility.[1][4]
Key Chemical Properties:
| Property | Value | Source(s) |
| CAS Number | 69733-73-9 | [4][5] |
| Molecular Formula | C₁₁H₁₇ClOSi | [3][5] |
| Molecular Weight | 228.78 g/mol | [4][5] |
| Appearance | Transparent Liquid | [5] |
| Boiling Point | 90-92 °C @ 0.25 mmHg | [4][6] |
| Density | ~1.034 g/mL | [4] |
| Refractive Index | ~1.5052 @ 20°C | [4] |
Core Applications in R&D:
-
Chemical Intermediate: It serves as a critical building block in multi-step organic synthesis. The chlorosilyl group can be readily displaced, making it a valuable reagent for introducing the phenoxypropyldimethylsilyl protecting group or for constructing complex molecules in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]
-
Surface Modification: The reagent is used to functionalize surfaces like glass, silica, and other metal oxides. The silane end reacts with surface hydroxyl groups, creating a durable, covalently bonded hydrophobic layer. This is essential for applications such as creating water-repellent coatings, anti-stiction layers for microfluidics, and modifying the stationary phase in chromatography.[4]
-
Polymer Chemistry: As a monomer or modifier, it can be incorporated into polymer chains, particularly silicones, to enhance properties like thermal stability, flexibility, and adhesion to various substrates.[1]
The Commercial Landscape: A Comparative Analysis of Suppliers
The procurement of this compound involves selecting from a range of global suppliers, from large-scale manufacturers to specialized distributors. The choice of supplier is critical and should be based on factors including purity, available documentation (Certificate of Analysis, SDS), batch-to-batch consistency, and available quantities.
| Supplier | Known For | Purity (Typical) | Key Strengths |
| Gelest, Inc. | Specialty silane and silicone manufacturer | >95% (Product specific) | Strong technical support, extensive documentation, focus on research to commercial quantities.[3][4] |
| Alfa Chemistry | Research and lab chemical supplier | 95%+ | Wide range of pack sizes suitable for research, clear online documentation.[5] |
| NINGBO INNO PHARMCHEM CO., LTD. | Manufacturer and supplier of intermediates | Not specified, likely >95% | Focus on intermediates for pharmaceutical and polymer applications, direct from manufacturer.[1][2] |
| Sigma-Aldrich (Merck) | Global life science and chemical supplier | Product specific | Extensive global distribution network, robust quality management systems.[7] |
| ChemicalBook Vendors | Online chemical marketplace | Varies by vendor | Wide selection of global suppliers, allows for price comparison.[6][8] |
Qualification of Commercial-Grade Material: A Protocol for Incoming Quality Control
Trust in a supplier is essential, but verification is paramount for scientific integrity. An incoming quality control (IQC) program ensures that the material received meets the specifications required for its intended application. The reactive nature of the chlorosilyl group, particularly its sensitivity to water, necessitates specific analytical checks.[6]
Documentation Review
Before any analytical testing, a thorough review of the supplier-provided documentation is the first step.
-
Certificate of Analysis (CoA): Verify that the batch number on the CoA matches the product label. Check the reported purity, appearance, and results of any analytical tests (e.g., GC, refractive index). Compare these results against the established specifications.[9]
-
Safety Data Sheet (SDS): Review the SDS for handling, storage, and emergency procedures. Note the specified personal protective equipment (PPE) and incompatibilities, especially with water and protic solvents.[3][7]
Identity Verification: Fourier-Transform Infrared Spectroscopy (FTIR)
Causality: FTIR is a rapid and powerful technique for confirming the identity of a molecule by identifying its key functional groups. For this compound, we expect to see characteristic vibrations for the aromatic ring, the alkyl chain, and the silicon-containing groups. This confirms the fundamental structure of the purchased material.[10]
Protocol:
-
Sample Preparation: As the material is a liquid, the easiest method is to place a single drop between two KBr or NaCl salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrument Setup: Configure the FTIR spectrometer to scan the mid-infrared range (4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is typically sufficient.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates or ATR crystal. Then, acquire the sample spectrum.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum. Key characteristic absorption bands to verify include:
-
~3060-3030 cm⁻¹: Aromatic C-H stretch.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretch from the propyl and methyl groups.
-
~1595 & 1495 cm⁻¹: C=C stretching from the phenyl ring.
-
~1260 cm⁻¹: Si-CH₃ symmetric deformation.
-
~1245 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
-
~840-800 cm⁻¹: Si-C stretch and Si(CH₃)₂ rocking.
-
~750 & 690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring.
-
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Gas chromatography is the gold standard for assessing the purity of volatile compounds like chlorosilanes.[4][11] It separates the target compound from volatile impurities and starting materials. The mass spectrometer provides definitive identification of the primary peak and tentative identification of any impurity peaks based on their mass fragmentation patterns.
Protocol:
-
Sample Preparation: Due to the reactivity of chlorosilanes, the sample must be handled in an inert, anhydrous environment. Prepare a dilute solution (e.g., 1 µL in 1 mL) using an anhydrous, non-protic solvent like hexane or dichloromethane.
-
GC Instrument Setup:
-
Injector: Use a split/splitless inlet at a temperature of ~250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A low-to-mid polarity column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS), is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at a low temperature (e.g., 60°C for 1 min), then ramp at 10-15°C/min to a final temperature of ~300°C. Hold for 2-5 minutes.[12][13]
-
-
MS Instrument Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: Source ~230°C, Quadrupole ~150°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: The primary peak in the chromatogram should correspond to this compound. The purity can be calculated based on the area percent of this peak relative to the total area of all peaks. The mass spectrum of the main peak should show the expected molecular ion or characteristic fragments.
Water Content: Karl Fischer Titration
Causality: this compound is highly reactive with water, hydrolyzing to form silanols and corrosive hydrogen chloride (HCl) gas.[14] Water content is therefore a critical quality attribute. Karl Fischer titration is a highly specific and accurate method for quantifying water content in chemical samples.[2][15]
Protocol:
-
Instrument: Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content (<0.1%).
-
Sample Handling: All handling must be performed quickly and, if possible, under an inert atmosphere (e.g., in a glove box) to prevent contamination from ambient moisture.
-
Procedure:
-
The Karl Fischer solvent (typically methanol-based) is first titrated to a dry endpoint to remove any residual water.
-
A precisely weighed amount of the this compound sample is injected directly into the titration vessel.
-
The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated by the instrument, typically reported in parts per million (ppm) or weight percent (%).
-
Supplier Selection and Qualification Workflow
The process of selecting a supplier and qualifying their material is a systematic workflow designed to mitigate risk and ensure quality. The following diagram illustrates this process.
Sources
- 1. portal.endress.com [portal.endress.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. scielo.br [scielo.br]
- 8. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. gelest.com [gelest.com]
- 11. azom.com [azom.com]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for Surface Modification using 3-Phenoxypropyldimethylchlorosilane
Introduction: Harnessing the Power of Organosilane Chemistry for Advanced Surface Engineering
In the dynamic fields of materials science, biotechnology, and drug development, the ability to precisely control the surface properties of substrates is paramount. Surface modification can dramatically alter characteristics such as wettability, biocompatibility, and adhesion, opening up new avenues for innovation. Among the most robust and versatile methods for achieving such modifications is the use of organosilane coupling agents. This guide provides a comprehensive protocol for the surface modification of hydroxylated substrates, such as glass and silicon wafers, using 3-Phenoxypropyldimethylchlorosilane.
This compound is a unique organochlorosilane that imparts a phenoxypropyl functionality to a surface.[1][2] This modification can introduce hydrophobicity, alter surface energy, and provide a platform for further chemical functionalization. The core of this process lies in the highly reactive chlorosilyl group, which readily reacts with surface hydroxyl (-OH) groups to form a stable covalent silicon-oxygen bond.[3] This document will not only provide a step-by-step methodology but also delve into the underlying chemical principles, critical experimental parameters, and essential characterization techniques to ensure the successful and reproducible formation of a high-quality silane monolayer.
Core Principles: The Chemistry of Silanization
The surface modification process using this compound is a two-step reaction: hydrolysis and condensation.
-
Hydrolysis: The primary reaction involves the nucleophilic attack of surface hydroxyl groups on the silicon atom of the chlorosilane. This reaction is highly favorable and results in the formation of a covalent Si-O-Si bond and the liberation of hydrochloric acid (HCl) as a byproduct.[3] The presence of a thin layer of adsorbed water on the substrate surface can facilitate this process, though an excess of water in the reaction solution should be avoided to prevent premature polymerization of the silane in solution.
-
Condensation: While this compound has only one reactive chloro group, which limits polymerization between silane molecules, it's crucial to control moisture to prevent the formation of siloxane oligomers in solution that could physisorb onto the surface. A subsequent curing step, typically involving heat, drives off any remaining water and byproducts, leading to a more stable and well-organized monolayer.
The following diagram illustrates the fundamental reaction at the substrate surface:
Caption: Reaction of this compound with a hydroxylated surface.
Safety and Handling Precautions
This compound is a corrosive substance that reacts with moisture to produce hydrochloric acid.[4] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
| Hazard Statement | Precautionary Measures |
| Causes severe skin burns and eye damage.[4] | Wear protective gloves, clothing, eye, and face protection.[4][5][6] |
| Reacts with water to release toxic gas. | Keep away from moisture. Store in a tightly closed container in a dry, well-ventilated place.[5][7] |
| Combustible liquid.[7] | Keep away from heat, sparks, and open flames.[5][7] |
Always consult the Safety Data Sheet (SDS) before use. [4][5][7][8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]
Detailed Experimental Protocol
This protocol is designed for the modification of glass microscope slides or silicon wafers. The principles can be adapted for other hydroxylated substrates.
Materials and Reagents
-
This compound (CAS 69733-73-9)
-
Anhydrous Toluene (or other anhydrous solvent like hexane)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
Glass microscope slides or silicon wafers
-
Glass staining jars or beakers
-
Ultrasonic bath
-
Oven
Step-by-Step Procedure
The entire process can be visualized in the following workflow:
Caption: Workflow for surface modification with this compound.
1. Substrate Preparation (Cleaning and Hydroxylation)
The quality of the final silane layer is critically dependent on the cleanliness and hydroxylation of the substrate surface.
-
1.1. Degreasing:
-
Place the substrates in a clean glass container.
-
Add acetone to fully immerse the substrates and sonicate for 15 minutes.
-
Discard the acetone, replace with fresh acetone, and sonicate for another 15 minutes.
-
Repeat the process with ethanol.
-
Rinse thoroughly with DI water.
-
-
1.2. Hydroxylation (Piranha Etch - EXTREME CAUTION ):
-
Safety First: Piranha solution is extremely corrosive and reactive. It must be handled in a fume hood with appropriate PPE (face shield, acid-resistant gloves, and lab coat). Never store Piranha solution in a sealed container.
-
Slowly and carefully add the hydrogen peroxide to the sulfuric acid (never the other way around). The solution will become very hot.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. This step removes any remaining organic residues and, crucially, generates a high density of surface hydroxyl groups.
-
Carefully remove the substrates and rinse them extensively with DI water (at least 5-6 cycles).
-
-
1.3. Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the substrates in an oven at 110-120°C for at least 1 hour to remove any residual water. It is critical that the substrates are completely dry before proceeding to the silanization step.
-
2. Silanization Reaction
This step should be performed in an environment with minimal atmospheric moisture, such as a glove box or under a nitrogen atmosphere.
-
2.1. Solution Preparation:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically but a 2% solution is a good starting point.
-
-
2.2. Reaction:
-
Transfer the hot, dry substrates from the oven directly into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. An inert atmosphere (e.g., nitrogen blanket) is highly recommended to prevent premature hydrolysis of the silane in solution.
-
3. Post-Reaction Processing
This step is crucial for removing any physisorbed (non-covalently bonded) silane molecules.
-
3.1. Rinsing:
-
Remove the substrates from the reaction solution and rinse them thoroughly with fresh anhydrous toluene.
-
Sonicate the substrates in anhydrous toluene for 5-10 minutes to dislodge any loosely bound molecules.
-
Rinse the substrates with ethanol.
-
-
3.2. Curing:
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 120°C for 1-2 hours. This step helps to drive the condensation reaction to completion and removes any remaining solvent.
-
-
3.3. Storage:
-
After cooling, the modified substrates should be stored in a clean, dry environment, such as a desiccator, until further use.
-
Characterization of the Modified Surface
To validate the successful modification of the surface, several analytical techniques can be employed.
| Technique | Information Provided | Expected Outcome for Successful Modification |
| Contact Angle Goniometry | Provides a measure of the surface wettability and hydrophobicity. | An increase in the water contact angle compared to the clean, hydrophilic substrate, indicating the presence of the hydrophobic phenoxypropyl groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | The appearance of a Silicon (Si 2p) peak corresponding to the silane, and a Carbon (C 1s) peak with components characteristic of the phenoxypropyl group. A decrease in the relative intensity of the substrate's elemental signal. |
| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | A smooth, uniform surface is indicative of a well-formed monolayer. The presence of large aggregates may suggest silane polymerization in solution.[9] |
| Ellipsometry | Measures the thickness of the deposited film. | A film thickness consistent with a monolayer of this compound (typically in the range of 1-2 nm).[9] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Water Contact Angle Variability | Incomplete cleaning or uneven silanization. | Ensure thorough and consistent substrate cleaning. Use an inert atmosphere during the reaction. |
| Hazy or Opaque Surface | Polymerization of silane in solution due to excess moisture. | Use anhydrous solvents and handle in a dry environment. Reduce the silane concentration. |
| Low Water Contact Angle after Modification | Incomplete reaction or removal of the silane layer. | Ensure the substrate is fully hydroxylated and dry before reaction. Increase reaction time or temperature. Avoid overly harsh sonication in the rinsing steps. |
Conclusion
The protocol detailed in this application note provides a robust framework for the surface modification of hydroxylated substrates using this compound. By carefully controlling the experimental conditions, particularly with respect to substrate preparation and the exclusion of excess moisture, researchers can achieve a uniform and stable phenoxypropyl-functionalized surface. The versatility of this modification opens up a wide range of possibilities in materials science and biotechnology, from creating specialized coatings to developing advanced biosensors and drug delivery systems.[1][2] The successful application of this protocol, verified through appropriate characterization techniques, will enable researchers to harness the full potential of this powerful surface modification agent.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound.
- Gelest, Inc. (2014). This compound Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite.
- Petrunin, V. et al. (2005). Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Analytical and Bioanalytical Chemistry, 383(2), 255-261.
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3-Phenoxypropyldimethylchlorosilane for treating glass surfaces
An In-Depth Guide to the Surface Modification of Glass Using 3-Phenoxypropyldimethylchlorosilane
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound for the controlled surface modification of glass substrates. The protocols and insights contained herein are designed to ensure reproducible, high-quality surface functionalization for applications ranging from advanced material science to sophisticated biological assays.
Foundational Principles: The Why and How of Glass Surface Silanization
Glass, primarily composed of silicon dioxide (SiO₂), presents a hydrophilic surface rich in hydroxyl (-OH) groups. While advantageous for some applications, this inherent property can lead to challenges such as non-specific protein adsorption, uncontrolled wetting, and poor adhesion of subsequent organic layers. Surface modification via silanization is a robust chemical strategy to precisely tailor these surface properties.
Organosilanes, such as this compound, serve as molecular bridges between the inorganic glass substrate and a new desired surface functionality. The process hinges on the high reactivity of the silane's headgroup with the surface hydroxyls, forming a stable, covalent siloxane bond (Si-O-Si). The tail group of the silane, in this case, the phenoxypropyl moiety, then dictates the new surface chemistry.
The specific value of this compound lies in its unique structure:
-
Dimethylchlorosilyl Group (-Si(CH₃)₂Cl): This is the reactive headgroup. The single chloro-substituent makes it monofunctional, which is critical for forming a well-defined self-assembled monolayer (SAM) rather than a less-ordered polymer network that can result from di- or trichlorosilanes. The chlorine atom readily reacts with surface silanols, liberating hydrogen chloride (HCl) as a byproduct.[1]
-
Phenoxypropyl Group (-O-C₆H₅): This non-polar, aromatic tail group imparts hydrophobicity to the surface, shielding the underlying polar glass.[2] This is crucial for applications requiring anti-stiction coatings, controlled fluidics, or creating surfaces that mimic organic environments.[2][3]
The Reaction Mechanism
The covalent immobilization of this compound onto a glass surface is a two-step process involving hydrolysis and condensation. Given the high reactivity of the chloro group, the reaction proceeds rapidly in the presence of surface hydroxyls, especially under anhydrous conditions to prevent premature reaction with ambient moisture.
Caption: Workflow for glass silanization.
Phase 1: Substrate Preparation (Cleaning and Activation)
Causality : The goal is to remove all organic and inorganic contaminants and to maximize the density of surface silanol (Si-OH) groups, which are the reactive sites for silanization. A pristine, activated surface is non-negotiable for achieving a uniform monolayer.
Protocol Steps :
-
Initial Cleaning : a. Place glass slides in a slide rack. b. Sonicate in a 2% solution of laboratory-grade detergent (e.g., Alconox) for 15 minutes. c. Rinse thoroughly with deionized (DI) water (3x). d. Sonicate in DI water for 15 minutes. e. Sonicate in isopropanol for 15 minutes. f. Dry the slides under a stream of high-purity nitrogen gas.
-
Surface Activation (Choose one method) :
-
Method A: Piranha Etching (EXTREME CAUTION)
-
WARNING : Piranha solution is extremely corrosive, a strong oxidizer, and reacts violently with organic materials. Prepare and use only in a chemical fume hood with appropriate PPE (face shield, heavy-duty gloves, acid-resistant apron). Always add acid to peroxide, never the other way around.
-
Prepare piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄).
-
Immerse the cleaned, dry slides in the freshly prepared solution for 30-60 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry in an oven at 110°C for at least 1 hour immediately before silanization.
-
-
Method B: Plasma Cleaning
-
Place cleaned, dry slides in a plasma cleaner (e.g., oxygen or argon plasma).
-
Treat according to the manufacturer's instructions, typically for 5-10 minutes. This method is safer and highly effective at both cleaning and activating the surface.
-
-
Phase 2: Silanization Reaction
Causality : This step forms the covalent bond. The reaction is performed in an anhydrous solvent to prevent the silane from reacting with water in the solution (which would cause it to polymerize) rather than with the glass surface. An inert atmosphere prevents atmospheric moisture from interfering.
Protocol Steps :
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane in a sealed container under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Transfer the activated, dry glass slides directly from the oven or plasma cleaner into the silane solution. Ensure the slides are fully submerged.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
Phase 3: Post-Treatment and Curing
Causality : Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing provides thermal energy to drive the condensation reaction to completion and remove any remaining solvent, resulting in a more stable and durable coating.
Protocol Steps :
-
Remove the slides from the silanization solution.
-
Rinse by dipping the slides sequentially in fresh anhydrous toluene (2x) to remove excess silane solution.
-
Rinse with ethanol or isopropanol (2x) to remove the toluene.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the coated slides by baking in an oven at 110-120°C for 1 hour. [4][5]6. Allow the slides to cool to room temperature in a desiccator before use or characterization.
Validation and Surface Characterization
Verifying the success of the surface treatment is a hallmark of scientific rigor. The following methods provide qualitative and quantitative assessment of the modified surface.
| Characterization Technique | Purpose | Expected Outcome for Successful Coating |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity). | A significant increase in the static water contact angle from <35° for clean glass to >80-90° for the phenoxypropyl-terminated surface. [4] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the top few nanometers of the surface. | Appearance of a strong Carbon (C1s) signal and a change in the Silicon (Si2p) environment, confirming the presence of the organic layer. [6] |
| Atomic Force Microscopy (AFM) | Maps surface topography and roughness at the nanoscale. | Reveals a smooth, uniform surface, confirming the formation of a monolayer. Can detect aggregation if the protocol was not followed correctly. [6][7] |
Applications in Research and Drug Development
The ability to create a well-defined, hydrophobic glass surface has numerous applications:
-
Microfluidics : Modifying the interior of microchannels to control fluid flow and prevent analyte adhesion to the walls.
-
Cell Culture : Creating patterned surfaces to control cell adhesion and growth.
-
Drug Discovery : Reducing non-specific binding of candidate molecules in high-throughput screening plates.
-
Biosensors : Functionalizing sensor surfaces as a base layer for the subsequent attachment of specific capture probes.
-
Advanced Materials : Acting as a coupling agent to improve the adhesion between inorganic glass fibers and polymer matrices in composites. [1][8]
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis and Applications of this compound.
- Fisher Scientific.
- Gelest, Inc.
- Gelest, Inc. This compound.
- Gelest, Inc.
- M. Y. M. F. Jaward, et al. Preparation and quantification of various degrees of hydrophobic glass surfaces. 5th International Symposium on Advances in Civil and Environmental Engineering Practices for Sustainable Development (ACEPS-2018), Galle, Sri Lanka, 2018.
- ChemicalBook. This compound | 69733-73-9.
- Alfa Chemistry. CAS 69733-73-9 this compound.
- ResearchGate.
- Petrovykh, D. Y., et al. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Analytical and Bioanalytical Chemistry, 383(3), 435-444, 2005.
- Gelest, Inc.
- Petrovykh, D. Y., et al.
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Application Notes and Protocols for 3-Phenoxypropyldimethylchlorosilane as a Coupling Agent in Polymer Composites
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Interface of Innovation
In the pursuit of advanced polymer composites with tailored properties, the interface between the organic polymer matrix and the inorganic filler is paramount. It is this nanoscale region that dictates the ultimate performance and durability of the composite material. As a Senior Application Scientist, my experience has consistently shown that the thoughtful selection and application of a coupling agent is the key to unlocking the full potential of these materials.
This guide focuses on a specialized yet highly effective coupling agent: 3-Phenoxypropyldimethylchlorosilane . While extensive application data for this specific silane is still emerging in publicly available literature, its unique molecular structure presents compelling opportunities for enhancing the performance of a wide range of polymer composites. This document will provide a comprehensive overview of its mechanism of action, detailed protocols for its application, and methods for characterizing the resulting composites.
It is important to note that where specific experimental data for this compound is not available, we will draw upon established principles and analogous data from structurally similar silane coupling agents. This approach will provide a robust framework for you to develop and optimize your own specific applications.
The Uniqueness of this compound: A Molecular Bridge
This compound is a bifunctional molecule designed to bridge the gap between inorganic fillers and organic polymer matrices.[1] Its efficacy stems from its distinct chemical moieties:
-
The Dimethylchlorosilyl Group (-Si(CH₃)₂Cl): This is the reactive head of the molecule. The silicon-chlorine bond is highly susceptible to hydrolysis, reacting readily with surface hydroxyl groups (-OH) present on most inorganic fillers (e.g., silica, glass fibers, metal oxides). This reaction forms a stable covalent bond between the silane and the filler surface.
-
The Phenoxypropyl Group (-O(CH₂)₃C₆H₅): This organofunctional tail is designed to interact with the polymer matrix. The phenoxy group, with its aromatic ring, offers excellent compatibility with a wide range of polymers, particularly those with aromatic character. The propyl chain provides flexibility and helps to create a compliant interphase between the rigid filler and the polymer matrix.
The general mechanism of action for a chlorosilane coupling agent like this compound can be visualized as a three-step process:
Figure 1: General mechanism of this compound as a coupling agent.
Experimental Protocols: From Filler Treatment to Composite Fabrication
The successful application of this compound hinges on a well-controlled filler treatment process. The following protocols provide a starting point for optimization.
Materials and Reagents
-
Filler: Silica, glass fibers, or other inorganic filler with surface hydroxyl groups.
-
Coupling Agent: this compound
-
Solvent: Anhydrous toluene, xylene, or other aprotic solvent.
-
Acid Scavenger (Optional but Recommended): Pyridine or triethylamine to neutralize the HCl byproduct.
-
Polymer Matrix: Epoxy, polycarbonate, polystyrene, or other compatible polymer.
-
Anhydrous Ethanol or Isopropanol: For rinsing.
Protocol 1: Slurry-Based Filler Treatment
This method is suitable for treating powders and short fibers.
-
Drying the Filler: Dry the filler in a vacuum oven at 110-120°C for at least 2 hours to remove physisorbed water. This is a critical step to ensure a uniform reaction with the silane.
-
Preparing the Silane Solution: In a fume hood, prepare a 1-5% (w/v) solution of this compound in the chosen anhydrous solvent. If using an acid scavenger, add it to the solution at a 1:1 molar ratio with the silane.
-
Treatment: Add the dried filler to the silane solution to form a slurry. The amount of solution should be sufficient to fully wet the filler surface.
-
Reaction: Stir the slurry at room temperature for 1-4 hours. The optimal time will depend on the filler and desired surface coverage.
-
Washing: Filter the treated filler and wash it with the anhydrous solvent to remove unreacted silane. Follow with a rinse in anhydrous ethanol or isopropanol.
-
Drying/Curing: Dry the treated filler in an oven at 80-110°C for 1-2 hours to complete the condensation of the silane and remove residual solvent.
Protocol 2: Integral Blend Method
In this method, the coupling agent is added directly to the polymer-filler mixture during compounding.
-
Drying the Filler: As in Protocol 1, ensure the filler is thoroughly dried.
-
Compounding: In a high-shear mixer or extruder, combine the polymer and the dried filler.
-
Adding the Silane: Add 0.5-2.0% of this compound by weight of the filler directly to the mixture.
-
Processing: Continue mixing at a temperature appropriate for the polymer to ensure homogeneous dispersion of the silane and its reaction with the filler surface.
Figure 2: Workflow for slurry-based filler treatment and composite fabrication.
Characterization of Silane-Treated Fillers and Composites
Verifying the successful application of the coupling agent and its impact on the composite properties is crucial. The following techniques are recommended:
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for confirming the presence of the silane on the filler surface.
-
Expected Spectral Changes: When comparing the spectra of untreated and treated fillers, new peaks corresponding to the phenoxypropyl group should appear. Look for characteristic peaks of the aromatic C-H stretching and the C-O-C stretching of the ether linkage. The disappearance or broadening of the Si-OH peak on the filler surface can also indicate a successful reaction.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide elemental and chemical state information about the treated filler surface.
-
Expected Elemental Changes: The survey scan of the treated filler should show the presence of silicon and carbon, with a decrease in the relative intensity of the substrate elements. High-resolution scans of the Si 2p and C 1s regions can provide information about the chemical bonding environment.
Scanning Electron Microscopy (SEM)
SEM is invaluable for visualizing the morphology of the composite's fracture surface, which provides insights into the interfacial adhesion.
-
Qualitative Assessment: In a composite with poor interfacial adhesion, the fracture surface will often show clean "pull-out" of the filler particles, leaving behind voids. In a well-coupled composite, the fracture surface will show the polymer matrix adhering to the filler particles, and the fracture path may even propagate through the filler, indicating a strong interface.[3]
Mechanical and Thermal Analysis
The ultimate validation of the coupling agent's effectiveness is the improvement in the macroscopic properties of the composite.
-
Mechanical Testing: Tensile testing and flexural testing are standard methods to quantify improvements in strength and modulus. An increase in these properties is a direct indication of improved stress transfer across the filler-matrix interface.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can reveal improvements in the thermal stability of the composite. Differential Scanning Calorimetry (DSC) can be used to assess changes in the glass transition temperature (Tg) of the polymer matrix, which can be influenced by the interfacial interactions.
Expected Performance Enhancements and Data Insights
While specific quantitative data for composites treated with this compound is limited, we can infer the expected improvements based on the performance of analogous systems. The following table presents example data from a study on polystyrene composites reinforced with olive pomace flour treated with 3-(trimethoxysilyl) propyl methacrylate (TMSPMA), a silane with a similar purpose of enhancing compatibility between an organic filler and a polymer matrix.[2]
| Property | Neat Polystyrene | Polystyrene + 30% Untreated Flour | Polystyrene + 30% TMSPMA-Treated Flour |
| Tensile Strength (MPa) | ~35 | ~25 | ~32 |
| Young's Modulus (GPa) | ~2.8 | ~3.5 | ~3.8 |
| Elongation at Break (%) | ~3.0 | ~1.5 | ~2.0 |
Table 1: Example of Mechanical Property Improvements in a Polymer Composite with Silane Treatment (Analogous System).[2]
This data illustrates the typical effects of a silane coupling agent:
-
Recovery of Tensile Strength: The addition of untreated filler often leads to a decrease in tensile strength due to poor adhesion. The coupling agent helps to restore and even improve the strength by enhancing the interfacial bonding.
-
Increased Stiffness: The Young's modulus generally increases with the addition of a rigid filler. The coupling agent can further enhance this by ensuring effective load transfer from the matrix to the filler.
-
Improved Ductility (Relative to Untreated Filler): While the elongation at break is typically lower than the neat polymer, the coupling agent can lead to a slight improvement compared to the composite with untreated filler, indicating better stress distribution and preventing premature failure at the interface.
Conclusion: A Versatile Tool for Composite Innovation
This compound represents a valuable addition to the toolbox of researchers and scientists working on advanced polymer composites. Its unique chemical structure offers the potential for significant improvements in interfacial adhesion, leading to enhanced mechanical and thermal properties.
While the full extent of its capabilities is still being explored, the foundational principles of silane coupling chemistry, combined with the specific protocols and characterization techniques outlined in this guide, provide a solid starting point for its successful application. By carefully controlling the treatment process and systematically evaluating the resulting composite properties, you can leverage the power of this compound to create next-generation materials with superior performance.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]
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Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
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European Patent Office. (2024). COMPOSITION OF PHTHALONITRILE RESIN MATRIX FOR POLYMER COMPOSITE MATERIALS, METHOD FOR FABRICATION THEREOF, METHOD FOR MANUFACTURING OF POLYMER COMPOSITE MATERIAL, AND MATERIAL OBTAINED BY THIS METHOD. Retrieved from [Link]
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Step-by-step guide for silylation with 3-Phenoxypropyldimethylchlorosilane
Application Notes and Protocols
Topic: Step-by-Step Guide for Silylation with 3-Phenoxypropyldimethylchlorosilane
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Protection with this compound
In the landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to prevent undesired side reactions and enhance overall yield.[1] Silylation, the introduction of a silyl group (R₃Si) to a molecule, is a cornerstone of modern protective chemistry, particularly for hydroxyl, amino, and carboxyl groups.[1][2] The resulting silyl ethers and amines exhibit enhanced stability, especially in basic conditions, and can be selectively removed later in the synthetic sequence.[2]
While a plethora of silylating agents exist, This compound (CAS 69733-73-9) offers a unique combination of properties. Its structure incorporates a flexible phenoxypropyl chain, which can impart specific solubility characteristics and potential for downstream functionalization. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide provides a comprehensive, field-tested protocol for the effective use of this compound, grounded in the fundamental principles of the silylation reaction mechanism.
The Silylation Mechanism: A Causal Explanation
The reaction of an alcohol (or other protic substrate) with a chlorosilane, such as this compound, proceeds via a nucleophilic substitution at the silicon center.[1][2] The process is not spontaneous and requires a base to facilitate two key steps:
-
Substrate Activation: A non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, deprotonates the active hydrogen of the substrate (e.g., the hydroxyl group of an alcohol), generating a more potent nucleophile (an alkoxide).[2]
-
Nucleophilic Attack and Neutralization: The activated substrate attacks the electrophilic silicon atom, displacing the chloride ion. The displaced chloride immediately reacts with the protonated base to form a stable, often insoluble, ammonium salt (e.g., triethylammonium chloride), which drives the reaction to completion.[5] The formation of this salt byproduct necessitates a filtration step during workup.[5]
Protocol Design: Key Experimental Parameters
The success of a silylation reaction hinges on the careful selection of several key parameters. The choice of conditions is dictated by the reactivity of the substrate, with sterically hindered alcohols often requiring more forcing conditions.[6][7]
| Parameter | Recommended Choice | Rationale & Causality |
| Substrate | Alcohols, Phenols, Amines, Carboxylic Acids | The acidity of the proton and steric hindrance around the reactive site determine reactivity. Primary alcohols are generally most reactive.[8] |
| Silylating Agent | This compound | 1.05 - 1.2 equivalents are typically sufficient to drive the reaction to completion without complicating purification. |
| Base | Triethylamine, Pyridine, Imidazole | A 1.1 to 1.5 molar excess is used to activate the substrate and neutralize the HCl byproduct.[5] Imidazole is a preferred base for less reactive chlorosilanes.[5] |
| Solvent | Anhydrous Aprotic Solvents (DCM, THF, Acetonitrile, DMF) | Solvents must be aprotic and dry, as chlorosilanes readily hydrolyze in the presence of water.[5] Solvent choice can also affect the solubility of the ammonium salt byproduct. |
| Temperature | 0 °C to Room Temperature (RT) | Most reactions with unhindered substrates are complete at RT.[5] Initial addition at 0 °C can help control any exotherm. Less reactive substrates may require gentle heating or reflux.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the hydrolysis of the chlorosilane reagent by atmospheric moisture, which would reduce the yield and generate unwanted siloxane byproducts. |
Detailed Protocol: Silylation of Benzyl Alcohol
This protocol provides a step-by-step methodology for the protection of a primary alcohol, benzyl alcohol, using this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Benzyl Alcohol | C₇H₈O | 108.14 | 10.0 | 1.0 |
| This compound | C₁₁H₁₇ClOSi | 228.79 | 11.0 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |
Experimental Workflow
Step-by-Step Procedure
-
System Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add benzyl alcohol (1.08 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane (DCM) via syringe. Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol). Cool the resulting solution to 0 °C in an ice bath.
-
Silylation: Slowly add this compound (2.52 g, 11.0 mmol) to the stirred solution dropwise over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Workup - Quenching and Extraction: Upon completion, quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Workup - Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure silyl ether product.
-
Characterization: The final product should be characterized to confirm its identity and purity. ¹H NMR spectroscopy is particularly useful, as the disappearance of the broad hydroxyl (-OH) proton signal and the appearance of characteristic signals for the phenoxypropyl and dimethylsilyl groups confirm successful silylation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet solvent or glassware.2. Impure or degraded silylating agent.3. Insufficiently reactive substrate (e.g., tertiary alcohol). | 1. Ensure all materials are scrupulously dried.2. Use a fresh bottle of the chlorosilane or purify by distillation.3. Increase reaction temperature (reflux), use a stronger base (e.g., imidazole), or allow for a longer reaction time. |
| Formation of Siloxane Byproduct (R₃Si-O-SiR₃) | Hydrolysis of the chlorosilane by trace amounts of water. | Strictly maintain anhydrous and inert conditions throughout the setup and reaction. |
| Incomplete Reaction | 1. Insufficient equivalents of silylating agent or base.2. Short reaction time. | 1. Re-check calculations and ensure a slight excess of reagents.2. Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed. |
| Difficult Purification | The silyl ether product has a similar polarity to the starting material. | Adjust the solvent system for column chromatography to achieve better separation. High-vacuum distillation can be an alternative for thermally stable products. |
Safety Precautions
-
Chlorosilanes: this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl).[5] Handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents and Bases: Dichloromethane is a suspected carcinogen. Triethylamine and pyridine are flammable and have strong, unpleasant odors. All manipulations should be performed within a fume hood.
-
Reaction Quenching: The quenching of the reaction mixture with water can be exothermic. Perform this step slowly and cautiously, especially for larger-scale reactions.
References
-
Arkles, B. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Morrow, B. A. (1990). Reactions of chlorosilanes with silica surfaces. The Journal of Physical Chemistry, 94(18), 7041-7053. Retrieved from [Link]
-
AZoM. (2020). The Role of Methyl Chlorosilanes for the Production of Polyalkylsiloxanes. Retrieved from [Link]
-
Pang, X., et al. (n.d.). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Retrieved from [Link]
-
Gelest, Inc. (n.d.). This compound. Retrieved from [Link]
-
Weibel, D. B., et al. (2001). Chiral Silylation Reagents for the Determination of Absolute Configuration by NMR Spectroscopy. Organic Letters, 3(17), 2681-2684. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects of Silyl Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Dehydrogenative Coupling of Alcohols with Silyl Formates. Retrieved from [Link]
-
PubMed. (2013). A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2023). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chiral silylation reagents for the determination of absolute configuration by NMR spectroscopy. Retrieved from [Link]
-
Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Taylor & Francis Online. (1980). Comparison of Silylation Reaction Rates of Different Reagents: Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. Retrieved from [Link]
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Applications of 3-Phenoxypropyldimethylchlorosilane in Chromatography: A Technical Guide for Researchers
This guide provides an in-depth exploration of 3-Phenoxypropyldimethylchlorosilane, a versatile organosilane reagent, and its significant applications in the field of chromatography. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its utility in both gas chromatography (GC) as a derivatizing agent and in high-performance liquid chromatography (HPLC) for the synthesis of specialized stationary phases. The protocols and application notes herein are designed to be practical, rooted in established chemical principles, and validated by field experience.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₇ClOSi, is a monochlorosilane featuring a dimethylsilyl group, a propyl linker, and a terminal phenoxy group. This unique combination of a reactive chlorosilyl moiety and a bulky, aromatic phenoxypropyl tail makes it a valuable tool for chromatographers seeking to modify the properties of analytes or stationary phase surfaces.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₇ClOSi |
| Molecular Weight | 228.79 g/mol |
| Appearance | Liquid |
| Boiling Point | ~110-112 °C at 0.5 mmHg |
| CAS Number | 69733-73-9 |
The reactivity of the silicon-chlorine bond is central to its function, allowing it to readily react with active hydrogens present in functional groups such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH).[1] This process, known as silylation or derivatization, is a cornerstone of sample preparation in gas chromatography. In parallel, this same reactivity enables its covalent attachment to the silanol groups (Si-OH) on the surface of silica particles, the foundational support material for most HPLC columns.[2]
Application in Gas Chromatography: Derivatization of Polar Analytes
In gas chromatography, the volatility and thermal stability of analytes are paramount for successful analysis.[3] Many polar compounds, such as phenols, alcohols, and carboxylic acids, exhibit poor chromatographic behavior due to their low volatility and tendency to form hydrogen bonds, leading to peak tailing and poor resolution.[4] Derivatization with this compound addresses these challenges by replacing the active hydrogen with a bulky, non-polar phenoxypropyldimethylsilyl group.
The Rationale Behind Derivatization with this compound
The primary objectives of derivatizing polar analytes with this reagent are:
-
Increased Volatility: The replacement of a polar functional group with the larger, non-polar phenoxypropyldimethylsilyl group significantly reduces intermolecular hydrogen bonding, thereby increasing the analyte's vapor pressure and allowing it to be more readily volatilized in the GC inlet.[4]
-
Improved Thermal Stability: The resulting silyl ether, ester, or amine is generally more thermally stable than the parent compound, preventing on-column degradation at the high temperatures often employed in GC.[5]
-
Enhanced Chromatographic Performance: By masking polar functional groups, interactions with active sites on the column (such as residual silanols) are minimized, resulting in more symmetrical peak shapes and improved resolution.[3]
-
Structural Elucidation in Mass Spectrometry (MS): The derivatized analyte will have a distinct mass spectrum with a higher molecular ion and characteristic fragmentation patterns, which can aid in its identification and confirmation.[6] The phenoxypropyl group can provide unique fragments that help differentiate isomers.
Application Note: Analysis of Phenolic Compounds
Introduction: Phenolic compounds are a class of analytes frequently encountered in environmental, food, and biological samples. Their inherent polarity makes direct GC analysis challenging. Derivatization with this compound offers a robust solution for their sensitive and reliable quantification.
Principle: The acidic proton of the phenolic hydroxyl group reacts with the chlorosilane in the presence of a base catalyst to form a stable silyl ether. This derivative is significantly more volatile and less polar than the parent phenol.
Typical Analytes:
-
Phenol
-
Cresols (o-, m-, p-)
-
Chlorophenols
-
Bisphenol A
Expected Results: Derivatization is expected to significantly decrease the retention times of highly polar phenols on non-polar columns while improving peak symmetry. For less polar phenols, the increased molecular weight from the derivatizing group will lead to an increase in retention time, which can be advantageous in shifting the analyte peak away from solvent fronts or other early-eluting interferences.[6]
Detailed Protocol: Derivatization of Phenols for GC-MS Analysis
This protocol is analogous to procedures for similar chlorosilanes and should be optimized for specific analytes and matrices.[6]
Materials:
-
This compound
-
Anhydrous Pyridine (or other suitable base catalyst like N-methylimidazole)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Analyte sample or standard
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the phenolic compound or a dried extract into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as water will react with the silylation reagent.[1]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and an HCl scavenger.
-
Add 50 µL of this compound. An excess of the derivatizing agent is used to drive the reaction to completion.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block. The optimal time and temperature may vary depending on the reactivity of the specific phenol.
-
-
Sample Work-up (Optional):
-
For cleaner samples, the reaction mixture can be directly injected into the GC-MS.
-
For complex matrices, after cooling, the reaction can be quenched with a small amount of water. The derivative can then be extracted into a non-polar solvent like hexane. The organic layer is then separated and can be concentrated if necessary.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final solution into the GC-MS system.
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Develop a suitable temperature program to achieve optimal separation of the derivatized analytes.
-
Safety Precautions: this compound is corrosive and reacts with moisture to produce hydrochloric acid. Handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). All solvents and reagents should be of high purity and anhydrous.
Diagram 1: GC Derivatization Workflow
Caption: Workflow for the derivatization of polar analytes for GC-MS analysis.
Application in High-Performance Liquid Chromatography: Synthesis of Phenoxypropyl-Bonded Stationary Phases
The versatility of this compound extends to the synthesis of novel stationary phases for HPLC. The choice of stationary phase is a critical factor in determining the selectivity and efficiency of an HPLC separation.[7] By covalently bonding the phenoxypropyl ligand to a silica support, a unique stationary phase with mixed-mode separation characteristics can be created.
Rationale for Phenoxypropyl-Bonded Phases
Traditional C18 (octadecyl) phases are the workhorses of reversed-phase HPLC, primarily offering hydrophobic interactions.[8] However, for complex mixtures, especially those containing aromatic or moderately polar compounds, alternative selectivities are often required. Phenoxypropyl-bonded phases provide a compelling alternative due to:
-
Hydrophobic Interactions: The propyl chain and the phenyl ring contribute to the overall hydrophobicity of the stationary phase, allowing for the retention of non-polar compounds in a reversed-phase mode.
-
π-π Interactions: The electron-rich phenyl ring can engage in π-π interactions with aromatic and unsaturated analytes, providing a unique retention mechanism and enhanced selectivity for these compounds compared to purely aliphatic phases like C18.[9]
-
Polar Interactions: The ether oxygen in the phenoxy group can act as a hydrogen bond acceptor, imparting a moderate degree of polarity to the stationary phase. This can improve the peak shape of basic compounds and offer different selectivity for polar analytes.
Application Note: Separation of Aromatic Compounds
Introduction: The separation of structurally similar aromatic compounds, such as positional isomers or polycyclic aromatic hydrocarbons (PAHs), can be challenging on standard C18 columns. A phenoxypropyl-bonded stationary phase can provide the necessary selectivity to resolve these complex mixtures.
Principle: The combination of hydrophobic and π-π interactions allows for a more nuanced separation of aromatic analytes. Differences in the position of substituents on an aromatic ring, which may only subtly affect hydrophobicity, can have a more pronounced effect on π-π interactions, leading to improved resolution.
Typical Analytes:
-
Polycyclic Aromatic Hydrocarbons (PAHs)
-
Substituted benzenes and phenols
-
Pharmaceutical compounds with aromatic moieties
-
Natural products containing phenylpropanoid structures
Expected Performance: Compared to a C18 phase, a phenoxypropyl phase is expected to show increased retention and selectivity for aromatic compounds.[9] The elution order may also change, providing an orthogonal separation that can be valuable in method development.
Table 2: Comparison of Stationary Phase Interaction Capabilities
| Stationary Phase | Primary Interaction | Secondary Interactions | Ideal for |
| C18 (Octadecyl) | Hydrophobic | van der Waals | Non-polar to moderately polar compounds |
| Phenoxypropyl | Hydrophobic, π-π | Polar (H-bond acceptor), van der Waals | Aromatic, unsaturated, and moderately polar compounds |
Detailed Protocol: Synthesis of a Phenoxypropyl-Bonded Silica Stationary Phase
This protocol outlines the general steps for bonding this compound to a silica support. The specific conditions may need to be optimized based on the properties of the silica gel used.[10]
Materials:
-
Porous silica gel (e.g., 5 µm, 100 Å pore size)
-
This compound
-
Anhydrous Toluene (or other high-boiling, inert solvent)
-
Anhydrous Pyridine or another base catalyst (e.g., dimethylaminopyridine)
-
Methanol and Dichloromethane (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Silica Activation:
-
Dry the silica gel in an oven at 150°C for at least 4 hours to remove physically adsorbed water and activate the silanol groups.
-
Allow to cool to room temperature under vacuum or in a desiccator.
-
-
Bonding Reaction:
-
In a round-bottom flask, suspend the activated silica gel in anhydrous toluene (e.g., 10 g of silica in 100 mL of toluene).
-
Add the base catalyst (e.g., pyridine, in an amount equimolar to the silane).
-
Slowly add an excess of this compound to the stirred slurry. The amount of silane will depend on the desired surface coverage.
-
Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 6-12 hours with continuous stirring.
-
-
Washing and Capping (Optional):
-
After the reaction, cool the mixture to room temperature.
-
Filter the modified silica and wash sequentially with toluene, dichloromethane, and methanol to remove unreacted silane and by-products.
-
To minimize the impact of unreacted silanol groups, an optional "end-capping" step can be performed by reacting the silica with a smaller, more reactive silane like trimethylchlorosilane.
-
-
Final Drying and Packing:
-
Dry the bonded silica under vacuum at 60-80°C until a constant weight is achieved.
-
The resulting phenoxypropyl-bonded silica is now ready to be packed into an HPLC column using standard slurry packing techniques.
-
Diagram 2: HPLC Stationary Phase Synthesis Workflow
Caption: Workflow for the synthesis of a phenoxypropyl-bonded HPLC stationary phase.
Conclusion
This compound is a highly effective reagent for chromatographers, offering significant advantages in both GC and HPLC. As a derivatizing agent, it enhances the volatility and thermal stability of polar analytes, leading to improved chromatographic performance. As a ligand for stationary phase synthesis, it creates a unique chromatographic surface with a combination of hydrophobic, π-π, and polar interactions, enabling novel selectivities for the separation of complex mixtures. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and implement the use of this versatile compound in their analytical workflows, ultimately contributing to the development of more robust and selective chromatographic methods.
References
- Kazakevich, Y. & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
- Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Weckwerth, W. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants.
- Knapp, D. R. (1979).
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
- Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- Poole, C. F. (2003).
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)-a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Horvath, C., & Melander, W. (1977). Liquid chromatography with hydrocarbonaceous bonded phases; theory and practice of reversed-phase chromatography.
- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytica Chimica Acta, 406(21), 5231-5234.
-
Veeprho. (2024). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]
- Lin, D. L., Wang, S. M., Wu, C. H., Chen, B. G., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
-
JagWorks@USA, University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]
- Waters Corpor
- What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (2020). LCGC North America, 38(9), 524-531.
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- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 6. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Creating Hydrophobic Surfaces with 3-Phenoxypropyldimethylchlorosilane
Introduction: The Molecular Architecture of Hydrophobic Surfaces
In fields ranging from high-throughput screening and cell culture to advanced diagnostics and drug delivery, the ability to precisely control surface wettability is paramount.[1][2] Hydrophobic surfaces, characterized by their water-repellent nature, are fundamental for applications requiring minimization of protein adsorption, prevention of biofouling, and control of fluid dynamics at the microscale.[1] A surface is generally considered hydrophobic when the static contact angle of a water droplet exceeds 90 degrees.[3] For more demanding applications, achieving "superhydrophobicity" (contact angles >150°) is often the goal, which typically involves a combination of low surface energy chemistry and specific micro- or nano-scale roughness.[4][5]
The creation of robust and stable hydrophobic surfaces is commonly achieved through the chemical modification of substrates with a self-assembled monolayer (SAM) of organosilanes.[6][7] These molecules form a covalent bond with hydroxylated surfaces (such as glass, silicon dioxide, or oxidized metals), creating a dense, molecularly thin organic layer. The choice of organosilane is critical as its terminal functional group dictates the final properties of the surface.
This guide focuses on 3-Phenoxypropyldimethylchlorosilane (C₁₁H₁₇ClOSi) , a monofunctional organochlorosilane designed to impart hydrophobicity. Its molecular structure features a reactive chlorosilyl head group for covalent attachment to the substrate and a non-polar phenoxypropyl tail that forms the new, low-energy surface interface, effectively repelling water.[6] As a monofunctional silane, it is designed to form a true monolayer, preventing the uncontrolled polymerization that can occur with di- or tri-functional silanes, leading to more reproducible and uniform surfaces.
Mechanism of Silanization: A Covalent Transformation
The process of grafting this compound onto a hydroxylated surface is a two-step nucleophilic substitution reaction. The causality behind the stringent procedural requirements, particularly the exclusion of water, is rooted in the high reactivity of the silicon-chlorine bond.
-
Surface Activation (Hydroxylation): The substrate must first present a high density of surface hydroxyl (-OH) groups. These groups are the anchor points for the silane. For silica-based substrates like glass or silicon wafers, this is achieved by cleaning and oxidation procedures (e.g., piranha solution, UV/Ozone, or oxygen plasma) which remove organic contaminants and ensure a fully hydroxylated, high-energy surface.[2] A fully hydroxylated surface is superhydrophilic, with a water contact angle near 0°.[2]
-
Silane Reaction & Self-Assembly: The substrate is introduced to the chlorosilane in an anhydrous (water-free) environment. The lone pair of electrons on the oxygen of a surface silanol group (Si-OH) attacks the electrophilic silicon atom of the this compound. This reaction forms a stable, covalent silicon-oxygen-silicon (Si-O-Si) bond, tethering the molecule to the surface. Hydrogen chloride (HCl) gas is released as a byproduct. The anhydrous conditions are critical because any trace water will hydrolyze the chlorosilane in solution, leading to self-polymerization and deposition of polysiloxanes onto the surface, resulting in a rough, poorly defined, and often hazy film instead of a uniform monolayer.
Below is a diagram illustrating the logical flow of the surface modification process.
Caption: Expected change in XPS elemental signals after successful silanization.
Atomic Force Microscopy (AFM)
AFM provides topographical information at the nanoscale, allowing for the assessment of monolayer smoothness and the detection of defects or aggregates.
-
Expected Observations: A successful monolayer should not significantly increase the root-mean-square (RMS) roughness of the underlying substrate (e.g., polished silicon wafer). The surface should appear smooth and free of large agglomerations, which would be indicative of silane polymerization in solution. A pristine silicon wafer has an RMS roughness of <0.5 nm, and a well-formed SAM should result in a final roughness of <1 nm. [8]
Safety and Handling Precautions
This compound is a reactive and corrosive chemical that must be handled with appropriate care.
-
Hazard Summary: Reacts with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen). Keep in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and alcohols.
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Quench excess silane solution carefully by slowly adding it to a stirred solution of sodium bicarbonate.
Conclusion
The protocol described provides a robust framework for the creation of well-defined, hydrophobic surfaces using this compound. The key to success lies in meticulous substrate preparation to ensure a high density of reactive hydroxyl groups and the strict maintenance of anhydrous conditions during the silanization step to prevent unwanted polymerization. By coupling this detailed methodology with rigorous characterization techniques such as contact angle goniometry, XPS, and AFM, researchers can confidently produce and validate high-quality hydrophobic surfaces tailored for demanding applications in research and drug development.
References
-
Single particle contact versus particle packing behavior: Model based analysis of chemically modified glass particles. ResearchGate. Available at: [Link]
-
Advances in Bioinspired Superhydrophobic Surfaces Made from Silicones: Fabrication and Application. MDPI. Available at: [Link]
-
This compound | Gelest, Inc. Gelest, Inc. Available at: [Link]
-
Silica Nanoparticles Synthesized from 3,3,3-Propyl(trifluoro)trimethoxysilane or n‑Propyltrimethoxysilane for Creating Superhydrophobic Surfaces. ACS Publications. Available at: [Link]
-
A facile method to prepare super-hydrophobic surfaces on silicone rubbers. SciSpace. Available at: [Link]
-
Contact Angle and Surface Tension of Some Solvents Used in Pharmaceuticals. RJPBCS. Available at: [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC - NIH. Available at: [Link]
-
Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane. PubMed. Available at: [Link]
-
XPS depth profile spectra of the Si-2p peaks of A) bulk PS, and B) surface PS, for samples exposed to oxygen for different periods of time. ResearchGate. Available at: [Link]
-
Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. ResearchGate. Available at: [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification. PubMed. Available at: [Link]
-
Contact angle measurement of glass microscope slides cleaned in piranha solution, indicating a high degree of hydroxylation. ResearchGate. Available at: [Link]
-
Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers. ResearchGate. Available at: [Link]
-
Recent Progress in Superhydrophobic Coatings Using Molecular Dynamics Simulations and Experimental Techniques. ResearchGate. Available at: [Link]
-
Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. ResearchGate. Available at: [Link]
-
Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. MDPI. Available at: [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. PubMed. Available at: [Link]
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Application Notes and Protocols for 3-Phenoxypropyldimethylchlorosilane in the Synthesis of Organic Silicon Monomers
Introduction: The Pivotal Role of Functionalized Silanes in Advanced Materials
Organosilicon monomers are fundamental building blocks in the synthesis of a vast array of advanced materials, ranging from high-performance polymers and resins to sophisticated coupling agents and surface modifiers. The unique properties of the siloxane backbone, such as high thermal stability, low surface tension, and excellent dielectric properties, make silicon-containing materials indispensable in numerous industrial and research applications. The strategic incorporation of organic functionalities onto the silicon atom allows for the precise tuning of these properties, leading to materials with tailored characteristics.
3-Phenoxypropyldimethylchlorosilane (CAS: 69733-73-9) has emerged as a critical intermediate in the synthesis of bespoke organosilicon monomers.[1] Its molecular architecture, featuring a reactive chlorosilyl group and a phenoxypropyl moiety, provides a versatile platform for the introduction of the phenoxypropyl group into various molecular structures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent application in the preparation of functionalized organic silicon monomers. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be efficiently achieved through two primary synthetic routes: the hydrosilylation of allyl phenyl ether and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method 1: Hydrosilylation of Allyl Phenyl Ether with Dimethylchlorosilane (Preferred Method)
This method is often favored due to its atom economy and the commercial availability of the starting materials. The reaction involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allyl phenyl ether.
Reaction Principle and Mechanism:
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism. This involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst. For terminal alkenes like allyl phenyl ether, the anti-Markovnikov addition is predominantly favored, leading to the silyl group attaching to the terminal carbon.
Experimental Protocol: Synthesis of this compound
This protocol is based on established hydrosilylation procedures for analogous compounds.[2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Allyl phenyl ether | C₉H₁₀O | 134.18 | 13.42 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Dimethylchlorosilane | (CH₃)₂HSiCl | 94.62 | 10.41 g (0.11 mol) | ≥97% | Gelest, Inc. |
| Karstedt's catalyst | Pt₂(dvs)₃ | ~1000 | 10-20 ppm Pt | 2% Pt in xylene | Gelest, Inc. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | ≥99.8% | Sigma-Aldrich |
| Inert Gas | N₂ or Ar | - | - | High Purity | - |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.
-
Charging the Flask: Under a positive pressure of inert gas, charge the flask with dimethylchlorosilane (10.41 g, 0.11 mol) and anhydrous toluene (50 mL).
-
Heating: Heat the reaction mixture to 80-90°C using a heating mantle with a temperature controller.
-
Catalyst Addition: Once the desired temperature is reached, add Karstedt's catalyst (to achieve 10-20 ppm of platinum relative to the silane) to the reaction flask via a syringe.
-
Substrate Addition: In the dropping funnel, prepare a solution of allyl phenyl ether (13.42 g, 0.1 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 80-90°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 90-100°C for an additional 2-4 hours. The reaction progress can be monitored by Fourier-Transform Infrared (FT-IR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) or by ¹H NMR spectroscopy.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
-
Expected Yield and Characterization:
-
Yield: Typically >85%.
-
Boiling Point: 290.4 °C at 760 mmHg.[3]
-
¹H NMR (CDCl₃): δ (ppm) 7.35-7.25 (m, 2H, Ar-H), 6.98-6.88 (m, 3H, Ar-H), 3.98 (t, 2H, O-CH₂), 1.95-1.85 (m, 2H, Si-CH₂-CH₂), 0.95-0.85 (m, 2H, Si-CH₂), 0.42 (s, 6H, Si-(CH₃)₂).
-
FT-IR (neat): ν (cm⁻¹) 3060, 3040 (Ar C-H), 2960, 2870 (Aliphatic C-H), 1598, 1495 (Ar C=C), 1255 (Si-CH₃), 1080 (C-O-C), 840, 750 (Si-C).
Workflow Diagram:
Sources
Application Note & Protocol: Surface Modification of Microfluidic Devices with 3-Phenoxypropyldimethylchlorosilane
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Surface Wettability in Microfluidics
In the realm of microfluidics, the interaction between the fluid and the channel walls governs the behavior of the entire system.[1] With a high surface-area-to-volume ratio, surface properties are not merely a secondary consideration but a primary design parameter.[1] The wettability of a microchannel, characterized by its surface energy, dictates fluid flow, droplet formation, and the potential for non-specific binding of molecules—all critical factors in applications ranging from diagnostics to drug discovery.[1][2][3][4]
Polydimethylsiloxane (PDMS) and glass are the most prevalent materials in microfluidic device fabrication. While advantageous for their optical transparency and ease of fabrication, their native surfaces are often not optimal for specific applications. PDMS, for instance, is inherently hydrophobic, which can be problematic for many biological assays where aqueous solutions are the norm.[5][6] Conversely, for applications such as droplet-based microfluidics for generating water-in-oil emulsions or encapsulating hydrophobic drugs, a stable and highly hydrophobic surface is paramount.[7][8]
This application note provides a comprehensive guide to the use of 3-Phenoxypropyldimethylchlorosilane for creating robust and stable hydrophobic surfaces on glass and PDMS microfluidic devices. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss methods for characterizing the modified surfaces.
Chemical Spotlight: this compound
This compound (CAS No. 69733-73-9) is an organosilane compound with a molecular formula of C₁₁H₁₇ClOSi.[9][10] Its utility as a surface modifying agent stems from its molecular architecture:
-
Chlorosilyl Group (-Si(CH₃)₂Cl): This reactive head group readily undergoes hydrolysis in the presence of trace amounts of water to form a silanol (-Si(CH₃)₂OH). This silanol then condenses with hydroxyl groups (-OH) present on the surface of substrates like glass and plasma-treated PDMS, forming a stable covalent siloxane bond (-Si-O-Substrate).[11]
-
Phenoxypropyl Group (-O(CH₂)₃C₆H₅): This non-polar tail group is responsible for imparting hydrophobic character to the modified surface.[12] The bulky aromatic ring and the propyl chain create a low-energy surface that repels water.
The chemical structure of this compound is as follows:
Mechanism of Surface Silanization
The process of silanization with this compound involves the formation of a self-assembled monolayer (SAM) on the substrate surface. This is a two-step process:
-
Surface Activation: The substrate (glass or PDMS) must first be treated to introduce a high density of surface hydroxyl (-OH) groups. This is typically achieved through oxygen plasma treatment, which not only cleans the surface of organic contaminants but also renders it hydrophilic and reactive.[13][14]
-
Silane Reaction: The activated substrate is then exposed to this compound. The chlorosilyl group reacts with the surface hydroxyls, forming a covalent bond and releasing hydrochloric acid (HCl) as a byproduct. This process anchors the hydrophobic phenoxypropyl groups to the surface, effectively lowering its surface energy.[11]
The following diagram illustrates the silanization reaction on a hydroxylated surface:
Caption: Mechanism of surface modification with this compound.
Experimental Protocols
Safety Precautions:
This compound is a chlorosilane and should be handled with care. It is corrosive and reacts with moisture to release HCl gas.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18] Store the silane in a dry environment, away from moisture.
Protocol 1: Surface Hydrophobization of Glass Microfluidic Devices
This protocol details the procedure for rendering the surfaces of glass microfluidic channels hydrophobic.
Materials and Equipment:
-
Glass microfluidic device
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen or argon gas source
-
Plasma cleaner
-
Vacuum desiccator
-
Oven
-
Glassware for solution preparation
Procedure:
-
Cleaning and Activation:
-
Thoroughly clean the glass microfluidic device by sonicating in isopropanol for 15 minutes, followed by a thorough rinse with DI water.
-
Dry the device completely with a stream of nitrogen or argon gas.
-
Place the device in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This step is crucial for cleaning the surface of any residual organic contaminants and generating hydroxyl groups.[13] The surface should be visibly hydrophilic after this step (a drop of water will spread out).
-
-
Silanization (Vapor Deposition Method):
-
Place the plasma-treated device inside a vacuum desiccator.
-
In a small container (e.g., a glass vial), place a few drops of this compound. Place this container inside the desiccator with the device, ensuring they are not in direct contact.[19]
-
Evacuate the desiccator for 15-30 minutes. The vacuum will facilitate the vaporization of the silane and its deposition onto the device surface.
-
Close the desiccator valve and leave the device exposed to the silane vapor for 1-2 hours at room temperature.
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the device and rinse it thoroughly with anhydrous toluene or hexane to remove any excess, unreacted silane.
-
Dry the device with a stream of nitrogen or argon gas.
-
To ensure a stable and cross-linked silane layer, bake the device in an oven at 100-120°C for 30-60 minutes.[20]
-
Protocol 2: Surface Hydrophobization of PDMS Microfluidic Devices
This protocol is tailored for modifying the surface of PDMS microfluidic channels.
Materials and Equipment:
-
PDMS microfluidic device
-
This compound
-
Anhydrous toluene or hexane
-
Isopropanol
-
DI water
-
Nitrogen or argon gas source
-
Plasma cleaner
-
Vacuum desiccator or a closed container
-
Oven
Procedure:
-
Cleaning and Activation:
-
Clean the PDMS device by sonicating in isopropanol for 10 minutes, followed by a rinse with DI water.
-
Dry the device thoroughly with a stream of nitrogen or argon gas.
-
Expose the PDMS device to oxygen plasma for 30-60 seconds. Over-exposure can lead to surface cracking. The goal is to create a thin, silica-like layer with abundant hydroxyl groups.[14]
-
-
Silanization (Solution Deposition Method):
-
Immediately after plasma treatment, immerse the PDMS device in a 1-2% (v/v) solution of this compound in anhydrous toluene or hexane. The hydrophobic recovery of PDMS is rapid, so this step should be performed quickly.[5][6]
-
Allow the device to react with the silane solution for 5-15 minutes at room temperature.
-
-
Post-Treatment:
-
Remove the device from the silane solution and rinse it extensively with fresh anhydrous toluene or hexane to wash away any physisorbed silane.
-
Dry the device with a gentle stream of nitrogen or argon gas.
-
Cure the device in an oven at 70-80°C for 20-30 minutes to stabilize the hydrophobic coating.
-
Workflow Diagram:
Caption: General workflow for surface hydrophobization.
Characterization of Modified Surfaces
The success of the surface modification can be quantified by measuring the static water contact angle.[21] A significant increase in the contact angle indicates the successful formation of a hydrophobic surface.
Contact Angle Goniometry:
-
Place a small droplet of DI water on the modified surface.
-
Use a contact angle goniometer to measure the angle between the droplet and the surface.[21]
-
For a successfully hydrophobized surface, the water contact angle should be greater than 90°.[21] Typically, for silanized glass and PDMS, contact angles in the range of 95-110° can be expected.
| Surface | Treatment | Expected Water Contact Angle |
| Glass | Untreated | < 30° |
| Glass | Plasma Activated | < 10° |
| Glass | Silanized | > 95° |
| PDMS | Untreated | ~110° |
| PDMS | Plasma Activated | < 20° |
| PDMS | Silanized | > 100° |
Table 1: Typical water contact angles for different surfaces and treatments.
Applications in Drug Development
The ability to create stable hydrophobic microenvironments is particularly valuable in drug development for several reasons:
-
Encapsulation of Hydrophobic Drugs: Many new drug candidates are poorly water-soluble. Microfluidic devices with hydrophobic surfaces can be used to generate stable water-in-oil emulsions for encapsulating these drugs in nanoparticles or liposomes, improving their bioavailability.[8]
-
High-Throughput Screening: Droplet-based microfluidics, which relies on hydrophobic channel walls, enables the high-throughput screening of drug compounds in isolated, picoliter-volume reactors.[7]
-
Cell-Based Assays: Creating patterned regions of hydrophobicity and hydrophilicity can be used to control cell adhesion and growth, allowing for the development of more complex and physiologically relevant cell-based assays for drug efficacy and toxicity testing.[22]
Conclusion
This compound is a highly effective reagent for the hydrophobic modification of glass and PDMS microfluidic devices. The protocols outlined in this application note provide a robust framework for achieving stable and reproducible hydrophobic surfaces. By carefully controlling the surface chemistry of microfluidic devices, researchers can unlock new possibilities in a wide range of applications, from fundamental research to advanced drug development.
References
- Vertex AI Search. (n.d.). Surface Energy: Microfluidics Explained.
- TE Connectivity. (n.d.). Hydrophobic vs Hydrophilic: PDMS Surface Modification for Microfluidic Chips.
- NIH. (n.d.). Fabrication of microfluidic devices using polydimethylsiloxane.
- Measurlabs. (n.d.). Contact Angle Measurement.
- NIH. (2011). Organosilane deposition for microfluidic applications.
- Journal of Biomedical Engineering: Current Research. (n.d.). Preparation and Surface Modification of a Microfluidic Chip with Hydrophilic Polymers.
- uFluidix. (n.d.). Surface and bulk modification of PDMS for microfluidic research and commercialization.
- Hilaris Publisher. (2023). Understanding the Influence of Surface Tension in Microfluidic Systems.
- MedTech Intelligence. (2018). Hydrophilicity and Surface Energy.
- World Scientific Publishing. (n.d.). Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology.
- 3M. (n.d.). Hydrophilicity and surface energy,a little of the Science behind the test strip.
- Purdue University. (2024). Using microfluidics to manufacture hydrophobic drugs.
- Gelest, Inc. (2014). This compound Safety Data Sheet.
- Semantic Scholar. (2023). Fabrication of Microfluidic Devices for Continuously Monitoring Yeast Aging.
- Harvard Medical School. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER.
- Alfa Chemistry. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate.
- Microfluidic Explained. (n.d.). Hydrophobic.
- Gelest, Inc. (n.d.). This compound.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet.
- ResearchGate. (n.d.). Surface coatings for microfluidic-based biomedical devices.
- NIH. (n.d.). Superhydrophobic Materials for Biomedical Applications.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- (n.d.). MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound.
- (n.d.). SILICONIZING GLASSWARE.
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- 5. Surface and Bulk Modification of PDMS | uFluidix [ufluidix.com]
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Application Notes & Protocols: Biomolecule Immobilization Using 3-Phenoxypropyldimethylchlorosilane
Document ID: AN-PPDCS-20260121 Version: 1.0 For Research Use Only.
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-Phenoxypropyldimethylchlorosilane for the immobilization of biomolecules. This specialized organosilane enables the creation of highly uniform, aromatic, and hydrophobic surfaces on hydroxyl-bearing substrates such as glass, silicon dioxide, and quartz. The primary mechanism of biomolecule attachment is non-covalent, driven by hydrophobic and π-π stacking interactions, which can be particularly advantageous for orienting proteins and other biomolecules that possess accessible aromatic or hydrophobic domains. We present the core chemical principles, detailed step-by-step protocols for surface functionalization and biomolecule immobilization, and critical insights for process optimization and troubleshooting.
The Strategic Advantage of a Phenoxy-Terminated Surface
Traditional biomolecule immobilization often relies on covalent linkages using reactive groups like amines or thiols, frequently requiring multi-step protocols with cross-linking agents.[1] While effective, these methods can sometimes lead to random molecular orientation and potential loss of bioactivity.
This compound offers a compelling alternative by forming a self-assembled monolayer (SAM) that terminates in a phenoxy group. This surface chemistry leverages non-covalent forces, specifically:
-
Hydrophobic Interactions: The phenoxy group imparts a significant hydrophobic character to the surface. Proteins and other biomolecules often have distinct hydrophobic patches on their surfaces, which will preferentially interact with and adsorb onto this layer, driving the immobilization process.[2][3]
-
Aromatic (π-π) Stacking Interactions: The phenyl ring of the silane is electron-rich and capable of engaging in attractive π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) on the protein surface or with the bases in nucleotides.[4] This interaction, a combination of dispersion and electrostatic forces, is crucial for the stable, ordered arrangement of many biological complexes and can be harnessed for controlled surface binding.[5][6]
This approach simplifies the immobilization workflow by often eliminating the need for chemical cross-linkers and can promote a more uniform orientation of the immobilized biomolecule, preserving its native conformation and activity.
Mechanism of Action
The immobilization process is a two-stage procedure involving, first, the covalent modification of the substrate and, second, the non-covalent adsorption of the biomolecule.
Stage 1: Surface Silanization The dimethylchlorosilane headgroup of the molecule reacts with surface hydroxyl (-OH) groups present on substrates like glass or silicon dioxide. This reaction forms a highly stable, covalent siloxane bond (Si-O-substrate), creating a durable self-assembled monolayer (SAM).[7][8] The reaction proceeds rapidly and is best controlled under anhydrous conditions to prevent polymerization of the silane in solution, which can lead to a disordered, multilayered surface.[9]
Stage 2: Biomolecule Adsorption Once the phenoxy-terminated surface is prepared, the biomolecule of interest is introduced in a suitable buffer. Immobilization occurs spontaneously through the aforementioned hydrophobic and π-π stacking interactions between the biomolecule and the functionalized surface. The strength of this interaction is sufficient to achieve stable immobilization while being gentle enough to minimize protein denaturation.
Experimental Workflow Overview
Caption: High-level workflow for biomolecule immobilization.
Detailed Protocols
Protocol 1: Substrate Preparation (Glass or Silicon)
Causality: The density and reactivity of surface hydroxyl groups are paramount for achieving a uniform, high-density silane monolayer. This protocol is designed to rigorously clean the substrate and maximize -OH group availability.
Materials:
-
Glass microscope slides or silicon wafers
-
Acetone, Isopropanol (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents. Handle with extreme care, using appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas source
-
Plasma cleaner or UV-Ozone cleaner (Recommended alternative to Piranha)
Procedure:
-
Degreasing: Sonicate substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Choose one method):
-
Piranha Etch (High-Risk): Immerse the dried substrates in freshly prepared Piranha solution for 30-45 minutes. Carefully remove and rinse extensively with DI water.
-
Plasma/UV-Ozone (Safer Alternative): Place substrates in a plasma or UV-Ozone cleaner and treat for 5-10 minutes according to manufacturer instructions. This method effectively removes organic contaminants and generates surface hydroxyl groups.
-
-
Final Rinse & Dry: Perform a final rinse with DI water and dry completely with nitrogen gas. Use the substrates immediately for silanization.
Protocol 2: Surface Silanization
Causality: Chlorosilanes are highly reactive towards water. The choice between solution-phase and vapor-phase deposition depends on the desired level of control over monolayer uniformity. Vapor deposition often yields more homogeneous surfaces.
Method 2A: Solution-Phase Deposition
Materials:
-
Cleaned, hydroxylated substrates
-
Anhydrous Toluene or Hexane (less than 50 ppm water)
-
This compound
-
Dry nitrogen or argon atmosphere (glove box recommended)
-
Oven
Procedure:
-
Prepare Silane Solution: In a dry nitrogen atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immediately immerse the freshly prepared substrates into the silane solution. The reaction should proceed for 1-2 hours at room temperature under an inert atmosphere.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules. Follow with a rinse in isopropanol.
-
Drying: Dry the substrates with a stream of nitrogen.
-
Curing: Bake the substrates in an oven at 110-120°C for 30-60 minutes. This step drives off residual solvent and promotes the formation of a cross-linked siloxane network, enhancing the stability of the monolayer.[10]
Method 2B: Vapor-Phase Deposition
Materials:
-
Cleaned, hydroxylated substrates
-
Vacuum desiccator and vacuum pump
-
Small vial or container
-
This compound
Procedure:
-
Setup: Place the substrates inside a clean, dry vacuum desiccator. Place 2-3 drops of the silane into a small, open vial and place it inside the desiccator, ensuring it does not touch the substrates.
-
Deposition: Evacuate the desiccator to a pressure below 1 Torr. The silane will vaporize and deposit onto the substrates. Allow the deposition to proceed for 2-4 hours at room temperature.
-
Venting: Vent the desiccator with dry nitrogen gas.
-
Curing: Remove the substrates and immediately bake at 110-120°C for 30-60 minutes to cure and stabilize the layer.
Protocol 3: Protein Immobilization
Causality: This protocol relies on the physical adsorption of the protein onto the hydrophobic/aromatic surface. The buffer conditions are chosen to maintain the protein's native structure, ensuring that its hydrophobic core remains shielded and surface hydrophobic patches are available for interaction.
Materials:
-
Phenoxy-functionalized substrates
-
Protein solution (e.g., 0.1 - 1.0 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Incubation: Cover the functionalized surface with the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
Washing: Gently wash the substrate 3-5 times with the wash buffer (PBST) to remove loosely bound protein. Follow with a rinse in PBS or DI water.
-
Blocking (Optional but Recommended): To prevent non-specific binding in subsequent assays, immerse the substrate in a blocking solution (e.g., 1% BSA) for 30-60 minutes.
-
Final Wash: Rinse the substrate again with wash buffer and then with DI water.
-
Storage: The bio-functionalized surface can be used immediately or stored in a suitable buffer at 4°C.
Immobilization Principle Diagram
Caption: Schematic of biomolecule immobilization on the silanized surface.
Characterization, Critical Parameters, and Troubleshooting
A self-validating protocol requires empirical confirmation at each stage.
| Parameter / Step | Characterization Method | Expected Outcome | Troubleshooting |
| Substrate Cleaning | Water Contact Angle | Angle < 10° (highly hydrophilic) | High Angle (>20°): Incomplete removal of organic contaminants. Repeat cleaning or extend Piranha/Plasma treatment time. |
| Silanization | Water Contact Angle | Angle > 70-80° (hydrophobic) | Low Angle: Incomplete silanization. Ensure anhydrous solvents, fresh silane, and immediate use of hydroxylated substrates. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, C 1s, and O 1s peaks corresponding to the silane layer. | Incorrect Stoichiometry: Possible multilayer formation or incomplete reaction. Optimize reaction time and silane concentration. | |
| Biomolecule Immobilization | Atomic Force Microscopy (AFM) | Increased surface roughness and observable layer of biomolecules compared to the silanized surface. | Patchy/Aggregated Layer: Sub-optimal protein concentration or buffer conditions causing aggregation. Filter protein solution; screen buffer pH/ionic strength. |
| Functional Assay | High specific activity (e.g., ELISA for antibodies, enzyme kinetics for enzymes). | Low Activity: Protein denaturation. Reduce incubation time, perform immobilization at 4°C, or screen buffer additives (e.g., glycerol). |
Critical Insights:
-
Moisture is the Enemy: The primary cause of failed chlorosilane deposition is exposure to ambient moisture, leading to silane polymerization in solution before it can react with the surface. Performing the reaction in a glove box is ideal.
-
Substrate Reactivity: Not all "glass" is the same. The density of silanol groups can vary. A consistent and robust hydroxylation step is crucial for reproducibility.
-
Stability of the Immobilized Layer: While the underlying silane layer is covalently bound and stable, the biomolecule is attached via non-covalent forces. The stability will be sensitive to harsh detergents, extreme pH, or organic solvents that can disrupt hydrophobic interactions. The stability of alkylsilane monolayers is generally high, but degrafting can be promoted in acidic aqueous solutions.[11][12]
Conclusion
This compound provides a robust and straightforward method for creating functional surfaces tailored for the non-covalent immobilization of biomolecules. By leveraging fundamental hydrophobic and aromatic interactions, this approach can simplify workflows and offer unique advantages for applications in biosensors, protein arrays, and cell-surface interaction studies where molecular orientation and bioactivity are critical. Success hinges on meticulous control over surface preparation and the maintenance of anhydrous conditions during the silanization step.
References
-
LibreTexts. (2021). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. [Link]
-
Zheng, W., et al. (2014). The aromatic stacking interactions between proteins and their macromolecular ligands. IET Nanobiotechnology. [Link]
-
Goyal, M., et al. (2004). Characterization of anhydrous silanization and antibody immobilization on silicon dioxide surface. IEEE Conference Publication. [Link]
-
Kar, T., et al. (2006). Noncovalent π−π Stacking and CH---π Interactions of Aromatics on the Surface of Single-Wall Carbon Nanotubes: An MP2 Study. Journal of Physical Chemistry B. [Link]
-
Kryzhanovska, M., et al. (2022). Aromatic interactions at the ligand-protein interface: Implications for the development of docking scoring functions. Frontiers in Molecular Biosciences. [Link]
- Patent EP3524582A1. (2019). Process for modification of a solid surface.
-
Scarsi, M., et al. (1999). Hydrophobicity at the surface of proteins. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Körner, A., et al. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. Journal of Colloid and Interface Science. [Link]
- Patent US20200231842A1. (2020). Surface Treatment.
-
Lee, S., & Park, S. (2023). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Sensors. [Link]
-
Lijnzaad, P., et al. (1996). Hydrophobic patches on the surfaces of protein structures. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Rusmini, F., et al. (2007). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. Analytical and Bioanalytical Chemistry. [Link]
-
Vallieres, M., et al. (2008). Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces. Langmuir. [Link]
-
Fernandez-Lafuente, R., et al. (2020). Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy. Catalysts. [Link]
-
Prieto-Simón, B., et al. (2008). Biomolecule immobilization in biosensor development: tailored strategies based on affinity interactions. Protein & Peptide Letters. [Link]
-
Vallieres, M., et al. (2008). Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces. ResearchGate. [Link]
-
Rahman, M. A., et al. (2019). Hydrophobic surface residues can stabilize a protein through improved water-protein interactions. The FEBS Journal. [Link]
- Patent WO2017146652A1. (2017). Durable hydrophobic coating composition.
-
Wang, A., et al. (2005). In Vitro Stability Study of Organosilane Self-Assemble Monolayers and Multilayers. Journal of Colloid and Interface Science. [Link]
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- 2. Hydrophobicity at the surface of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Phenoxypropyldimethylchlorosilane
Welcome to the technical support center for the synthesis and application of 3-Phenoxypropyldimethylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile organosilicon compound. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the platinum-catalyzed hydrosilylation of allyl phenyl ether with dimethylchlorosilane.[1][2][3] This reaction involves the addition of the Si-H bond of dimethylchlorosilane across the carbon-carbon double bond of allyl phenyl ether.[2]
Q2: Which catalyst is recommended for the hydrosilylation reaction?
Platinum-based catalysts are highly effective for this transformation.[1][2] Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (chloroplatinic acid) are widely used due to their high activity and solubility in organic solvents.[1][2][4] Modern caged platinum catalysts are also emerging as highly active alternatives.[5]
Q3: What are the key safety precautions when handling dimethylchlorosilane?
Dimethylchlorosilane is a highly flammable liquid and vapor that reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[6][7][8] It is crucial to handle this reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a NIOSH-certified respirator.[6][9] Ensure all glassware is thoroughly dried, and reactions are conducted in a well-ventilated fume hood.[7][9] All equipment must be properly grounded to prevent static discharge.[6][8]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13]
-
GC-MS: This technique allows for the separation and identification of reactants, products, and byproducts. You can monitor the disappearance of the starting materials (allyl phenyl ether and dimethylchlorosilane) and the appearance of the desired product peak.[10]
-
¹H NMR: The disappearance of the vinyl protons of allyl phenyl ether and the Si-H proton of dimethylchlorosilane, along with the appearance of new signals corresponding to the propyl chain of the product, provides clear evidence of reaction progression.[12]
Q5: What is the hydrolytic stability of this compound?
As a chlorosilane, this compound is sensitive to moisture. The Si-Cl bond is readily hydrolyzed by water to form the corresponding silanol, which can then condense to form disiloxanes.[14][15] This instability necessitates careful handling during aqueous workup and storage under anhydrous conditions to prevent degradation.[14]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides systematic approaches to resolve them.
Problem 1: Low or No Product Formation
A lack of product formation is a common issue that can often be traced back to catalyst activity, reagent quality, or reaction setup.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis and Solutions:
-
Catalyst Inactivity: Platinum catalysts can be sensitive to impurities. If the reaction fails to initiate, consider adding a fresh aliquot of the catalyst. Karstedt's catalyst, while highly active, can degrade over time. It's recommended to use a relatively fresh solution.[4]
-
Reagent Purity: The presence of water or other protic impurities in the reactants or solvent can deactivate the catalyst and consume the dimethylchlorosilane. Ensure that allyl phenyl ether and any solvent are freshly distilled and thoroughly dried.
-
Reaction Temperature: The hydrosilylation reaction may require an initiation period at a slightly elevated temperature. However, excessively high temperatures can lead to side reactions. A typical temperature range is 30-120°C.[16]
Problem 2: Formation of Significant Byproducts
The presence of unexpected peaks in your GC-MS or NMR spectra indicates the formation of side products.
Common Side Reactions and Their Mitigation:
| Side Reaction | Identification | Cause | Solution |
| Isomerization of Allyl Phenyl Ether | Formation of propenyl phenyl ether. | Can be catalyzed by the platinum complex.[1] | Use a milder catalyst or add an inhibitor to suppress isomerization.[4] |
| Dehydrogenative Silylation | Formation of silylated allyl phenyl ether with loss of H₂. | Common with certain transition metal catalysts.[1] | Ensure a slight excess of the alkene is used. |
| Disproportionation of Siloxanes | Observed if siloxane impurities are present in the starting material.[17] | Impure dimethylchlorosilane. | Purify dimethylchlorosilane by distillation before use. |
| Formation of Platinum Colloids (Platinum Black) | A black precipitate forms in the reaction mixture. | Catalyst deactivation, especially at higher temperatures.[1][18] | Use a catalyst stabilizer or perform the reaction at a lower temperature.[5] |
Logical Flow for Byproduct Identification and Mitigation:
Caption: Byproduct identification and mitigation strategy.
Problem 3: Product Isolation and Purification Difficulties
The final step of isolating a pure product can be challenging due to the product's sensitivity and the presence of residual catalyst.
Recommended Purification Protocol:
-
Catalyst Removal: If platinum black has formed, it can be removed by filtration through a pad of celite. For soluble catalysts, a charcoal treatment can be effective.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Vacuum Distillation: The most effective method for purifying this compound is vacuum distillation. This separates the product from non-volatile impurities and any higher boiling point byproducts. The boiling point is approximately 290.4 °C at 760 mmHg, so a good vacuum is essential.[19]
Troubleshooting Purification:
-
Product Decomposition during Distillation: If you observe decomposition, ensure your distillation apparatus is completely dry and under a high vacuum to lower the required temperature.
-
Co-distillation of Impurities: If byproducts have similar boiling points to your product, fractional distillation may be necessary.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
Allyl phenyl ether
-
Dimethylchlorosilane
-
Karstedt's catalyst (in xylene)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add allyl phenyl ether and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Add Karstedt's catalyst to the reaction mixture.
-
Slowly add dimethylchlorosilane via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the reaction progress by GC-MS or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Optimization of Reaction Parameters:
To achieve the best yield and purity, systematic optimization of reaction parameters is recommended.
| Parameter | Range | Considerations |
| Temperature | 40-100 °C | Lower temperatures may require longer reaction times, while higher temperatures can increase byproduct formation.[16] |
| Catalyst Loading | 10-100 ppm | Higher loadings can lead to faster reactions but also increase the risk of side reactions and catalyst precipitation.[20][21] |
| Reaction Time | 2-24 hours | Monitor the reaction to determine the point of completion and avoid prolonged heating.[20] |
| Solvent | Toluene, Xylene, or neat | The choice of solvent can influence reaction rate and solubility of the catalyst. |
References
- DIMETHYLCHLOROSILANE, 98% - Gelest, Inc.
- Dimethyldichlorosilane - Synquest Labs
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH
- Hydrosilyl
- SAFETY D
- Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation - ACS Public
- Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation - ResearchG
- SID4070.0 GHS EU English SDS - Amazon S3
- DIMETHYLCHLOROSILANE - CAMEO Chemicals - NOAA
- The Science Behind High-Activity Platinum Catalysts for Hydrosilyl
- Decoding the Synthesis and Applications of this compound - NINGBO INNO PHARMCHEM CO.,LTD
- Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid.
- Optimization and intensification of hydrosilylation reaction using microreactor system | Request PDF - ResearchG
- Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes - White Rose eTheses Online
- Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing)
- troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane - Benchchem
- Investigation of Carbohydrate C-Silylation with Chlorosilanes - Scientific.net
- CAS 69733-73-9 this compound - Alfa Chemistry
- Reactions of chlorosilanes with silica surfaces | The Journal of Physical Chemistry
- Investigation of Carbohydrate C-Silylation with Chlorosilanes - ResearchG
- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl
- Hydrosilylation of allyl glycidyl ether with triethoxysilane - ResearchG
- Direct Silyl–Heck Reaction of Chlorosilanes | Organic Letters - ACS Public
- The Chemistry of Connectivity: this compound as a Chemical Intermedi
- (PDF)
- Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design - RSC Publishing
- Hydrosilyl
- Hydrosilylation of Allyl Ethers in the Presence of Platinum(II)
- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH
- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed
- Synthesis of 3-mercaptopropyltrimethoxysilane - ResearchG
- (PDF)
- WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google P
- Direct synthesis of alkoxysilanes: current state, challenges and prospects - ResearchG
- Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products - Benchchem
- Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temper
- (PDF)
- Figure 3 from Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temper
- Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | Request PDF - ResearchG
- GC-MS and LC-DAD-MS Phytochemical Profiling for Characterization of Three Native Salvia Taxa from Eastern Mediterranean with Antiglyc
- GC-MS and NMR Analysis of ethyl-p-methoxycinnamate I olated From Kaemp/eria ga/anga L Using Distill
- GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formul
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Troubleshooting incomplete silylation with 3-Phenoxypropyldimethylchlorosilane
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for silylation reactions involving 3-Phenoxypropyldimethylchlorosilane. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to guide you through common experimental hurdles. This guide is structured as a series of questions and answers, designed to directly address the specific challenges you may encounter, ensuring your path to successful synthesis is clear and efficient.
Fundamental Understanding: The Silylation Reaction
Before delving into troubleshooting, let's establish the core chemistry. Silylation is the process of replacing an active hydrogen on a heteroatom (like oxygen in a hydroxyl group) with a silyl group.[1] With this compound, you are introducing the 3-phenoxypropyldimethylsilyl group, a valuable moiety for protecting alcohols or for creating advanced chemical intermediates and polymers.[2][3]
The reaction is a nucleophilic substitution at the silicon atom (an SN2-type mechanism).[4] An alcohol (ROH), activated by a base, attacks the electrophilic silicon atom, displacing the chloride leaving group. The base is crucial as it deprotonates the alcohol, increasing its nucleophilicity, and also neutralizes the hydrochloric acid (HCl) byproduct that is formed.[4][5]
}
Figure 1. General overview of the base-mediated silylation reaction pathway.
Section 1: Reagent and Substrate Integrity
Q1: My silylation reaction is not starting or is extremely slow. I see my starting material unchanged. What's the first thing I should check?
A1: The most common culprit in failed silylation reactions is the presence of moisture. This compound, like all chlorosilanes, is highly reactive towards water.[6] This non-productive reaction, known as hydrolysis, consumes your silylating agent to form a siloxane byproduct and HCl, leaving none to react with your substrate.[6]
Causality: The oxygen in a water molecule is a potent nucleophile that readily attacks the silicon center of the chlorosilane. This reaction is often faster than the reaction with your intended alcohol, especially if the alcohol is sterically hindered.
Troubleshooting Protocol: Moisture Exclusion
-
Dry Glassware: Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Solvents stored over molecular sieves are also a good practice.[7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure your this compound is of high purity and has been stored under inert gas. If the bottle is old or has been opened frequently, its quality may be compromised. The same applies to your base and substrate; ensure they are anhydrous.
-
Scavengers: For particularly sensitive reactions, consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.
}
Figure 2. The detrimental hydrolysis pathway of chlorosilanes.
Section 2: Optimizing Reaction Conditions
Q2: I've ensured my conditions are anhydrous, but the reaction is still incomplete. How can I improve the yield?
A2: If moisture is ruled out, the next step is to evaluate your reaction parameters. The choice of base, solvent, stoichiometry, and temperature all play a critical role in reaction efficiency.
Causality: The rate of silylation is dependent on the nucleophilicity of the alcohol, the electrophilicity of the silicon, and the steric environment of both reactants.[8] Your reaction conditions must be tuned to overcome any barriers, such as a sterically hindered alcohol or a substrate with low solubility.
Troubleshooting Steps:
-
Base Selection: The base's role is not just to scavenge HCl. A stronger, non-nucleophilic base can more effectively deprotonate the alcohol, increasing the concentration of the reactive alkoxide. For sterically hindered alcohols, a stronger catalyst may be needed.
-
Triethylamine (NEt₃): A common, cost-effective choice. Suitable for many primary and secondary alcohols.[7]
-
Pyridine: Often used as both a base and a solvent. Can be more effective than NEt₃ for some systems.[7]
-
Imidazole: A highly effective base/catalyst, particularly for bulky silyl groups.[7][9]
-
DMAP (4-Dimethylaminopyridine): Used in catalytic amounts alongside a stoichiometric base like NEt₃. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive silylated pyridinium intermediate, significantly accelerating the reaction, especially for tertiary alcohols.[9][10]
-
-
Solvent Effects: The solvent influences reaction rates by stabilizing charged intermediates and solvating reactants.
-
Apolar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Common choices. The effect of catalytic DMAP is much more pronounced in these solvents.[10]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Acetonitrile): Can significantly accelerate silylations.[10] DMF is particularly effective for silylating hindered alcohols.[11]
-
-
Stoichiometry: Ensure you are using a slight excess of the silylating agent and base (e.g., 1.1-1.5 equivalents of each relative to the alcohol) to drive the reaction to completion.
-
Temperature: Most silylations proceed well at room temperature. However, for sluggish reactions involving hindered substrates, gentle heating (e.g., 40-60°C) can be beneficial.[7][9] Monitor for potential side reactions at higher temperatures.
| Parameter | Recommendation for Standard Substrates | Recommendation for Hindered/Difficult Substrates | Rationale |
| Base | Triethylamine or Pyridine (1.2 eq) | Imidazole (2.2 eq) or NEt₃ (1.5 eq) + DMAP (0.1 eq) | Increases nucleophilicity of the alcohol and accelerates the reaction via a more reactive intermediate.[10] |
| Solvent | DCM or THF | DMF or Acetonitrile | Polar aprotic solvents can stabilize intermediates and accelerate SN2 reactions.[10] |
| Temperature | Room Temperature (20-25°C) | 40-60°C | Provides the necessary activation energy to overcome steric barriers. |
| Concentration | 0.1 - 0.5 M | 0.5 - 1.0 M | Higher concentration can favor the desired bimolecular reaction. |
Q3: My substrate has multiple hydroxyl groups. How can I achieve selective silylation?
A3: Achieving selectivity is a classic challenge that hinges on exploiting differences in steric hindrance and electronic properties between the different hydroxyl groups. Primary alcohols are the most reactive, followed by secondary, with tertiary alcohols being the least reactive.[10][11]
Causality: The SN2 attack at the silicon center is sensitive to steric bulk. The less hindered primary hydroxyl group can approach the electrophilic silicon atom more easily than a bulky secondary or tertiary hydroxyl group.
Strategy for Selective Silylation:
-
Control Stoichiometry: Use a precisely controlled amount of this compound (e.g., 1.0 equivalent) to favor reaction at the most accessible site.
-
Low Temperature: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to amplify the kinetic differences between the reactive sites.
-
Milder Base: Use a less activating base, such as triethylamine, without a strong catalyst like DMAP. This will further favor the kinetically preferred product.
Section 3: Work-up and Analysis
Q4: The reaction appears complete by TLC, but I'm having trouble with purification. What are common work-up issues?
A4: A successful reaction can be compromised by a suboptimal work-up procedure. The primary challenges are removing the base-HCl salt and preventing desilylation during purification.
Troubleshooting Protocol: Reaction Work-up and Purification
-
Quenching: If the reaction is quenched with water or aqueous solutions (like NH₄Cl or NaHCO₃), do it carefully and quickly at a low temperature to minimize hydrolysis of the desired silyl ether product. Silyl ethers have varying stability, and prolonged exposure to acidic or basic aqueous conditions can cleave the silyl group.[5]
-
Salt Removal: The ammonium salt byproduct (e.g., Et₃NH⁺Cl⁻) often complicates work-up.
-
Filtration: A common method is to dilute the reaction mixture with a nonpolar solvent (e.g., hexane or diethyl ether) to precipitate the salt, which can then be removed by filtration through a pad of celite.
-
Aqueous Wash: A gentle wash with cold, dilute aqueous solutions can remove the salt, but carries the risk of desilylation.
-
-
Chromatography: Silyl ethers can be sensitive to silica gel, which is slightly acidic.
-
Neutralize Silica: If you suspect your product is degrading on the column, you can pre-treat the silica gel by flushing the column with your eluent containing a small amount of triethylamine (~0.5-1%) to neutralize acidic sites.
-
Alternative Media: Consider using neutral alumina for chromatography if your compound is particularly acid-sensitive.
-
}
Figure 3. A logical workflow for troubleshooting incomplete silylation reactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Connectivity: this compound as a Chemical Intermediate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis and Applications of this compound. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Denmark, S. E., & Wehrli, D. (2000). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 65(6), 1665-1674. [Link]
-
Gelest, Inc. Techniques for Silylation. ResearchGate. [Link]
-
Silicones Europe. Chemistry - Hydrolysis. [Link]
-
Elkem.com. What are Chlorosilanes?[Link]
-
Gelest, Inc. General Silylation Procedures. [Link]
-
Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?[Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Appayee, C., & Kündig, E. P. (2014). Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews, 114(11), 5849-5887. [Link]
-
Wikipedia. Chlorosilane. [Link]
-
Gelest, Inc. Dehydrogenative Silylation of Alcohols and Other Functionalities. [Link]
-
Karmel, C. (2017). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship, University of California. [Link]
-
Wikipedia. Silylation. [Link]
-
Chromatography Forum. (2015). When a good silylation protocol goes bad, what are the usual suspects?[Link]
-
Donike, M. (1973). Comparison of Silylation Reaction Rates of Different Reagents: Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. Chromatographia, 6(4), 190-195. [Link]
-
Atkinson, R., & Aschmann, S. M. (1988). Trimethylchlorosilane, (CH3)3SiCl: OH reaction kinetics and infrared spectrum. International Journal of Chemical Kinetics, 20(7), 513-523. [Link]
- Lee, C. H., et al. (2000). U.S. Patent No. 6,013,821. Washington, DC: U.S.
- Rome, T. L., & Cummings, J. P. (2007). U.S. Patent No. 7,208,617. Washington, DC: U.S.
-
Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. The Journal of Physical Chemistry, 61(11), 1595-1600. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Silylation - Wikipedia [en.wikipedia.org]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. Chlorosilane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
How to avoid polymerization of 3-Phenoxypropyldimethylchlorosilane during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Reactions
Welcome to the technical support center for 3-Phenoxypropyldimethylchlorosilane. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the successful use of this versatile reagent in your experiments. As Senior Application Scientists, we understand the nuances of working with reactive organosilicon compounds and have developed this resource to help you avoid common pitfalls, particularly unwanted polymerization.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to identifying and solving specific problems you may encounter during your reaction setup and execution.
Issue 1: A white precipitate forms immediately upon dissolving this compound in the reaction solvent.
Question: I'm attempting to run a reaction, but as soon as I add this compound to my solvent, a white, insoluble material crashes out. What is happening, and is my reagent still viable?
Answer:
This is a classic and definitive sign of premature polymerization, which is primarily caused by the hydrolysis and subsequent condensation of the chlorosilane.[1] The white precipitate is a polysiloxane, an unwanted polymeric side-product. This polymerization is generally irreversible, meaning your reagent has been consumed in this side reaction.
Causality Explained:
This compound possesses a highly reactive silicon-chlorine (Si-Cl) bond.[2] This bond is extremely susceptible to nucleophilic attack by water. Even trace amounts of moisture in your solvent or on your glassware will lead to the rapid hydrolysis of the chlorosilane to form a silanol intermediate (3-Phenoxypropyldimethylsilanol). This silanol is also reactive and will readily condense with another silanol molecule or an unreacted chlorosilane molecule to form a stable silicon-oxygen-silicon (Si-O-Si) bond, eliminating water or hydrogen chloride in the process.[3][4] This condensation process repeats, leading to the formation of long-chain polysiloxanes that are insoluble in most organic solvents and precipitate out of the reaction mixture.
Preventative Measures & Protocol:
To circumvent this issue, the rigorous exclusion of water is paramount.
-
Solvent Preparation: Ensure your reaction solvent is strictly anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods, such as passing it through an activated alumina column or distilling it from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons).
-
Glassware Preparation: All glassware must be thoroughly dried before use. This can be achieved by oven-drying at >120 °C for several hours and then allowing it to cool in a desiccator over a drying agent like phosphorus pentoxide or calcium chloride. Assembling the glassware while still hot and flushing with an inert gas (e.g., argon or nitrogen) during cooling is also a highly effective technique.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere. This involves using a Schlenk line or a glovebox to handle all reagents and solvents. A constant positive pressure of an inert gas will prevent atmospheric moisture from entering the reaction vessel.
Issue 2: My reaction yields are inconsistent, and I'm observing a significant amount of baseline material on my TLC plate that doesn't correspond to my starting material or desired product.
Question: I'm using this compound as a protecting group, but my yields are fluctuating between batches. My TLC analysis shows my starting material is consumed, but I have a smear of products at the baseline. Could this be related to polymerization?
Answer:
Yes, this is a strong indication of partial polymerization of your reagent. The inconsistent yields and baseline smearing on the TLC plate are classic symptoms of this issue.[1]
Causality Explained:
If your this compound has been partially hydrolyzed due to improper storage or handling, it will exist as a mixture of the monomer, oligomers, and potentially some polymers. This has several detrimental effects on your reaction:
-
Reduced Active Reagent Concentration: The presence of oligomers and polymers means the actual concentration of the reactive monomeric chlorosilane is lower than what you calculated. This will affect the stoichiometry of your reaction and lead to lower yields of your desired product.
-
Unintended Side Reactions: The partially hydrolyzed silane contains reactive silanol (Si-OH) groups. These silanols can participate in unintended side reactions, leading to a complex mixture of byproducts that are often difficult to separate and characterize, appearing as a baseline smear on your TLC plate.
Preventative Measures & Protocol:
-
Reagent Quality: For consistent results, it is crucial to use a fresh, unopened bottle of this compound or a reagent that has been stored and handled under strict anhydrous conditions.
-
Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere. The use of a desiccator is also recommended.
-
Purification (if necessary): If you suspect your reagent has been compromised, it may be possible to purify it by distillation under reduced pressure. However, this should be done with caution due to the thermal sensitivity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
The primary mechanism is hydrolytic polymerization. It is a two-step process:
-
Hydrolysis: The Si-Cl bond reacts with water to form a silanol (Si-OH) and hydrogen chloride (HCl).[3][5]
-
Condensation: The silanols then react with each other (or with unreacted chlorosilanes) to form siloxane (Si-O-Si) bonds, eliminating water or HCl. This process repeats to form a polymer chain.[4]
Q2: Can acidic or basic conditions promote polymerization?
Yes. Both acidic and basic conditions can catalyze the hydrolysis of chlorosilanes.[6][7] The hydrogen chloride generated during hydrolysis can itself act as an acid catalyst, accelerating the polymerization process.[6] Therefore, maintaining a neutral and, most importantly, anhydrous reaction environment is critical.
Q3: How can I detect if my this compound has started to polymerize?
Visual inspection is the first step. The pure compound is a clear liquid.[8] Any cloudiness, turbidity, or the presence of a solid precipitate suggests polymerization has occurred. An increase in viscosity is also an indicator of oligomer formation. For a more quantitative assessment, you can use techniques like Gas Chromatography (GC) to check for the presence of higher molecular weight species or Nuclear Magnetic Resonance (NMR) spectroscopy to look for signals corresponding to siloxane bonds.
Q4: Are there any chemical inhibitors I can add to prevent polymerization?
While some strategies exist for stabilizing bulk chlorosilanes, the most effective "inhibitor" in a laboratory setting is the stringent exclusion of moisture. Adding chemical inhibitors can complicate your reaction and purification. The focus should always be on maintaining anhydrous conditions.
Experimental Protocol: A General Procedure for Silylation using this compound
This protocol outlines a general procedure for the silylation of an alcohol, incorporating best practices to avoid polymerization.
Objective: To protect a primary alcohol (R-OH) as its 3-phenoxypropyldimethylsilyl ether.
Materials:
-
This compound (freshly opened or distilled)
-
Substrate (R-OH)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or imidazole
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Step-by-Step Methodology:
-
Glassware and System Preparation:
-
Assemble the oven-dried glassware while still warm and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
Dissolve the alcohol substrate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in the reaction flask.
-
In a separate, dry dropping funnel, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the solution of the alcohol and base to 0 °C using an ice bath.
-
Slowly add the solution of this compound from the dropping funnel to the reaction mixture over 30-60 minutes with vigorous stirring. The slow addition helps to dissipate any heat generated and prevents localized high concentrations of the reactive silane.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired silyl ether.
-
Visualization of Polymerization vs. Desired Reaction
The following diagram illustrates the competing reaction pathways for this compound in the presence of an alcohol and water.
Caption: Competing reaction pathways for this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Moisture Content | < 50 ppm in solvents | To prevent hydrolysis and initiation of polymerization. |
| Reaction Temperature | 0 °C to Room Temperature | To control reaction rate and minimize side reactions. |
| Reagent Equivalents | 1.05 - 1.2 eq. of Silane | To ensure complete consumption of the substrate without significant excess of the reactive silane. |
| Atmosphere | Inert (Argon or Nitrogen) | To exclude atmospheric moisture and oxygen. |
References
-
BenchChem. (n.d.). preventing polymerization of 3-Cyanopropyldiisopropylchlorosilane. Retrieved from BenchChem website.[1]
-
Elkem. (n.d.). What are Chlorosilanes? Retrieved from Elkem.com.[4]
-
Gelest, Inc. (n.d.). This compound. Retrieved from Gelest, Inc. website.[8]
-
Hemlock Semiconductor. (n.d.). Fact Sheet: “Chlorosilanes”. Retrieved from Hemlock Semiconductor website.[5]
-
Ignatov, S. K., et al. (2004). Theoretical Study of the Reaction Mechanism and Role of Water Clusters in the Gas-Phase Hydrolysis of SiCl4. The Journal of Physical Chemistry A, 108(43), 9303–9313.[6]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[9]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[2]
-
Wikipedia. (2023). Chlorosilane. In Wikipedia. Retrieved from [Link]3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. hscpoly.com [hscpoly.com]
- 6. researchgate.net [researchgate.net]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. gelest.com [gelest.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing the Synthesis of 3-Phenoxypropyldimethylchlorosilane
Welcome to the technical support center for the synthesis of 3-Phenoxypropyldimethylchlorosilane (CAS: 69733-73-9). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to enhance the yield and purity of their reactions. As a versatile organosilicon compound, this compound is a critical intermediate in organic synthesis and polymer chemistry.[1][2] Its successful synthesis is paramount for the development of advanced materials and high-value end products.[2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an exploration of the key reaction pathways.
Understanding the Synthetic Pathways
The synthesis of this compound primarily proceeds through two effective methods:
-
Hydrosilylation of Allyl Phenyl Ether: This method involves the addition of dimethylchlorosilane (DMCS) across the double bond of allyl phenyl ether, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts.[3]
-
Grignard Reaction: This pathway utilizes a Grignard reagent, 3-phenoxypropyl magnesium bromide, which is then reacted with a suitable dimethylchlorosilane derivative. This classic organometallic approach is highly effective for forming carbon-silicon bonds.[4]
Both methods have their unique advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Hydrosilylation Route
Question 1: My hydrosilylation reaction is sluggish or fails to initiate. What are the potential causes and how can I troubleshoot this?
Answer: A slow or stalled hydrosilylation reaction can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: Platinum-based catalysts like Karstedt's catalyst or Speier's catalyst are highly effective but can be sensitive.[5][6]
-
Troubleshooting:
-
Catalyst Loading: Ensure the correct catalyst loading is used. For Karstedt's catalyst, a common starting point is 1 x 10⁻⁵ moles of platinum per mole of olefin.[6]
-
Catalyst Freshness: Use a fresh, active catalyst. Old or improperly stored catalysts can lose activity.
-
Inhibitors: The presence of impurities in the reagents or solvent can poison the catalyst. Ensure all starting materials are of high purity and the solvent is anhydrous.
-
-
-
Reagent Quality:
-
Troubleshooting:
-
Purity of Allyl Phenyl Ether: Use freshly distilled allyl phenyl ether to remove any potential polymerization inhibitors or oxidation byproducts.
-
Purity of Dimethylchlorosilane: Ensure the dimethylchlorosilane is free from hydrolysis products (siloxanes) which can interfere with the reaction.
-
-
-
Reaction Temperature:
Question 2: I am observing significant amounts of byproducts in my hydrosilylation reaction, leading to low selectivity. How can I improve this?
Answer: Low selectivity in the hydrosilylation of allyl phenyl ether often results in the formation of isomers and other side products.
-
Isomerization of Allyl Phenyl Ether: The platinum catalyst can sometimes catalyze the isomerization of allyl phenyl ether to prop-1-enyl phenyl ether, which is unreactive towards hydrosilylation.
-
Formation of α-adduct: The desired product is the β-adduct. The formation of the α-adduct (where the silicon attaches to the terminal carbon of the double bond) can occur.
-
Troubleshooting: The choice of catalyst and ligands can influence regioselectivity. For many platinum-catalyzed reactions, the β-adduct is the major product.[6]
-
-
Side Reactions of Dimethylchlorosilane: Dimethylchlorosilane can undergo disproportionation or react with trace moisture.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Solvent Choice: Use a dry, non-protic solvent.
-
-
Visualizing the Hydrosilylation Workflow
Caption: Decision tree for troubleshooting the Grignard synthesis route.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the synthesis of this compound.
Table 1: Typical Reaction Conditions for Hydrosilylation
| Parameter | Value | Notes |
| Catalyst | Karstedt's catalyst | Other platinum catalysts like Speier's can also be used. [5][11] |
| Catalyst Loading | 10⁻⁵ mol Pt / mol olefin | Can be optimized based on reaction scale and purity of reagents. [6] |
| Reactant Ratio | 1:1 to 1:1.2 (Allyl Phenyl Ether:DMCS) | A slight excess of the silane can ensure complete conversion of the ether. |
| Solvent | Toluene (anhydrous) | Other non-protic, anhydrous solvents can be suitable. |
| Temperature | 40 - 90 °C | Higher temperatures may increase reaction rate but can also promote side reactions. [6] |
| Reaction Time | 2 - 6 hours | Monitor by GC or TLC for completion. |
Table 2: Typical Reaction Conditions for Grignard Synthesis
| Parameter | Value | Notes |
| Reactant Ratio (Mg:Bromide) | 1.1 - 1.5 : 1 | An excess of magnesium ensures complete conversion of the bromide. [4] |
| Reactant Ratio (Grignard:Chlorosilane) | 1 : 1.1 | A slight excess of the chlorosilane helps to avoid double addition products. |
| Solvent | Anhydrous Diethyl Ether or THF | THF is generally preferred for its higher solvating power. [4][12] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic once initiated. [4] |
| Coupling Temperature | 0 °C to Room Temperature | Slow addition of the chlorosilane at low temperature is recommended. [13] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the Grignard reagent. [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrosilylation
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation:
-
In the flask, dissolve allyl phenyl ether (1.0 eq) in anhydrous toluene.
-
In the dropping funnel, place dimethylchlorosilane (1.1 eq).
-
-
Catalyst Addition: To the flask, add Karstedt's catalyst (1 x 10⁻⁵ mol Pt per mole of allyl phenyl ether) via syringe.
-
Reaction Initiation: Heat the mixture in the flask to approximately 60°C.
-
Slow Addition: Add the dimethylchlorosilane dropwise from the dropping funnel to the heated solution over 1-2 hours. An exothermic reaction should be observed.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the disappearance of the starting materials by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Protocol 2: Synthesis via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine and gently warm with a heat gun under a stream of nitrogen until the iodine vapor is visible. Allow to cool.
-
Grignard Reagent Formation:
-
Add anhydrous THF to the flask to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 3-phenoxypropyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. [4]If it does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In the dropping funnel, place a solution of dimethylchlorosilane (or a suitable precursor) (1.1 eq) in anhydrous THF.
-
Add the chlorosilane solution dropwise to the cold Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis and Applications of this compound.
- BenchChem. (2025). Application Notes and Protocols for the Preparation of 3-Methylcyclohexyl Magnesium Bromide.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
- Google Patents. (n.d.). WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.
- Marciniec, B. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(29), 6227–6235.
- Tsuji, Y., & Yamamoto, K. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, e7364.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate.
- Zhang, Z., et al. (2016). Pt/C Catalyst for Hydrosilylation of Allyl Glycidyl Ether with Trimethoxysilane.
- Marciniec, B., & Kownacki, I. (2007). Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Journal of Organometallic Chemistry, 692(1-3), 238-245.
- Coqueret, X., & Wegner, G. (1991). Platinum-catalyzed hydrosilylation of allyl aryl ethers: kinetic investigation at moderately high dilution. Organometallics, 10(9), 3139–3145.
- Chojnowski, J., & Cypryk, M. (2000). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Organometallics, 19(23), 4788–4796.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
-
ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Side reactions of 3-Phenoxypropyldimethylchlorosilane with water
Technical Support Center: 3-Phenoxypropyldimethylchlorosilane
Welcome to the technical support guide for this compound (CAS: 69733-73-9). This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this versatile organosilicon intermediate.[1][2] Our focus is to provide in-depth, field-proven insights into the side reactions with water, offering practical troubleshooting and preventative measures to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is failing or giving poor yields. What could be the primary cause?
The most common cause of reaction failure or low yield is the degradation of the this compound reagent due to inadvertent exposure to water. The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis, even by trace amounts of moisture from the atmosphere, solvents, or contaminated glassware.[3][4] This initial hydrolysis leads to a cascade of side reactions, primarily condensation, which consumes your starting material and generates unreactive byproducts.
Q2: What are the specific side reactions that occur when this compound is exposed to water?
The reaction proceeds in two main steps:
-
Hydrolysis: The chlorosilane rapidly reacts with water (H₂O) to form a silanol intermediate (3-Phenoxypropyldimethylsilanol) and hydrochloric acid (HCl).[5]
-
Reaction: (CH₃)₂(C₆H₅O(CH₂)₃)Si-Cl + H₂O → (CH₃)₂(C₆H₅O(CH₂)₃)Si-OH + HCl
-
-
Condensation: The newly formed, and highly reactive, silanol intermediate will then self-condense to form a stable disiloxane, bis(3-phenoxypropyl)tetramethyldisiloxane, and water.[4][6]
-
Reaction: 2 (CH₃)₂(C₆H₅O(CH₂)₃)Si-OH → (CH₃)₂(C₆H₅O(CH₂)₃)Si-O-Si(C₆H₅O(CH₂)₃)(CH₃)₂ + H₂O
-
The net result is the consumption of two molecules of the starting chlorosilane to produce one molecule of the unreactive disiloxane byproduct.
Q3: How can I visually identify if my stock of this compound has been contaminated with water?
While the reagent itself is a clear liquid, significant degradation may present subtle signs.[7] You might observe:
-
Increased Viscosity: The formation of larger siloxane molecules can lead to a noticeable increase in the viscosity of the liquid.[4]
-
Fuming upon Opening: The bottle may fume more than usual when opened, as the byproduct HCl gas reacts with atmospheric moisture.
-
Precipitate Formation: If the reagent has been exposed to a basic substance or certain solvents, the generated HCl can form salt precipitates.
However, in many cases, degradation occurs without obvious visual cues. Therefore, analytical confirmation is strongly recommended if you suspect contamination.
Q4: What is the impact of these side reactions on my downstream applications, such as drug development or polymer synthesis?
The impact is significant and multifaceted:
-
Stoichiometric Imbalance: The effective concentration of your active chlorosilane is reduced, leading to incomplete reactions and lower yields of your target molecule.
-
Introduction of Impurities: The disiloxane byproduct can be difficult to separate from the desired product due to similar properties (e.g., solubility, boiling point), complicating purification.
-
Altered Material Properties: In polymer chemistry, the unintended formation of siloxanes can alter the final properties of materials like silicone oils or resins.[1][8]
-
Reproducibility Issues: Using a partially hydrolyzed reagent will lead to inconsistent results, compromising the reliability of research findings, a critical issue in drug discovery and development.[1][9][10]
Part 2: Troubleshooting and Mitigation Guide
This section provides a structured approach to diagnosing and preventing issues related to water-induced side reactions.
Troubleshooting Workflow: Diagnosing Reagent Degradation
If you suspect your reaction is compromised, follow this logical workflow to diagnose the issue.
Caption: A decision-making workflow for troubleshooting reactions.
Identifying Byproducts: A Comparative Data Table
The primary byproduct, bis(3-phenoxypropyl)tetramethyldisiloxane, has distinct analytical characteristics compared to the starting material.
| Property | This compound | bis(3-phenoxypropyl)tetramethyldisiloxane (Byproduct) | Rationale for Change |
| Molecular Formula | C₁₁H₁₇ClOSi | C₂₂H₃₄O₃Si₂ | Dimerization and loss of Cl, gain of O. |
| Molecular Weight | 228.79 g/mol [7] | 418.67 g/mol | Approximately double the mass, minus HCl. |
| Key FTIR Peaks | ~850 cm⁻¹ (Si-Cl stretch) | ~1050-1100 cm⁻¹ (strong, broad Si-O-Si stretch) | Disappearance of the Si-Cl bond and formation of the characteristic siloxane bond. |
| ¹H NMR (Key Signal) | Protons on carbon adjacent to Si (~0.8 ppm) | Protons on carbon adjacent to Si (~0.5 ppm) | The electron-withdrawing Cl is replaced by a less withdrawing Si-O group, causing an upfield shift. |
Experimental Protocols for Prevention and Quality Control
Protocol 1: Strict Anhydrous Handling of this compound
-
Objective: To prevent premature hydrolysis and condensation of the reagent.
-
Materials: Oven-dried glassware (120°C for >4 hours), anhydrous solvents (e.g., distilled from a suitable drying agent or from a commercial solvent purification system), inert gas (Argon or Nitrogen), gas-tight syringes.
-
Procedure:
-
Assemble all glassware while still hot from the oven under a stream of inert gas or cool in a desiccator.
-
Purge the assembled apparatus with inert gas for 10-15 minutes to displace air and moisture. Maintain a positive pressure of inert gas throughout the experiment.
-
Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Using a gas-tight syringe, pierce the septum of the reagent bottle to withdraw the required amount. Ensure the bottle is under a positive pressure of inert gas.
-
Add the reagent dropwise to your reaction mixture under inert atmosphere.
-
After use, securely recap the reagent bottle, preferably sealing with paraffin film, and store in a desiccator.[11]
-
Protocol 2: Quick Quality Control Check by FTIR-ATR
-
Objective: To rapidly assess the purity of the chlorosilane reagent before use.
-
Procedure:
-
Record a background spectrum on a clean, dry FTIR-ATR crystal.
-
In a fume hood, apply one drop of this compound to the ATR crystal.
-
Immediately acquire the spectrum.
-
Analysis:
-
A pure sample will show a characteristic peak for the Si-Cl bond (~850 cm⁻¹) and will lack a significant broad peak in the 3200-3600 cm⁻¹ region (O-H stretch from silanol) and the 1050-1100 cm⁻¹ region (Si-O-Si stretch).[12][13]
-
A degraded sample will show a diminished or absent Si-Cl peak and a prominent, strong, broad peak around 1050-1100 cm⁻¹, characteristic of the siloxane byproduct.
-
-
Part 3: Deeper Dive into Reaction Mechanisms
Understanding the underlying mechanism is key to mastering the use of this reagent. The hydrolysis of chlorosilanes is a well-understood process that is catalyzed by both acids and bases.[14][15]
Mechanism of Hydrolysis and Condensation
The process begins with a nucleophilic attack by water on the electrophilic silicon atom. The presence of additional water molecules can facilitate this process by helping to shuttle protons and stabilize the transition state.[16]
Caption: The two-step mechanism of chlorosilane degradation in water.
Factors Influencing the Rate of Hydrolysis
Several factors can influence the rate of these undesirable side reactions:
| Factor | Effect on Hydrolysis Rate | Scientific Rationale |
| Water Concentration | Increases | As a primary reactant, higher concentrations of water increase the reaction rate according to mass action principles.[15] |
| Temperature | Increases | Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[15] |
| pH (Acidity/Basicity) | Increases (away from neutral) | The reaction is catalyzed by both acid (H⁺) and base (OH⁻). The rate is slowest at a neutral pH of ~7.[14][15] |
| Solvent Polarity | Increases | Polar solvents can better stabilize the charged transition states involved in the nucleophilic attack, thus accelerating the reaction. |
By controlling these factors—specifically by minimizing water concentration and performing reactions at controlled temperatures in non-polar, anhydrous solvents—researchers can significantly extend the useful life of the reagent and ensure experimental success.
References
-
Wikipedia. Chlorosilane. [Link]
-
Praxair. (2018). Reactive Chlorosilane Byproducts, Popping Gels. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis and Applications of this compound. [Link]
-
ScienceDirect. Formation of a siloxane bond via reactions of chlorosilanes with zinc oxide in aprotic media. [Link]
-
Gelest, Inc. (2014). This compound Safety Data Sheet. [Link]
-
ResearchGate. Formation of siloxane bonds (A) and alkoxysilane/hydrosilane metathesis (B) in the Piers–Rubinsztajn reaction. [Link]
-
Silibase Silicone. (2023). Methylchlorosilane and its Intermediates. [Link]
-
Elkem.com. What are Chlorosilanes?. [Link]
- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Connectivity: this compound as a Chemical Intermediate. [Link]
-
University of Wuppertal. Hydrolysis and polycondensation. [Link]
-
ResearchGate. Theoretical study of the hydrolysis of chlorosilane. [Link]
-
National Institutes of Health (NIH). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... [Link]
-
Gelest, Inc. This compound Product Page. [Link]
-
ScienceDirect. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]
-
Jiangxi Co-Formula new material Co.,Ltd. What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. [Link]
-
National Institutes of Health (NIH). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]
-
ResearchGate. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. [Link]
-
LinkedIn. Procurement Guide: Buying this compound from China. [Link]
-
ResearchGate. (PDF) Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. [Link]
-
ScienceOpen. Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. [Link]
-
ResearchGate. Click chemistry in drug development recent trends and application. [Link]
-
PubMed. The Development of Pharmacophore Modeling: Generation and Recent Applications in Drug Discovery. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Pharmacophore Modeling: Generation and Recent Applications in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Deposition of 3-Phenoxypropyldimethylchlorosilane Coatings
Welcome to the technical support center for controlling the layer thickness of 3-Phenoxypropyldimethylchlorosilane coatings. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile silane for surface modification. Here, we will delve into the critical parameters governing the formation of these coatings, troubleshoot common issues, and provide detailed protocols to ensure reproducible and optimal results in your experiments.
I. Foundational Principles: The Silanization Process
Before we address specific troubleshooting scenarios, it is crucial to understand the underlying mechanism of how this compound forms a coating on a substrate. The process, known as silanization, is a self-assembled monolayer (SAM) formation that can be broken down into three key steps: hydrolysis, condensation, and covalent bonding.
-
Hydrolysis: The chlorosilane group of this compound is highly reactive towards water. In the presence of trace amounts of water, the chloro group is replaced by a hydroxyl group, forming a silanol. This is a critical first step, as the silanol is the reactive species that will interact with the substrate.[1][2][3]
-
Condensation: The newly formed silanols can then condense with other silanols, forming a siloxane (Si-O-Si) bond. This can occur both in solution, potentially leading to the formation of aggregates, and on the substrate surface, leading to polymerization and the formation of a cross-linked network.[3][4]
-
Covalent Bonding: For substrates rich in hydroxyl groups (e.g., glass, silicon wafers, metal oxides), the silanols can form strong, covalent siloxane bonds with the surface.[2][3] This anchors the this compound molecules to the substrate, forming a stable coating.
Visualizing the Silanization Mechanism
Sources
Stability of 3-Phenoxypropyldimethylchlorosilane in different solvent conditions
Welcome to the technical support center for 3-Phenoxypropyldimethylchlorosilane. As a Senior Application Scientist with extensive experience in organosilicon chemistry, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice. My goal is to empower you, my fellow researchers and drug development professionals, to navigate the nuances of working with this versatile silylating agent, ensuring the integrity and success of your experiments. This guide is structured to anticipate the challenges you may encounter and to provide clear, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and stability of this compound.
Q1: What is the primary cause of degradation for this compound?
A1: The primary and most rapid degradation pathway for this compound is hydrolysis. The silicon-chlorine (Si-Cl) bond is highly susceptible to nucleophilic attack by water and other protic solvents (e.g., alcohols). This reaction is typically fast and leads to the formation of the corresponding silanol (3-phenoxypropyldimethylsilanol), which can then self-condense to form a disiloxane. This process not only consumes your reagent but also introduces byproducts that can complicate your reaction and purification.
Q2: Which solvents are recommended for dissolving and reacting with this compound?
A2: Anhydrous aprotic solvents are essential for maintaining the stability of this compound. Recommended solvents include:
-
Hydrocarbons: Toluene, hexanes, cyclohexane
-
Ethers: Tetrahydrofuran (THF), diethyl ether (Et₂O), dioxane
-
Chlorinated Solvents: Dichloromethane (DCM), chloroform (CHCl₃)
It is crucial that these solvents are of high purity and have a very low water content. The use of freshly dried solvents over molecular sieves or from a solvent purification system is strongly advised.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition. It is also critical to store it separately from incompatible materials such as water, alcohols, acids, and bases.
Q4: What are the primary byproducts I should expect if my this compound has degraded?
A4: The primary degradation byproducts are 3-phenoxypropyldimethylsilanol and its condensation product, 1,3-bis(3-phenoxypropyl)-1,1,3,3-tetramethyldisiloxane. You will also have hydrochloric acid (HCl) as a byproduct of the hydrolysis reaction. The presence of these impurities can be detected by techniques such as GC-MS and NMR spectroscopy.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or no yield of my desired silylated product.
This is a common issue and often points to the degradation of the this compound before or during the reaction.
-
Root Cause Analysis:
-
Moisture Contamination: The most likely culprit is the presence of water in your reaction system. This could be from the solvent, starting materials, or glassware.
-
Improper Stoichiometry: If the reagent has partially degraded, you may not be adding the expected molar equivalent.
-
Insufficient Reaction Time or Temperature: While the reaction is generally fast, sterically hindered substrates may require longer reaction times or elevated temperatures.
-
-
Solutions:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled and dried solvents. Passing the solvent through an activated alumina column or storing it over activated molecular sieves is recommended.
-
Reagents: Ensure your starting material and any bases used are anhydrous.
-
-
Verify Reagent Quality: If you suspect your this compound has degraded, you can perform a quick quality check by ¹H NMR. The presence of a broad singlet corresponding to the silanol (Si-OH) proton or new signals corresponding to the disiloxane will indicate degradation.
-
Optimize Reaction Conditions:
-
Consider increasing the molar equivalents of this compound.
-
If applicable, increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
-
Problem 2: Formation of a white precipitate in the this compound solution.
A white precipitate is a strong indicator of degradation.
-
Root Cause Analysis:
-
Hydrolysis and Condensation: The white solid is likely the disiloxane byproduct, which can be less soluble in some organic solvents than the parent chlorosilane. This is a clear sign of significant water contamination.
-
-
Solutions:
-
Discard the Solution: It is generally not advisable to use a solution with a significant amount of precipitate, as the concentration of the active reagent is unknown and impurities are high.
-
Review Solvent and Reagent Handling Procedures: Re-evaluate your procedures for drying solvents and handling reagents to identify the source of moisture contamination. Ensure that syringes and needles used for transfers are dry and that the reagent is handled under a positive pressure of an inert gas.
-
Data on Solvent Stability
While specific kinetic data for the degradation of this compound in various aprotic solvents is not extensively published, we can infer relative stability based on the principles of physical organic chemistry and experience with similar chlorosilanes.
| Solvent | Polarity (Dielectric Constant) | Expected Relative Stability | Rationale |
| Toluene | Low (2.38) | High | The low polarity of toluene minimizes the stabilization of the polar transition state of the hydrolysis reaction. Water has very low solubility in toluene, further reducing the chance of degradation. |
| Dichloromethane (DCM) | Medium (9.08) | Moderate | DCM is more polar than toluene, which can slightly stabilize the hydrolysis transition state. However, it is a good general-purpose aprotic solvent. Commercially available DCM can sometimes contain trace amounts of HCl as a stabilizer, which could potentially catalyze degradation if water is present. |
| Tetrahydrofuran (THF) | Medium (7.6) | Moderate to Low | THF is a polar aprotic solvent that is also a Lewis base. It can coordinate with the silicon atom, potentially making the Si-Cl bond more susceptible to nucleophilic attack by trace water. Water is also more miscible with THF than with hydrocarbons or chlorinated solvents. |
Key Takeaway: For long-term storage of solutions, apolar aprotic solvents like toluene or hexanes are preferable. For reactions, the choice of solvent will also depend on the solubility of the substrate and other reagents. Always use the driest possible solvent.
Experimental Protocols
Protocol for the Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using this compound.
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM or THF, to achieve a concentration of 0.1-0.5 M).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or imidazole (1.2 eq.), to the solution and stir.
-
-
Reaction:
-
Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. A white precipitate of the amine hydrochloride salt will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for Monitoring Degradation by ¹H NMR
This protocol can be used to assess the purity of your this compound.
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, carefully take an aliquot of the this compound.
-
Dissolve the aliquot in a dry deuterated aprotic solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Pure Compound: You should observe sharp signals corresponding to the protons of the 3-phenoxypropyl and dimethylsilyl groups.
-
Degraded Compound: Look for the appearance of a broad singlet in the downfield region, which is characteristic of the silanol (Si-OH) proton. You may also see new signals corresponding to the disiloxane byproduct. The integration of these new signals relative to the signals of the desired compound can give a rough estimate of the extent of degradation.
-
Visualizations
Hydrolysis and Condensation Pathway
Caption: Degradation pathway of this compound.
Solvent Selection Workflow
Technical Support Center: Best Practices for 3-Phenoxypropyldimethylchlorosilane
Welcome to the technical support center for 3-Phenoxypropyldimethylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling, storage, and use of this versatile silylating agent. Our goal is to ensure your experiments are both successful and conducted with the highest degree of safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental properties and safe handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a monofunctional chlorosilane reagent. Its chemical structure features a dimethylchlorosilyl group attached to a phenoxypropyl chain. This unique structure makes it a valuable reagent in organic synthesis, primarily for the introduction of a phenoxypropyldimethylsilyl protecting group to alcohols and other nucleophiles. This protecting group can impart specific properties, such as increased lipophilicity, to the parent molecule, which can be advantageous in drug development and materials science.[1]
Q2: What are the main hazards associated with this compound?
Like other chlorosilanes, this compound is a corrosive and moisture-sensitive compound.[2] The primary hazards stem from its reactivity with water, including atmospheric moisture, which leads to the formation of corrosive hydrogen chloride (HCl) gas.[3][4][5][6][7]
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[2]
-
Respiratory Irritation: Inhalation of vapors or the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.
-
Reactivity: Reacts vigorously with water, alcohols, and other protic solvents, releasing heat and HCl gas.[3]
Q3: What are the proper storage conditions for this compound?
To maintain its integrity and prevent hazardous situations, this compound must be stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | Prevents reaction with atmospheric moisture, which would lead to degradation of the reagent and pressure build-up from HCl gas formation. |
| Temperature | Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[8][9][10] | Minimizes vapor pressure and reduces the rate of any potential decomposition reactions. |
| Container | Keep in a tightly sealed, original container.[9][10] | Prevents moisture ingress and contamination. |
| Incompatibilities | Store away from water, alcohols, bases, amines, and oxidizing agents.[8] | Avoids violent reactions and the formation of hazardous byproducts. |
Q4: What personal protective equipment (PPE) should be worn when handling this reagent?
Due to its corrosive nature, appropriate PPE is mandatory when working with this compound.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[11]
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors.[8]
Q5: How should I properly dispose of waste containing this compound?
Waste containing chlorosilanes is considered hazardous and must be disposed of according to institutional and local regulations.[12] A general procedure for neutralizing small quantities of residual chlorosilane involves careful quenching.
General Quenching and Disposal Workflow:
Caption: Controlled quenching workflow for this compound waste.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during silylation reactions with this compound.
Troubleshooting Scenario 1: My silylation reaction is not proceeding to completion.
Possible Cause 1: Presence of Moisture
-
Explanation: Chlorosilanes readily react with water.[3] Any moisture in your reaction setup (glassware, solvent, or starting materials) will consume the silylating agent, reducing the yield of your desired product.
-
Solution:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure your starting materials are dry. Consider co-evaporation with an anhydrous solvent to remove trace amounts of water.
-
Running the reaction in the presence of activated molecular sieves can help scavenge any residual moisture.[13]
-
Possible Cause 2: Inadequate Base
-
Explanation: The silylation of an alcohol with a chlorosilane generates one equivalent of HCl.[14] This acid can protonate your starting material or product and can also catalyze the reverse reaction (desilylation). A base is required to neutralize the HCl as it is formed.
-
Solution:
-
Use a suitable non-nucleophilic base, such as triethylamine or imidazole.
-
Ensure you are using a sufficient stoichiometric amount of the base (at least one equivalent).
-
For sterically hindered alcohols, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) may be necessary.
-
Possible Cause 3: Steric Hindrance
-
Explanation: The reactivity of the alcohol can be significantly influenced by steric hindrance around the hydroxyl group. Highly hindered alcohols will react more slowly.
-
Solution:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Consider using a more reactive silylating agent, although this would deviate from using this compound.
-
Troubleshooting Scenario 2: I am observing the formation of byproducts.
Possible Cause 1: Self-Condensation of the Silylating Agent
-
Explanation: In the presence of trace moisture, this compound can hydrolyze to the corresponding silanol, which can then condense with another molecule of the chlorosilane to form a disiloxane.
-
Solution: Follow the rigorous anhydrous techniques described in Troubleshooting Scenario 1.
Possible Cause 2: Side Reactions with Other Functional Groups
-
Explanation: While generally selective for alcohols, this compound can react with other nucleophilic functional groups, such as amines and carboxylic acids.
-
Solution:
-
If your substrate contains multiple reactive sites, consider a protection strategy for the other functional groups before performing the silylation.
-
Optimize reaction conditions (e.g., lower temperature) to favor the desired reaction.
-
Troubleshooting Scenario 3: I am having difficulty purifying my silylated product.
Possible Cause 1: Co-elution with Silyl Byproducts
-
Explanation: The silylated product and silyl byproducts (e.g., disiloxanes) can have similar polarities, making separation by column chromatography challenging.[15]
-
Solution:
-
Optimize the Reaction: The best purification strategy is to minimize the formation of byproducts by running the reaction to completion under strictly anhydrous conditions.
-
Quenching: A careful workup can help remove some impurities. Quenching the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride, can help to hydrolyze any remaining chlorosilane and protonate the amine base, facilitating their removal during an aqueous extraction.[16]
-
Chromatography: If column chromatography is necessary, use a shallow solvent gradient and consider different solvent systems to improve separation.
-
Alternative Purification: For non-polar products, it may be possible to push the material through a plug of silica with a non-polar solvent to remove more polar impurities.[15]
-
Decision Tree for Troubleshooting Silylation Reactions:
Caption: A decision tree for troubleshooting common issues in silylation reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol outlines a general method for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 eq.)
-
Anhydrous triethylamine (TEA) or imidazole (1.2 eq.)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (nitrogen or argon)
-
Cooling bath (e.g., ice-water)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition: Slowly add this compound (1.1 eq.) to the stirred solution via syringe. A cloudy precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.[17]
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Safe Quenching of Excess this compound
This protocol is for the safe neutralization of excess or unreacted this compound.
Materials:
-
Unreacted this compound solution
-
Isopropanol
-
Toluene or other high-boiling inert solvent
-
Large beaker or flask
-
Stir plate and stir bar
-
Cooling bath
Procedure:
-
Dilution: Dilute the unreacted chlorosilane solution with an equal volume of a high-boiling, inert solvent like toluene. This helps to dissipate the heat generated during quenching.[17]
-
Cooling: Place the diluted solution in a flask equipped with a stir bar and cool it to 0 °C in an ice-water bath.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise to the stirred, cooled solution. Isopropanol is less reactive with the chlorosilane than water, allowing for a more controlled quench.[11][17]
-
Monitor for Reaction: Observe for gas evolution (HCl) and any temperature increase. Maintain a slow addition rate to keep the reaction under control.
-
Final Quench with Water: After the addition of isopropanol is complete and the reaction has subsided, slowly add water to hydrolyze any remaining reactive species.
-
Neutralization: Neutralize the acidic solution with a weak base, such as sodium bicarbonate, before disposal.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
- US4690810A - Disposal process for contaminated chlorosilanes - Google Patents. (n.d.).
- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).
- US7208617B2 - Hydrolysis of chlorosilanes - Google Patents. (n.d.).
- When a good silylation protocol goes bad, what are the usual suspects? - ResearchGate. (n.d.).
- SIP6723.0 GHS US English US SDS - Amazon S3. (n.d.).
- This compound | - Gelest, Inc. (n.d.).
- Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.).
- Hydrolysis of Chlorosilanes. II. Rates and Mechanism - ACS Publications. (n.d.).
- How to removal of excess silyl ether reagent from reaction mixture? - ResearchGate. (n.d.).
- Technical Support Center: Managing the Exothermic Nature of Chlorotriethylsilane Reactions - Benchchem. (n.d.).
- 06 08 02* Waste containing hazardous chlorosilanes. (n.d.).
- Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. (n.d.).
- Why do my silylations always fail? - Chromatography Forum. (n.d.).
- US4609751A - Method of hydrolyzing chlorosilanes - Google Patents. (n.d.).
- Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Silyl ether - Wikipedia. (n.d.).
- silylation overview.pdf. (n.d.).
- Safety Data Sheet: (3-Chloropropyl)trimethoxysilane - Chemos GmbH&Co.KG. (n.d.).
- Catalytic Silylation of Unactivated C–H Bonds | Chemical Reviews - ACS Publications. (n.d.).
- Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (n.d.).
- Common Standard Operating Procedure. (n.d.).
- (PDF) Improve Your Handling of Chlorosilanes - ResearchGate. (n.d.).
- 1903 - Hazardous Substance Fact Sheet. (n.d.).
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Silylation - Wikipedia. (n.d.).
- Material Safety Data Sheet. (n.d.).
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Technical Support Center: Purification of 3-Phenoxypropyldimethylchlorosilane Reaction Products
Welcome to the technical support center for the purification of 3-Phenoxypropyldimethylchlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the purification of this critical organosilicon compound. The purity of this compound is paramount for its successful application in pharmaceutical synthesis and high-performance materials.[1] This guide provides field-proven insights and detailed protocols to help you navigate the common challenges encountered during its purification.
I. Understanding the Synthesis and Common Impurities
This compound is typically synthesized via the hydrosilylation of allyl phenyl ether with dimethylchlorosilane, often catalyzed by a platinum-based catalyst such as Karstedt's catalyst.
While this reaction is generally efficient, several side reactions can occur, leading to a range of impurities in the crude product.[2] Understanding these potential byproducts is the first step in designing an effective purification strategy.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
Allyl phenyl ether
-
Dimethylchlorosilane
-
-
Catalyst Residues:
-
Platinum-containing species from Karstedt's catalyst.
-
-
Solvent Residues:
-
Toluene, hexane, or other solvents used in the reaction.
-
-
Byproducts from Side Reactions:
-
Isomerization Products: The platinum catalyst can isomerize allyl phenyl ether to (E/Z)-1-phenoxyprop-1-ene. Subsequent hydrosilylation of this isomer can lead to the undesired branched product, 1-phenoxy-1-(dimethylchlorosilyl)propane.
-
Reduction Products: Propyl phenyl ether can be formed through the hydrogenation of allyl phenyl ether.
-
Dehydrogenative Silylation Products: This side reaction can lead to the formation of silylated phenyl ether species.
-
Hydrolysis Products: The highly reactive Si-Cl bond in this compound can readily hydrolyze upon exposure to moisture to form the corresponding silanol, which can then condense to form disiloxanes.[3][4]
-
II. Troubleshooting Guide: Purification of this compound
This section addresses specific issues you may encounter during the purification of your reaction product in a question-and-answer format.
Question 1: My crude product is a complex mixture with many peaks on the GC-MS. Where do I start with purification?
Answer: A complex crude product is a common challenge. The best approach is a two-step purification strategy: first, a rough purification by fractional vacuum distillation to remove the bulk of the impurities, followed by flash column chromatography for fine purification if necessary.
Question 2: I'm having trouble separating the desired product from a close-boiling impurity during distillation. What can I do?
Answer: Close-boiling impurities are a frequent issue. Here are several strategies to improve your separation:
-
Increase the Efficiency of Your Distillation Column:
-
Use a longer fractionating column packed with a high-efficiency packing material like Vigreux indentations or Raschig rings to increase the number of theoretical plates.[5]
-
Ensure your column is well-insulated to maintain a proper temperature gradient.
-
-
Optimize the Distillation Parameters:
-
Reduce the Pressure: Lowering the vacuum will decrease the boiling points of all components and can sometimes increase the boiling point difference between your product and the impurity.[6][7]
-
Control the Distillation Rate: A slower, more controlled distillation rate allows for better equilibration between the liquid and vapor phases on each theoretical plate, leading to a more efficient separation.[5]
-
-
Consider Extractive Distillation: For very difficult separations, the addition of a high-boiling, inert solvent (an extractant) can alter the relative volatilities of the components, facilitating separation.[8]
Question 3: My product seems to be degrading on the silica gel column during chromatography. What is happening and how can I prevent it?
Answer: The degradation of your product on a silica gel column is likely due to the acidic nature of the silica, which can catalyze the hydrolysis of the chlorosilane moiety.[1][9]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in a solvent system containing 1-3% triethylamine.[1][9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.[9]
-
Work Quickly and with Dry Solvents: Minimize the time your compound spends on the column and ensure all your solvents are rigorously dried to prevent hydrolysis.
Question 4: I'm observing a new, higher molecular weight impurity in my purified product after it has been stored for a few days. What is it?
Answer: This is a classic sign of hydrolysis and condensation. The chlorosilane group is sensitive to moisture. Even trace amounts of water in your product or exposure to atmospheric moisture can lead to the formation of a silanol, which then rapidly condenses with another silanol or chlorosilane molecule to form a disiloxane.[3][4]
Prevention:
-
Thorough Drying: Ensure your final product is rigorously dried and free of any residual water.
-
Inert Atmosphere Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container to protect it from atmospheric moisture.
-
Addition of a Scavenger: For long-term storage, consider adding a small amount of a moisture scavenger.
III. Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound on a large scale?
A1: For large-scale purification, fractional vacuum distillation is the most efficient and economical method.[10][11] It allows for the effective removal of volatile impurities and unreacted starting materials. A well-designed distillation setup with a high-efficiency column is crucial for achieving high purity.
Q2: Can I use flash column chromatography as the sole purification method?
A2: While possible for small-scale purifications where the impurity profile is not overly complex, it is generally not the most efficient primary purification method for this compound. The reactive nature of the chlorosilane can lead to challenges on silica gel.[1][9] It is best used as a secondary, polishing step after an initial distillation.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
GC-MS is excellent for identifying and quantifying volatile impurities and byproducts.
-
¹H and ¹³C NMR will confirm the structure of the desired product and can be used to detect and quantify non-volatile impurities. ²⁹Si NMR can be particularly useful for identifying different silicon-containing species.
Q4: What are the key safety precautions to take during the purification of this compound?
A4: this compound is a chlorosilane and should be handled with care.
-
It is corrosive and will react with moisture to release small amounts of hydrochloric acid (HCl).
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound under an inert atmosphere whenever possible to prevent hydrolysis.
IV. Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol outlines the purification of crude this compound using fractional vacuum distillation.
Equipment:
-
Round-bottom flask
-
Vigreux or packed fractionating column (minimum 30 cm)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. Place a cold trap between the distillation apparatus and the vacuum pump.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure. A pressure of around 0.25 mmHg is a good starting point.[12]
-
Heating: Begin heating the flask gently while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and unreacted dimethylchlorosilane.
-
Intermediate Fraction: As the temperature rises, a fraction containing unreacted allyl phenyl ether will distill.
-
Product Fraction: Collect the main fraction at the expected boiling point of this compound (90-92 °C at 0.25 mmHg).[12] Monitor the temperature at the distillation head; a stable temperature reading indicates a pure fraction.
-
High-Boiling Residue: Leave the high-boiling impurities and catalyst residues in the distillation flask.
-
-
Shutdown: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is for the fine purification of this compound to remove polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
-
Chromatography column
-
Compressed air or nitrogen for pressure
Procedure:
-
Deactivation of Silica Gel:
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of anhydrous hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the desired product. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC) on deactivated silica plates.
-
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for troubleshooting product degradation during column chromatography.
VI. Data Summary
| Parameter | Value | Source |
| Boiling Point | 90-92 °C at 0.25 mmHg | [12] |
| Molecular Weight | 228.78 g/mol | [12] |
| Density | 1.034 g/mL at 20 °C | [12] |
| Refractive Index | 1.5052 at 20 °C | [12] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture | [12] |
VII. References
-
Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester. Available from: [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. YouTube. Available from: [Link]
-
Chromatography: The Solid Phase. Department of Chemistry: University of Rochester. Available from: [Link]
-
How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate. Available from: [Link]
-
Deactivation of silica gel? ResearchGate. Available from: [Link]
-
Purification: Fractional Distillation. Department of Chemistry: University of Rochester. Available from: [Link]
-
Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor. Google Patents. Available from:
-
Process for purifying chlorosilanes by distillation. Google Patents. Available from:
-
Purification by fractional distillation. ChemBAM. Available from: [Link]
-
Distillation - Separations And Purifications. Jack Westin. Available from: [Link]
-
Process for purifying chlorosilanes by distillation. Google Patents. Available from:
-
Distillation. Sketchy. Available from: [Link]
-
Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. Available from: [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER. Available from: [Link]
-
Optimize Your Chlorosilane Distillation Columns. NTNU. Available from: [Link]
-
Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. Available from: [Link]
-
Dimethyl dichlorosilance hydrolysis process and device. Google Patents. Available from:
-
pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... ResearchGate. Available from: [Link]
-
Method for purifying dimethylchlorosilane by extraction and distillation. Google Patents. Available from:
-
This compound. Gelest, Inc. Available from: [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. Available from: [Link]
-
Preparation of allyl phenyl ether. PrepChem.com. Available from: [Link]
-
Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. Available from: [Link]
-
Synthesis method of dimethylchlorosilane. Google Patents. Available from:
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Allyl phenyl ether. Wikipedia. Available from: [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed. Available from: [Link]
-
Method for preparation of 3-chloropropyl-trichlorosilane. Google Patents. Available from:
-
Functionalized silica materials synthesized via co-condensation and post-grafting methods. Available from: [Link]
-
Selection of Three-Phase Solvent System for Countercurrent Chromatography – A Practical Guide Using Syzygium malaccense Leaves Extract. Available from: [Link]
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. NIH. Available from: [Link]
-
High-strength triisopropyl chlorosilane synthesis method. Google Patents. Available from:
-
Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Available from: [Link]
-
Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI. Available from: [Link]
-
Development of a Tripartite Solvent Blend for Sustainable Chromatography. ResearchGate. Available from: [Link]
-
Use of low-boiling compounds in chlorosilane processes. Google Patents. Available from:
-
Yields of the product of hydrosilylation of allyl glycidyl ether with... ResearchGate. Available from: [Link]
-
Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. Available from: [Link]
-
Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. ResearchGate. Available from: [Link]
-
Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds. MDPI. Available from: [Link]
-
Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. Available from: [Link]
-
SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 3-Phenoxypropyldimethylchlorosilane Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biomaterial development, the ability to precisely tailor the properties of a substrate is paramount. Surface modification with organosilanes is a cornerstone technique for achieving this control, enabling the transformation of surfaces to exhibit desired characteristics such as hydrophobicity, biocompatibility, or specific chemical reactivity. Among the diverse array of silane coupling agents, 3-Phenoxypropyldimethylchlorosilane (PPDCS) has emerged as a versatile and effective molecule for creating stable, hydrophobic, and biocompatible surfaces.[1][2][3]
This guide provides a comprehensive overview of the characterization of PPDCS-modified surfaces, offering a comparative analysis with other common silanization agents. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
The Power of Silanization: A Mechanistic Overview
Silanization is a chemical process that covalently bonds silane molecules to a substrate, typically one rich in hydroxyl (-OH) groups, such as glass, silicon wafers, or metal oxides.[4][5] The process leverages the reactivity of the silane's headgroup with the surface hydroxyls to form a stable siloxane bond (Si-O-Substrate). The tail group of the silane, in this case, the phenoxypropyl group of PPDCS, then forms the new surface interface, dictating its physicochemical properties.[3]
The chlorosilane moiety of PPDCS is highly reactive, readily participating in substitution and coupling reactions, which allows for the introduction of the phenoxypropyl functionality onto a wide range of materials.[1][2]
Caption: Mechanism of PPDCS surface modification.
PPDCS in Context: A Comparative Analysis
The choice of silane is critical and depends on the desired surface properties. PPDCS offers a unique combination of hydrophobicity and a bulky aromatic group. Here's a comparison with other commonly used silanes:
| Silane | Chemical Structure | Key Characteristics | Typical Water Contact Angle | Applications |
| This compound (PPDCS) | C₆H₅O(CH₂)₃Si(CH₃)₂Cl | Moderately hydrophobic, bulky aromatic group, good thermal stability. | ~80-95° | Biocompatible coatings, non-fouling surfaces, organic electronics. |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Highly hydrophobic, forms dense self-assembled monolayers (SAMs).[6] | >110° | Superhydrophobic surfaces, lubrication, microfluidics.[6] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | Hydrophilic, provides primary amine groups for further functionalization.[5] | ~40-60° | Biomolecule immobilization, cell culture substrates, adhesion promotion.[5] |
| (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | Provides reactive epoxide groups for covalent attachment of biomolecules.[7] | ~50-70° | Biosensors, DNA microarrays, protein immobilization.[7][8] |
Why choose PPDCS? The phenoxypropyl group provides a less crystalline, more amorphous coating compared to the long alkyl chains of OTS. This can be advantageous in applications where a highly ordered monolayer is not required or may even be detrimental, for instance, in preventing protein denaturation on surfaces.
Characterizing the Modified Surface: A Multi-Technique Approach
A comprehensive characterization of PPDCS-modified surfaces requires a suite of analytical techniques to probe different aspects of the coating, from its hydrophobicity to its chemical composition and morphology.
Wettability and Surface Energy: Contact Angle Goniometry
The Principle: Contact angle goniometry is a fundamental technique to assess the hydrophobicity or hydrophilicity of a surface.[9][10] It measures the angle formed by a liquid droplet at the solid-liquid-vapor interface.[11] A high contact angle with water indicates a hydrophobic surface.[11][12]
Experimental Protocol: Sessile Drop Method
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to remove any organic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by plasma or piranha cleaning to generate a high density of surface hydroxyl groups.
-
Silanization: Immerse the cleaned substrate in a dilute solution of PPDCS (typically 1-5% v/v) in an anhydrous solvent (e.g., toluene) for a defined period (e.g., 1-24 hours) at room temperature.
-
Rinsing and Curing: After deposition, rinse the substrate with the solvent to remove any unbound silane, followed by a final rinse with a polar solvent like ethanol. Cure the coated substrate in an oven (e.g., 110°C for 30 minutes) to promote the formation of stable siloxane bonds.
-
Measurement: Place a small droplet (e.g., 2-5 µL) of high-purity water onto the modified surface.[9] Use a goniometer to capture an image of the droplet and software to measure the static contact angle.[12] Perform measurements at multiple locations on the surface to assess uniformity.
Caption: Workflow for contact angle goniometry.
Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)
The Principle: XPS is a surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of a material.[13] It is invaluable for confirming the presence of the PPDCS coating and assessing its chemical integrity.[14][15]
Interpreting XPS Data for PPDCS:
-
Silicon (Si 2p): The Si 2p spectrum will show a peak corresponding to the Si-O-C bonds in the PPDCS molecule and the Si-O-Substrate bond. This peak will be at a slightly different binding energy than the Si in an underlying silicon substrate.
-
Carbon (C 1s): The C 1s spectrum will be complex, with contributions from the aliphatic carbons of the propyl chain and the aromatic carbons of the phenoxy group. Deconvolution of this peak can provide information about the molecular orientation.
-
Oxygen (O 1s): The O 1s spectrum will show peaks from the ether linkage in PPDCS and the siloxane bonds at the interface.
-
Chlorine (Cl 2p): The absence of a Cl 2p signal is a good indicator of a complete reaction and proper rinsing, as it confirms the removal of the leaving group from the chlorosilane.[16]
Surface Morphology and Roughness: Atomic Force Microscopy (AFM)
The Principle: AFM is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale.[17][18] It provides topographical information, allowing for the visualization of the PPDCS layer's uniformity, the presence of aggregates, and changes in surface roughness.[19][20]
Experimental Considerations:
-
Imaging Mode: Tapping mode is generally preferred for imaging soft organic layers like PPDCS to minimize sample damage.
-
Tip Selection: Use a sharp tip to achieve high resolution. For imaging self-assembled monolayers, standard silicon probes are often sufficient.[19]
-
Data Analysis: Analyze the AFM images to determine the root-mean-square (RMS) roughness of the surface before and after modification. A significant increase in roughness may indicate the formation of aggregates or a non-uniform coating.
Film Thickness: Ellipsometry
The Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[21][22] This change is highly sensitive to the thickness and refractive index of thin films, making it ideal for determining the thickness of the PPDCS layer.[23][24][25]
Why it's crucial: Ellipsometry can confirm the formation of a monolayer versus a multilayer, which is critical for achieving reproducible surface properties. Data from ellipsometry can suggest that PPDCS films are of monolayer thickness.[7][8]
Data Summary and Interpretation
| Characterization Technique | Parameter Measured | Expected Result for PPDCS | Interpretation |
| Contact Angle Goniometry | Water Contact Angle | 80-95° | Confirms the hydrophobic nature of the PPDCS-modified surface. |
| XPS | Elemental Composition | Presence of Si, C, O; Absence of Cl | Verifies the covalent attachment of the PPDCS molecule and complete reaction. |
| AFM | Surface Roughness (RMS) | Typically a slight increase | Indicates the formation of a uniform molecular layer. Significant increases may suggest aggregation. |
| Ellipsometry | Film Thickness | ~1-2 nm | Consistent with the formation of a self-assembled monolayer. |
Stability of PPDCS-Modified Surfaces
The long-term stability of a modified surface is crucial for many applications. While silane-based coatings are generally robust, they can be susceptible to hydrolysis over time, especially in aqueous environments.[26] The stability of PPDCS coatings can be assessed by monitoring the contact angle and chemical composition (via XPS) after prolonged exposure to relevant environmental conditions (e.g., immersion in buffer solutions, thermal cycling). The bulky phenoxypropyl group is thought to provide a degree of steric protection to the underlying siloxane bonds, potentially enhancing hydrolytic stability compared to some other silanes.
Conclusion
The successful characterization of this compound modified surfaces requires a multi-faceted approach. By combining techniques that probe wettability, chemical composition, morphology, and thickness, researchers can gain a comprehensive understanding of the modified surface and ensure its suitability for their intended application. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and engineers working at the forefront of materials science and drug development.
References
-
Spectroscopic Ellipsometry: Basic Concepts. HORIBA. [Link]
-
Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. National Center for Biotechnology Information. [Link]
-
Thin Film Thickness Measurement | Applications | Ellipsometry. Semilab. [Link]
-
Methods for Thin Film Thickness Measurement. VacCoat. [Link]
-
Ellipsometry Tutorial. Bruker. [Link]
-
How to Choose AFM Tips for Monolayers and Self-Assemblies. Mikromasch. [Link]
-
Self-assembled monolayer. Wikipedia. [Link]
-
An Atomic Force Microscopy Study of Self-Assembled Monolayers of Calix[24]resorcinarene Adsorbates on Au(111). ACS Publications. [Link]
-
Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. ACS Publications. [Link]
-
Effect of chain length of self-assembled monolayers on adhesion force measurement by AFM. Taylor & Francis Online. [Link]
-
The Chemistry of Connectivity: this compound as a Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Contact Angle Evaluation of SilcoTek Depositions. SilcoTek. [Link]
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Decoding the Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
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-
Contact angles of water, formamide, glycerol and diiodomethane on... ResearchGate. [Link]
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Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. [Link]
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Comparison of three silane compounds to impart water repellency in an industrial sand. ResearchGate. [Link]
-
Contact Angle Goniometry. MILL Wiki. [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. PubMed. [Link]
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Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution. PubMed Central. [Link]
-
XPS spectra (Cl 2p core level) of (a) a perovskite film derived from... ResearchGate. [Link]
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. MDPI. [Link]
-
The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). PubMed. [Link]
-
Synchrotron-Radiation XPS Analysis of Ultra-thin Silane Films: Specifying the Organic Silicon. ResearchGate. [Link]
-
Surface Modification of Poly(dimethylsiloxane) Using Ionic Complementary Peptides to Minimize Nonspecific Protein Adsorption. PubMed. [Link]
-
XPS analysis of nano-thin films on substrate. ResearchGate. [Link]
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Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. AVESIS. [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. Semantic Scholar. [Link]
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Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. ResearchGate. [Link]
-
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A Comparative Guide to Surface Modification: 3-Phenoxypropyldimethylchlorosilane vs. Alternative Silanes through XPS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biomaterial development, the precise control of surface properties is paramount. Silanization, a chemical process that covalently bonds organofunctional silane molecules to surfaces, stands as a cornerstone technique for tailoring wettability, adhesion, and biocompatibility.[1] This guide provides an in-depth comparison of 3-Phenoxypropyldimethylchlorosilane (PPDCS) with other commonly used silanizing agents, leveraging X-ray Photoelectron Spectroscopy (XPS) as the primary analytical tool for surface characterization.
The Critical Role of Surface Modification
The ability to engineer surfaces at the molecular level is a critical enabling technology in fields ranging from microfluidics to drug delivery. For instance, the immobilization of biomolecules like DNA and proteins onto silicon wafers is a fundamental step in the fabrication of biosensors.[1] The choice of silane dictates the final surface properties, making a thorough understanding of different silanization agents essential for researchers.
Understanding this compound (PPDCS)
PPDCS is a monofunctional chlorosilane, meaning it has a single reactive chlorine atom. This characteristic is crucial as it leads to the formation of a self-assembled monolayer (SAM) with a well-defined structure, minimizing the potential for uncontrolled polymerization on the surface. The phenoxypropyl group provides a distinct aromatic functionality, which can be advantageous for applications requiring specific molecular interactions or altered surface energy.
Key Attributes of PPDCS:
-
Monofunctionality: Forms well-ordered monolayers.
-
Aromatic Functionality: The terminal phenoxy group offers unique surface properties.
-
Hydrophobicity: Creates a hydrophobic surface, which can be quantified by contact angle measurements.
The Power of XPS in Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is an indispensable technique for characterizing the elemental composition and chemical state of the top few nanometers of a material.[2] This high surface sensitivity makes it ideal for confirming the successful deposition of ultra-thin silane layers and for comparing the efficacy of different surface treatments.[2][3] By analyzing the high-resolution spectra of key elements like Carbon (C1s), Silicon (Si2p), and Oxygen (O1s), one can deduce the chemical bonding environment and quantify the surface coverage of the silane.
Comparative Analysis: PPDCS vs. Alternative Silanes
To provide a comprehensive comparison, we will examine PPDCS alongside two common alternatives: a simple alkylsilane, Octadecyltrichlorosilane (OTS), and an amine-terminated silane, (3-Aminopropyl)triethoxysilane (APTES).
| Feature | This compound (PPDCS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functionality | Monochlorosilane | Trichlorosilane | Triethoxysilane |
| Expected Layer | Monolayer | Cross-linked polymer network | Cross-linked polymer network |
| Terminal Group | Phenoxy | Alkyl (C18) | Amine |
| Surface Energy | Moderately Hydrophobic | Highly Hydrophobic | Hydrophilic (post-hydrolysis) |
| Primary Application | Introducing aromaticity, tuning hydrophobicity | Creating highly hydrophobic, stable coatings | Biomolecule immobilization, surface activation |
Experimental Workflow: From Silanization to Analysis
A robust and reproducible experimental protocol is the foundation of any reliable comparative study. The following workflow outlines the key steps for treating a silicon wafer surface and subsequently analyzing it with XPS.
Step 1: Silicon Wafer Cleaning and Hydroxylation
-
Cut silicon wafers to the desired size.
-
Sonicate in acetone for 15 minutes, followed by isopropyl alcohol (IPA) for 15 minutes to remove organic contaminants.[4]
-
Rinse thoroughly with deionized (DI) water and dry under a stream of high-purity nitrogen.
-
Safety Precaution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.[4][5]
-
Immerse the cleaned wafers in the piranha solution for 30 minutes to create a hydroxylated surface.[4][5]
-
Rinse the wafers extensively with DI water and dry with nitrogen. Proceed immediately to the silanization step.[4]
Step 2: Silanization This procedure should be conducted in an inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis of the chlorosilanes.
-
Prepare a 10 mM solution of the desired silane (PPDCS, OTS, or APTES) in anhydrous toluene.
-
Immerse the hydroxylated silicon wafers in the silane solution for 30 minutes to overnight.[5]
-
Remove the wafers and rinse with fresh toluene, followed by acetone, to remove any non-covalently bonded silane molecules.[5]
-
Cure the silanized wafers in an oven at 120°C for 1-2 hours to promote the formation of stable siloxane bonds.[5]
Step 3: XPS Analysis
-
Introduce the silanized wafer into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans for C1s, O1s, Si2p, and N1s (for APTES) to determine the chemical states and atomic concentrations.
Step 4: Contact Angle Measurement
-
Use a goniometer to measure the static water contact angle on the modified surfaces using the sessile drop method.[6] This provides a quantitative measure of the surface's hydrophobicity.[6][7]
Interpreting the XPS Data: A Comparative Look
The high-resolution XPS spectra provide a fingerprint of the surface chemistry.
PPDCS Treated Surface:
-
C1s Spectrum: Will show distinct peaks corresponding to the aliphatic propyl chain and the aromatic phenoxy group. A characteristic "shake-up" satellite peak at a higher binding energy is a tell-tale sign of the aromatic ring.
-
Si2p Spectrum: The presence of a strong Si-C peak confirms the integrity of the silane molecule, while the Si-O-Si peak indicates covalent attachment to the silicon dioxide surface.
OTS Treated Surface:
-
C1s Spectrum: Will be dominated by a single, large peak corresponding to the long aliphatic (C-C, C-H) chain.
-
Si2p Spectrum: Extensive Si-O-Si bonding due to the trichlorosilane functionality, indicating a cross-linked network.
APTES Treated Surface:
-
N1s Spectrum: The presence of a nitrogen peak is the definitive indicator of successful APTES deposition.
-
C1s Spectrum: Can be deconvoluted into components for C-C and C-N bonds.
The atomic percentages derived from the XPS survey spectra, along with contact angle measurements, provide quantitative data for comparison.
| Surface Treatment | Expected C/Si Ratio | Expected N/Si Ratio | Expected Water Contact Angle |
| Control (Hydroxylated Si) | Low (Adventitious Carbon) | 0 | < 10° |
| PPDCS | High | 0 | ~70-80° |
| OTS | Very High | 0 | > 100° |
| APTES | Moderate | ~0.33 (Theoretical) | ~50-60° |
Conclusion: Selecting the Right Tool for the Job
The choice between PPDCS and other silanes is dictated entirely by the desired surface functionality.
-
This compound (PPDCS) is an excellent choice for creating well-defined, aromatic-terminated monolayers with moderate hydrophobicity. Its monofunctional nature ensures a more ordered surface compared to tri-functional silanes.
-
Octadecyltrichlorosilane (OTS) is the go-to for generating highly hydrophobic, robust, and stable surfaces due to its long alkyl chain and extensive cross-linking.
-
(3-Aminopropyl)triethoxysilane (APTES) is ideal for applications requiring a reactive surface for the subsequent covalent attachment of biomolecules or other functional groups via its terminal amine.
By combining a systematic experimental approach with the detailed analytical power of XPS, researchers can confidently select the optimal silanization strategy, verify the outcome, and advance their work in material science and drug development.
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Mäkilä, E., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega. Retrieved from [Link]
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A Researcher's Guide to Contact Angle Measurement for Verifying Surface Modification
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For researchers, scientists, and professionals in drug development, the ability to precisely engineer and subsequently verify the modification of a material's surface is paramount. Whether enhancing the biocompatibility of an implant, controlling the adhesion of a novel coating, or designing a new drug delivery system, the surface properties dictate performance. Contact angle measurement stands out as a powerful, yet straightforward, technique to quantitatively assess the outcomes of surface modification.[1][2] This guide provides an in-depth comparison of contact angle measurements on various surfaces and details the experimental protocols necessary to obtain reliable and meaningful data.
The Fundamental Principle: Why Contact Angle Matters
The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[3][4] It provides a quantitative measure of a liquid's ability to wet a solid surface.[3][4] This seemingly simple parameter is governed by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid.[5]
A low contact angle (<90°) indicates that the liquid spreads readily across the surface, signifying good wettability.[6][7] Such surfaces are termed hydrophilic ("water-loving") when water is the test liquid.[6][8] Conversely, a high contact angle (>90°) suggests that the liquid beads up and does not wet the surface effectively.[6][7] These surfaces are known as hydrophobic ("water-fearing").[6][8] By measuring the change in contact angle before and after a surface modification process, one can directly infer the success and nature of that modification.[7][9]
Dynamic vs. Static Contact Angles: A Deeper Insight
While a simple static contact angle measurement can be informative, a more comprehensive understanding of a surface's properties is gained through dynamic contact angle measurements. These include the advancing contact angle (θA) and the receding contact angle (θR) .[10][11][12]
-
Advancing Contact Angle (θA): This is the maximum contact angle, measured as the liquid front advances over a dry surface.[10][11][12] It is particularly sensitive to low-energy (hydrophobic) components on the surface.[12]
-
Receding Contact Angle (θR): This is the minimum contact angle, observed as the liquid front retreats from a previously wetted surface.[10][11][12] The receding angle is more sensitive to high-energy (hydrophilic) portions of the surface.[13]
The difference between the advancing and receding angles is known as contact angle hysteresis (CAH) .[10][14] CAH provides valuable information about the chemical and topographical heterogeneity of the surface.[12][14] A large hysteresis value often indicates a rough or chemically non-uniform surface.[14][15]
Experimental Protocol: Measuring Contact Angles with a Goniometer
The most common instrument for measuring contact angles is an optical tensiometer, also known as a contact angle goniometer.[1][16][17] This instrument uses a camera and software to capture and analyze the shape of a liquid droplet on a solid surface.[9][16]
Step-by-Step Methodology for Static and Dynamic Contact Angle Measurement:
-
Sample Preparation:
-
Ensure the sample surface is clean and free of contaminants. Any dust or residue can significantly affect the measurement.
-
Place the sample on the goniometer stage, ensuring it is level.
-
-
Instrument Setup:
-
Select the appropriate test liquid (e.g., deionized water for hydrophilicity/hydrophobicity assessment).
-
Fill the syringe with the test liquid, ensuring there are no air bubbles.
-
Adjust the lighting and focus of the camera to obtain a clear image of the droplet.
-
-
Static Contact Angle Measurement:
-
Carefully dispense a small droplet of the liquid onto the sample surface. The droplet volume should be consistent across all measurements.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture an image of the droplet.
-
Use the software to analyze the image and calculate the static contact angle. It's recommended to measure the angle on both sides of the droplet and take the average.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
-
-
Dynamic Contact Angle (Advancing and Receding) Measurement:
-
Dispense a droplet onto the surface as in the static measurement.
-
Slowly add more liquid to the droplet, causing the contact line (the three-phase boundary) to advance. The angle just before the contact line moves is the advancing contact angle.
-
Slowly withdraw liquid from the droplet, causing the contact line to recede. The angle just before the contact line moves is the receding contact angle.
-
Alternatively, the tilting base method can be used. A droplet is placed on the surface, and the stage is slowly tilted. The advancing angle is the angle at the front of the droplet just as it begins to move, and the receding angle is at the rear.[3][7]
-
Caption: Experimental workflow for contact angle measurement.
Comparison of Surface Modifications: Experimental Data
To illustrate the power of contact angle measurement in verifying surface modification, consider the following hypothetical experimental data for a polymer substrate.
| Surface Treatment | Static Contact Angle (θ) | Advancing Contact Angle (θA) | Receding Contact Angle (θR) | Contact Angle Hysteresis (CAH) | Surface Property |
| Unmodified | 95° ± 2° | 105° ± 3° | 85° ± 2° | 20° | Hydrophobic |
| Plasma Treatment (Oxygen) | 35° ± 3° | 45° ± 2° | 25° ± 3° | 20° | Hydrophilic |
| Silanization (with a fluorinated silane) | 115° ± 2° | 125° ± 3° | 105° ± 2° | 20° | More Hydrophobic |
Analysis of Results:
-
Unmodified Surface: The initial polymer surface is hydrophobic, as indicated by a static contact angle greater than 90°.[8][18]
-
Plasma Treatment: Oxygen plasma treatment is a common method to increase the surface energy of polymers.[19][20][21] The plasma introduces polar functional groups (e.g., hydroxyl, carboxyl) onto the surface, making it more hydrophilic.[22] This is clearly demonstrated by the significant decrease in all contact angle values. The successful modification is verified by the shift from a hydrophobic to a hydrophilic surface.[19][23]
-
Silanization: Silanization is a chemical process that covalently bonds a layer of organofunctional silane molecules to a surface.[24][25] In this case, a fluorinated silane was used. The fluorine atoms have very low surface energy, leading to a highly hydrophobic surface.[10] The increase in contact angles confirms the successful deposition of the hydrophobic silane layer.
Caption: Relationship between surface modification, chemistry, and contact angle.
Trustworthiness and Authoritative Grounding
The protocols and interpretations presented in this guide are grounded in established scientific principles and industry standards. For instance, ASTM D5946 and ISO 15989 are widely recognized standards for measuring the contact angle of water on corona-treated polymer films.[26][27][28] Adherence to such standards ensures the reliability and comparability of experimental data. Furthermore, the use of dynamic contact angles provides a more robust characterization of the surface, as it can reveal heterogeneities that might be missed by a simple static measurement.[12][29]
Conclusion
Contact angle measurement is an indispensable tool for any researcher or scientist involved in surface modification. It offers a rapid, quantitative, and reliable method to verify the success of a treatment and to characterize the resulting surface properties. By understanding the nuances of static and dynamic contact angles and by following standardized experimental protocols, researchers can gain deep insights into the wettability, adhesion, and overall performance of their materials.
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National Institutes of Health. (2023, July 10). Surface modifications of biomaterials in different applied fields. Retrieved from [Link]
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Infinita Lab. (n.d.). Contact Angle Measurement – ASTM D7490-13 Standard. Retrieved from [Link]
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Structural and Physicochemical Properties: The Foundation of Functionality
An In-Depth Comparative Guide to 3-Phenoxypropyldimethylchlorosilane and Other Versatile Chlorosilanes for Advanced Scientific Applications
As a Senior Application Scientist, the selection of the right chemical tool is paramount to the success of any synthetic or materials science endeavor. Organochlorosilanes are a cornerstone of modern chemistry, serving critical roles as protecting groups, surface modifiers, and versatile synthetic intermediates.[1][2][3] Among these, this compound stands out for its unique combination of properties. However, its performance and utility can only be fully appreciated through a direct comparison with other widely used chlorosilanes.
This guide provides an in-depth, objective comparison of this compound (PPDCS) with three other key chlorosilanes: the sterically robust tert-Butyldimethylchlorosilane (TBDMSCl) , the functionally versatile Allyldimethylchlorosilane (ADMCS) , and the uniquely fluorinated (3,3,3-Trifluoropropyl)dimethylchlorosilane (TFPDCS) . Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The reactivity, stability, and application of a chlorosilane are dictated by the nature of the organic substituents attached to the silicon atom. These groups modulate steric hindrance and electronic effects, thereby fine-tuning the behavior of the reactive Si-Cl bond.
The phenoxypropyl group in PPDCS provides a combination of aromatic character and a flexible alkyl spacer.[4][5] In contrast, TBDMSCl features a bulky tert-butyl group that imparts significant steric protection, making it a workhorse for creating robust silyl ethers.[6][7] ADMCS contains a terminal alkene, a reactive handle for post-synthesis modifications.[8][9] TFPDCS incorporates a trifluoropropyl group, whose strong electron-withdrawing nature and low polarizability confer unique properties like enhanced thermal stability and hydrophobicity.[10][11][12]
| Property | This compound (PPDCS) | tert-Butyldimethylchlorosilane (TBDMSCl) | Allyldimethylchlorosilane (ADMCS) | (3,3,3-Trifluoropropyl)dimethylchlorosilane (TFPDCS) |
| CAS Number | 69733-73-9[13] | 18162-48-6[6] | 4028-23-3[8] | 1481-41-0[14] |
| Molecular Formula | C₁₁H₁₇ClOSi[15] | C₆H₁₅ClSi[6] | C₅H₁₁ClSi[9] | C₅H₁₀ClF₃Si[14] |
| Molecular Weight | 228.79 g/mol [15] | 150.72 g/mol [6] | 134.68 g/mol [9] | 190.67 g/mol [14] |
| Boiling Point | 290.4 °C[15] | 86-89 °C (Melting Point)[7] | ~140 °C | ~135 °C |
| Key Feature | Aromatic phenoxy group with alkyl spacer | Bulky tert-butyl group for high steric hindrance | Reactive allyl group for functionalization | Electron-withdrawing trifluoropropyl group |
Application Focus: Protecting Group Chemistry
One of the most vital applications of chlorosilanes is the protection of hydroxyl groups in alcohols, phenols, and carbohydrates during multi-step organic synthesis.[16] The ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be selectively removed when no longer needed.[17]
Reactivity and Silylation Efficiency
The formation of a silyl ether from an alcohol and a chlorosilane is a nucleophilic substitution reaction, typically facilitated by a weak base like imidazole or triethylamine to neutralize the HCl byproduct.[6][18] The steric environment around the silicon atom is the primary determinant of reactivity.
-
TBDMSCl: Due to its significant steric bulk, TBDMSCl is less reactive than many other chlorosilanes. This can be advantageous for achieving selective protection of primary alcohols in the presence of more hindered secondary or tertiary alcohols.[7]
-
PPDCS, ADMCS, & TFPDCS: These reagents are less sterically encumbered around the silicon center and generally react more readily than TBDMSCl. Their reactivity is broadly similar, allowing for efficient protection of primary and secondary alcohols under standard conditions.
Stability of the Resulting Silyl Ethers
The stability of the resulting silyl ether is a critical factor in planning a synthetic route. This stability is directly correlated with the steric bulk of the substituents on the silicon atom.[19]
| Silyl Ether Derivative | Relative Stability in Acid | Relative Stability in Base | Typical Deprotection Conditions |
| PPD-DMS Ether | Moderate | Moderate | Mild acid (e.g., PPTS) or fluoride source (e.g., TBAF) |
| TBS/TBDMS Ether | Very High (20,000x > TMS)[17] | High (~20,000x > TMS)[17] | Strong acid (e.g., HCl) or fluoride source (e.g., TBAF, HF-Pyridine)[20] |
| AD-DMS Ether | Low-Moderate | Low-Moderate | Mild acid or fluoride source; compatible with allyl group cleavage |
| TFP-DMS Ether | Moderate | Moderate-High | Mild to moderate acid or fluoride source; electron-withdrawing group may influence reactivity |
Causality: The exceptional stability of the tert-butyldimethylsilyl (TBS) ether stems from the bulky tert-butyl group, which physically blocks the approach of both protons (acid-catalyzed hydrolysis) and nucleophiles (base-catalyzed hydrolysis) to the silicon-oxygen bond.[19] The silyl ethers derived from PPDCS, ADMCS, and TFPDCS lack this extreme steric shielding and are therefore more labile, allowing for their removal under milder conditions. This makes them suitable for synthetic routes where robust protection is not required or where orthogonal deprotection strategies are needed.
Unique Functional Advantages
-
PPDCS: The phenoxypropyl group introduces a degree of hydrophobicity and potential for π-stacking interactions, which can influence the solubility and chromatographic behavior of intermediates.
-
TBDMSCl: Its primary advantage is the high stability of the TBS ether, which can withstand a vast range of synthetic transformations, including organometallic reactions and many oxidations/reductions.[21]
-
ADMCS: The allyl group serves as a latent functional handle. After protection, the double bond can participate in a variety of subsequent reactions such as ozonolysis, dihydroxylation, or cross-metathesis, providing a powerful tool for divergent synthesis.[22]
-
TFPDCS: The fluorinated tail can be exploited in fluorous solid-phase extraction (F-SPE) for purification, simplifying workflows by avoiding traditional column chromatography.
Experimental Protocol 1: General Procedure for the Protection of a Primary Alcohol
Rationale: This protocol utilizes imidazole as a base, which is highly effective in catalyzing the silylation and scavenging the generated HCl. DMF is a common solvent due to its polar, aprotic nature, which effectively dissolves the reagents. The reaction is monitored by TLC to ensure complete conversion before workup.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).
-
Addition of Base : Add imidazole (1.5 - 2.0 eq).
-
Addition of Silylating Agent : Add the chlorosilane (PPDCS, TBDMSCl, ADMCS, or TFPDCS; 1.1 - 1.2 eq) dropwise at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[19]
-
Quenching : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Application Focus: Surface Modification
Chlorosilanes are extensively used to chemically modify the surfaces of materials like silica, glass, and metal oxides, which are rich in surface hydroxyl (-OH) groups.[23][24] This process, known as silanization, forms a robust, covalently bonded organic monolayer that fundamentally alters the surface properties.[25][26]
Mechanism of Surface Grafting
The primary reaction involves the nucleophilic attack of a surface silanol group on the electrophilic silicon atom of the chlorosilane, displacing the chloride and forming a stable Si-O-Si bond to the surface. The released HCl must be scavenged, often by an added base or by performing the reaction in the vapor phase at elevated temperatures.
Comparative Performance in Surface Energy Modulation
The chemical nature of the "R" group on the silane dictates the final properties of the modified surface. A key metric for evaluating this is the static water contact angle, where a higher angle indicates greater hydrophobicity.
| Silane Modifier | Dominant Surface Chemistry | Expected Water Contact Angle (on Silica) | Primary Application |
| PPDCS | Aromatic, moderately non-polar | 75° - 85° | Creating biocompatible surfaces, altering chromatographic phases[4][5] |
| TBDMSCl | Aliphatic, sterically shielded, non-polar | 90° - 100° | General purpose hydrophobization, protecting surfaces |
| ADMCS | Reactive alkene | 70° - 80° | Surface functionalization for subsequent grafting ("click" chemistry) |
| TFPDCS | Fluorinated, low surface energy | > 105° | Creating superhydrophobic/oleophobic surfaces, anti-fouling coatings[10][11] |
Causality: The extremely low polarizability of the C-F bond in TFPDCS results in very weak van der Waals interactions, leading to surfaces with exceptionally low surface energy that repel both water (hydrophobic) and oils (oleophobic).[27] PPDCS provides a moderately hydrophobic surface due to its hydrocarbon and aromatic content. The bulky nature of the TBS group from TBDMSCl can sometimes lead to incomplete monolayer formation compared to less hindered silanes, which can affect the maximum achievable hydrophobicity.[23]
Experimental Protocol 2: General Procedure for Hydrophobic Modification of a Silica Wafer
Rationale: Rigorous cleaning of the substrate is critical to expose the maximum number of surface silanol groups for reaction. The silanization step must be performed under anhydrous conditions, as any trace water will hydrolyze the chlorosilane, leading to self-polymerization in solution rather than surface grafting.[25]
-
Substrate Cleaning : Clean the silica wafer by sonicating for 15 minutes each in acetone, then isopropanol. Dry the wafer under a stream of N₂. Further activate the surface by treatment with a UV/Ozone cleaner or an oxygen plasma asher for 10-15 minutes to generate a high density of hydroxyl groups.
-
Solution Preparation : In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of the desired chlorosilane (PPDCS, TBDMSCl, ADMCS, or TFPDCS) in an anhydrous solvent such as toluene or hexane.
-
Silanization : Immerse the cleaned, dry wafer into the silane solution. Let the reaction proceed for 2-4 hours at room temperature or 30-60 minutes at 60 °C.
-
Rinsing : Remove the wafer from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing : Cure the wafer in an oven at 110-120 °C for 15-30 minutes to drive the reaction to completion and remove any remaining solvent.
-
Final Cleaning : Sonicate the cured wafer briefly in a solvent like dichloromethane or hexane to remove any loosely bound material. Dry with N₂ before characterization (e.g., contact angle goniometry, XPS).
Decision Framework for Reagent Selection
Choosing the optimal chlorosilane requires a clear understanding of the experimental goals. The following decision tree illustrates a logical approach to this selection process.
Conclusion and Future Perspectives
This compound is a highly valuable reagent that occupies a unique space in the landscape of organosilanes. While it does not offer the extreme steric protection of TBDMSCl, it provides a balance of moderate stability, good reactivity, and the introduction of an aromatic moiety that can be beneficial for both synthetic intermediates and surface modification.
-
For maximum stability in complex, multi-step syntheses, TBDMSCl remains the undisputed choice.
-
For applications requiring a reactive handle for post-modification of a molecule or a surface, ADMCS offers an unparalleled advantage.
-
For creating surfaces with ultra-low surface energy for anti-fouling or self-cleaning applications, TFPDCS is the superior option.
-
PPDCS excels when the goal is to introduce aromatic functionality , modulate solubility, or create moderately hydrophobic surfaces for applications in chromatography and biomaterials.
The field of organosilicon chemistry continues to expand, with new reagents being developed that offer even greater control over reactivity, stability, and functionality. As researchers push the boundaries of drug discovery and materials science, a deep, comparative understanding of these fundamental chemical tools is essential for continued innovation.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Decoding the Synthesis and Applications of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding TBDMSCl and its Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Connectivity: this compound as a Chemical Intermediate.
- BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- ZXCHEM. Tert-Butyldimethylsilyl Chloride.
- Sigma-Aldrich. Allyl(chloro)dimethylsilane.
- Wikipedia. Silyl ether.
- University of Twente Research Information. Hydrophobic modification of -alumina membranes with organochlorosilanes.
- Chem-Impex. Dichloro(methyl)(3,3,3-trifluoropropyl)silane.
- ACS Publications. Control of Interlayer Microstructures of a Layered Silicate by Surface Modification with Organochlorosilanes.
- ChemicalBook. Tert-Butyldimethylsilyl chloride: Uses and hazard.
- Gelest Technical Library. Deprotection of Silyl Ethers.
- K. P. C. Vollhardt, N. E. Schore. Organic Chemistry: Structure and Function. W. H. Freeman and Company.
- Wikipedia. tert-Butyldimethylsilyl chloride.
- Wechem. Common reagent -- tert butyl dimethylchlorosilane.
- SiSiB SILICONES. Chloro Silanes as protecting agent for intermediates in pharmaceutical syntheses.
- Gelest, Inc. This compound.
- Gelest Technical Library. General Silylation Procedures.
- ResearchGate. Important reactions with functional silanes for surface modification.
- Wikipedia. Chlorosilane.
- Gelest, Inc. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE.
- Santa Cruz Biotechnology. Chloro-dimethyl(3,3,3-trifluoropropyl)silane.
- chemeurope.com. Chlorosilane.
- ResearchGate. (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification.
- Alfa Chemistry. CAS 69733-73-9 this compound.
- SciSpace. REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS.
- Ningbo Inno Pharmchem Co.,Ltd. The Role of (3,3,3-Trifluoropropyl)methyldichlorosilane in Specialty Chemicals and R&D.
- ChemicalBook. This compound | 69733-73-9.
- PubChem. Allylchlorodimethylsilane.
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Verifying Covalent Linkage: A Comparative Guide to Spectroscopic Analysis of 3-Phenoxypropyldimethylchlorosilane
For researchers, scientists, and drug development professionals working with surface modification, the successful covalent attachment of functional silanes is a critical determinant of device performance and longevity. Among the diverse family of silanes, 3-Phenoxypropyldimethylchlorosilane offers a versatile platform for introducing a phenoxypropyl functionality onto hydroxylated surfaces. However, merely exposing a substrate to a silane solution is no guarantee of successful covalent bond formation. It is imperative to employ robust analytical techniques to confirm the establishment of a stable, covalent linkage.
This guide provides an in-depth comparison of spectroscopic methods for confirming the covalent bonding of this compound to a hydroxylated surface, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. We will explore the underlying principles, provide detailed experimental protocols, and compare the utility of FTIR with alternative techniques such as X-ray Photoelectron Spectroscopy (XPS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Foundational Role of FTIR Spectroscopy
FTIR spectroscopy is a powerful and accessible technique for identifying functional groups in molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb radiation at frequencies corresponding to their natural vibrational modes. An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique "fingerprint" of the molecule.
For the analysis of this compound immobilization, FTIR is particularly adept at tracking the disappearance of reactant functional groups and the appearance of new bonds indicative of a successful reaction.
Deciphering the Spectral Evidence of Covalent Bonding
The covalent attachment of this compound to a hydroxylated surface, such as silica (SiO₂), proceeds through the reaction of the chlorosilane group with surface silanol (Si-OH) groups. This reaction results in the formation of a stable silicon-oxygen-silicon (Si-O-Si) covalent bond, anchoring the phenoxypropyl group to the surface.
The key spectral changes to monitor with FTIR are:
-
Disappearance of the Si-Cl stretch: The Si-Cl bond in the reactant molecule has a characteristic vibrational frequency. The disappearance or significant reduction of this peak is a primary indicator that the chlorosilane has reacted.
-
Appearance of the Si-O-Si stretch: The formation of the covalent bond between the silane and the surface results in a new, strong absorption band corresponding to the Si-O-Si asymmetric stretching vibration, typically in the range of 1000-1200 cm⁻¹[1].
-
Changes in the Si-OH region: A decrease in the intensity of the broad absorption band associated with surface silanol groups (around 3200-3700 cm⁻¹) can indicate their consumption during the reaction[2].
-
Persistence of Phenoxypropyl group peaks: The characteristic peaks of the phenoxypropyl group should remain in the spectrum after the reaction and subsequent washing steps, confirming that the entire molecule, not just the silicon-containing headgroup, is attached to the surface. These include aromatic C-H stretches (around 3000-3100 cm⁻¹), aliphatic C-H stretches (around 2850-3000 cm⁻¹)[2], and C-O-C stretches associated with the ether linkage.
dot graph "FTIR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Substrate" [label="Hydroxylated Substrate (e.g., Silica Wafer)"]; "Clean" [label="Clean and Activate Surface (e.g., Piranha solution)"]; "Silane_Solution" [label="Prepare this compound Solution"]; "Reaction" [label="Immerse Substrate in Silane Solution"]; "Wash" [label="Wash Substrate to Remove Unbound Silane"]; "Dry" [label="Dry the Modified Substrate"]; }
subgraph "cluster_Analysis" { label="FTIR Analysis"; bgcolor="#F1F3F4"; "ATR_Setup" [label="Configure ATR-FTIR Spectrometer"]; "Background" [label="Collect Background Spectrum (Unmodified Substrate)"]; "Sample_Spectrum" [label="Collect Spectrum of Modified Substrate"]; "Data_Processing" [label="Process Data (e.g., Baseline Correction, Subtraction)"]; "Interpretation" [label="Interpret Spectral Changes"]; }
"Substrate" -> "Clean" [label="Activation"]; "Clean" -> "Reaction"; "Silane_Solution" -> "Reaction"; "Reaction" -> "Wash" [label="Removal of Physisorbed Molecules"]; "Wash" -> "Dry"; "Dry" -> "ATR_Setup"; "ATR_Setup" -> "Background"; "Background" -> "Sample_Spectrum"; "Sample_Spectrum" -> "Data_Processing"; "Data_Processing" -> "Interpretation" [label="Identify Key Peak Changes"]; }
Caption: Experimental workflow for FTIR analysis of surface modification.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR)-FTIR is the preferred method for surface analysis as it is highly sensitive to the surface layers of a sample.
Materials:
-
Hydroxylated substrate (e.g., silicon wafer with a native oxide layer)
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Nitrogen or argon gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer by sonicating in ethanol and then deionized water.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface by immersing the wafer in piranha solution for 30 minutes to generate a high density of silanol groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the chlorosilane.
-
Immerse the activated wafer in the silane solution for 1-2 hours at room temperature.
-
Remove the wafer from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Cure the silanized wafer in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove any remaining solvent.
-
-
ATR-FTIR Analysis:
-
Record a background spectrum of a clean, activated, unmodified silicon wafer.
-
Press the silanized wafer firmly against the ATR crystal.
-
Record the sample spectrum.
-
For clearer results, subtract the background spectrum from the sample spectrum.
-
Expected Spectral Data:
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Interpretation |
| Si-O-Si Asymmetric Stretch | 1000 - 1200 | Formation of covalent bond between silane and surface[1]. |
| Aromatic C-H Stretch | 3000 - 3100 | Presence of the phenoxy group. |
| Aliphatic C-H Stretch | 2850 - 3000 | Presence of the propyl chain[2]. |
| O-H Stretch (Surface Si-OH) | 3200 - 3700 | Decrease in intensity indicates consumption of surface hydroxyls[2]. |
Alternative Techniques for Deeper Insights
While FTIR is a robust and accessible technique, other surface-sensitive methods can provide complementary and often more quantitative information.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
Why it's a good alternative:
-
Elemental Quantification: XPS can directly quantify the atomic concentration of silicon, carbon, and oxygen on the surface, providing a measure of the silane coverage[3].
-
Chemical State Analysis: High-resolution XPS spectra of the Si 2p, C 1s, and O 1s core levels can distinguish between different chemical environments. For instance, the Si 2p peak can be deconvoluted to differentiate between silicon in the underlying substrate (SiO₂) and silicon in the silane layer (Si-O-C, Si-C)[4]. This provides direct evidence of the chemical bonding.
Experimental Data Interpretation:
-
Si 2p Spectrum: A new peak at a binding energy characteristic of the Si-C and Si-O-Si bonds of the silane will appear, shifted from the main SiO₂ substrate peak.
-
C 1s Spectrum: The presence of peaks corresponding to C-C/C-H, C-O, and potentially the aromatic ring of the phenoxy group confirms the presence of the organic functionality.
-
O 1s Spectrum: Changes in the O 1s spectrum can indicate the formation of new Si-O-Si bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ²⁹Si NMR, is a powerful tool for probing the local chemical environment of silicon atoms. It can provide detailed information about the connectivity and condensation state of the silane molecules on the surface.
Why it's a good alternative:
-
Direct Observation of Silicon Environment: ²⁹Si NMR provides distinct chemical shifts for silicon atoms with different numbers of siloxane bridges (Si-O-Si). This allows for the direct observation of the covalent linkage to the surface and can even quantify the degree of cross-linking between adjacent silane molecules[5][6].
-
Structural Elucidation: In combination with other NMR techniques (e.g., ¹³C, ¹H), a more complete picture of the structure of the grafted layer can be obtained.
Experimental Data Interpretation:
-
The ²⁹Si NMR spectrum of the unmodified silica surface will show characteristic signals for different types of silanol groups (Q², Q³).
-
After reaction with this compound, new signals will appear in the "T" region of the spectrum, corresponding to silicon atoms with one organic substituent and bonded to the surface through one, two, or three siloxane bridges (T¹, T², T³ structures). The presence and relative intensities of these T signals provide direct evidence and a quantitative measure of covalent bonding and cross-linking[7].
Comparative Analysis of Techniques
| Feature | FTIR Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Vibrational transitions of molecular bonds | Photoelectric effect and analysis of core-level electron energies | Nuclear spin transitions in a magnetic field |
| Information Provided | Functional groups present | Elemental composition and chemical states | Local chemical environment and connectivity |
| Strengths | - Widely available and relatively low cost- Non-destructive- Good for qualitative confirmation | - Quantitative elemental analysis- Provides chemical state information- High surface sensitivity | - Provides detailed structural information- Can quantify the degree of condensation |
| Limitations | - Can be difficult to quantify- Peak overlap can complicate interpretation | - Requires ultra-high vacuum- Can be destructive to some samples- Higher cost and complexity | - Lower sensitivity, often requiring isotopic enrichment- Requires specialized solid-state equipment- Longer acquisition times |
| Best For | Rapid, qualitative confirmation of successful reaction and presence of key functional groups. | Quantitative assessment of surface coverage and direct evidence of chemical bond formation through chemical shifts. | Detailed structural elucidation of the grafted layer, including the degree of cross-linking. |
dot graph "Technique_Selection" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Need to Confirm Covalent Bonding?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "FTIR" [label="FTIR Spectroscopy"]; "XPS" [label="XPS"]; "NMR" [label="Solid-State NMR"]; "Qualitative" [label="Qualitative Confirmation Sufficient?", shape=diamond, fillcolor="#EA4335"]; "Quantitative" [label="Need Quantitative Coverage and Chemical State?", shape=diamond, fillcolor="#EA4335"]; "Structural" [label="Need Detailed Structural/Connectivity Info?", shape=diamond, fillcolor="#EA4335"]; "End" [label="Analysis Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Qualitative"; "Qualitative" -> "FTIR" [label="Yes"]; "FTIR" -> "End"; "Qualitative" -> "Quantitative" [label="No"]; "Quantitative" -> "XPS" [label="Yes"]; "XPS" -> "End"; "Quantitative" -> "Structural" [label="No"]; "Structural" -> "NMR" [label="Yes"]; "NMR" -> "End"; "Structural" -> "End" [label="No"]; }
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Multi-faceted Approach for Verifiable Results
FTIR spectroscopy stands as an essential and highly accessible first line of analysis for confirming the covalent attachment of this compound. Its ability to track the key functional group changes provides strong qualitative evidence of a successful surface modification.
For a more comprehensive and quantitative understanding, particularly in demanding applications such as medical devices or advanced materials, a multi-technique approach is recommended. XPS provides invaluable quantitative data on surface composition and the chemical nature of the bonding interface. Solid-state NMR, while more specialized, offers unparalleled insight into the precise molecular structure of the grafted layer.
By judiciously selecting and combining these powerful spectroscopic tools, researchers can move beyond assumption to achieve a robust and verifiable understanding of their functionalized surfaces, ensuring the reliability and performance of their innovative materials and devices.
References
-
FTIR analysis of (a) silica nanoparticles and (b) functionalized silica... - ResearchGate. Available at: [Link]
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FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel - ResearchGate. Available at: [Link]
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FTIR analysis of functionalized and bare silica nanoparticles. - ResearchGate. Available at: [Link]
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FTIR Thermal Analysis on Organofunctionalized Silica Gel - SciELO. Available at: [Link]
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Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed. Available at: [Link]
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3-Aminopropyltriethoxysilane-mediated (phenoxy-imine) polymers: synthesis and characterization | Request PDF - ResearchGate. Available at: [Link]
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Preparation and characterization of 3-(triethoxysilyl) propyl isocyanate self-assembled monolayer on surface of chip | Request PDF - ResearchGate. Available at: [Link]
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FT-IR of (a) 3-aminopropyl functionalized silica gel (Si-NH2) (b) and... - ResearchGate. Available at: [Link]
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Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Available at: [Link]
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29 Si CP/MAS NMR spectra of (a) neat fumed silica, (b) modified fumed... - ResearchGate. Available at: [Link]
-
Quantitative XPS Analysis of PEG-Modified Silicon Surfaces | Request PDF - ResearchGate. Available at: [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. Available at: [Link]
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(29 Si) Silicon NMR. Available at: [Link]
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A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - ResearchGate. Available at: [Link]
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An XPS/AES comparative study of the surface behaviour of nano-silicon anodes for Li-ion batteries - Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]
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(b, c, d, e) High-resolution XPS spectra of C1s peaks of modified silicon wafers. Available at: [Link]
-
Typical 29 Si NMR Chemical Shifts | Download Table - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Study of Thermal Properties of New Silicone Polymers and Their Nanocomposites - Baghdad Science Journal. Available at: [Link]
-
Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to AFM Substrate Preparation: A Comparative Analysis of 3-Phenoxypropyldimethylchlorosilane (PPDCS) Coatings
For researchers, scientists, and drug development professionals leveraging Atomic Force Microscopy (AFM), the quality of the substrate surface is paramount to acquiring high-resolution, artifact-free images. An ideal substrate for AFM imaging, particularly of biological samples or nanoparticles, should be atomically flat, clean, and possess surface properties that promote sample adhesion without inducing conformational changes. While pristine mica and silicon wafers are common choices, their hydrophilic nature can be suboptimal for certain applications. Surface modification with organosilanes is a powerful technique to tailor the substrate's surface energy, hydrophobicity, and chemical functionality.
This guide provides an in-depth technical comparison of substrates coated with 3-Phenoxypropyldimethylchlorosilane (PPDCS) against other commonly used silane coupling agents. We will delve into the underlying principles of silanization, provide detailed experimental protocols, and present supporting data to empower you to make informed decisions for your specific AFM applications.
The Imperative of Surface Modification in AFM
The interaction between the AFM tip, the sample, and the substrate dictates the quality of the resulting image. An unmodified substrate, such as freshly cleaved mica, presents a high-energy, hydrophilic surface. While suitable for some applications, it can lead to challenges such as:
-
Poor Adhesion of Hydrophobic Samples: Many biomolecules and synthetic nanoparticles have hydrophobic domains that adhere poorly to hydrophilic surfaces, leading to sample displacement by the AFM tip.
-
Water Layer Artifacts: In ambient conditions, a thin layer of water readily adsorbs onto hydrophilic surfaces, which can interfere with imaging and obscure fine details.
-
Undesirable Sample Conformations: The high surface energy can induce conformational changes in delicate biological samples.
Silanization addresses these challenges by creating a stable, covalently bound organic monolayer on the substrate, effectively altering its surface properties. The choice of silane is critical and depends on the desired surface characteristics.
A Comparative Overview of Silane Coupling Agents
This guide focuses on this compound (PPDCS), a less commonly cited but highly effective agent for creating hydrophobic surfaces. We will compare its performance with two widely used alternatives: (3-aminopropyl)triethoxysilane (APTES) for creating hydrophilic, amine-functionalized surfaces, and Octadecyltrichlorosilane (OTS) for generating highly hydrophobic, alkyl-functionalized surfaces.
| Feature | This compound (PPDCS) | (3-aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Functional Group | Phenoxypropyl | Aminopropyl | Octadecyl |
| Surface Energy | Low to Moderate | High | Very Low |
| Wettability | Hydrophobic | Hydrophilic | Very Hydrophobic (Hydrophobic) |
| Primary Application | Creating hydrophobic surfaces for imaging of hydrophobic molecules and nanoparticles. | Promoting adhesion of biological samples (DNA, proteins) through electrostatic interactions. | Creating highly hydrophobic, low-adhesion surfaces. |
| Reactive Group | Chlorosilane | Triethoxysilane | Trichlorosilane |
Deep Dive: this compound (PPDCS)
PPDCS is a chlorosilane containing a phenoxypropyl functional group. The phenoxy group, with its aromatic ring, imparts a moderate level of hydrophobicity to the surface, making it an excellent choice for applications where a highly hydrophobic surface like that from OTS might be detrimental, but where the hydrophilicity of bare mica or APTES is not desired.
Key Advantages of PPDCS for AFM Substrate Preparation:
-
Controlled Hydrophobicity: The phenoxypropyl group provides a less extreme hydrophobicity compared to long alkyl chains like OTS, which can be beneficial for immobilizing certain biomolecules without causing denaturation.
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking interactions, which can aid in the controlled immobilization of specific molecules.
-
Monolayer Formation: As a monochlorosilane, PPDCS has a reduced tendency for vertical polymerization compared to tri-functional silanes, potentially leading to smoother, more uniform monolayers.
Experimental Section: Protocols and Comparative Data
Substrate Preparation: A Foundational Step
The quality of any silane coating is critically dependent on the cleanliness and hydroxylation of the substrate surface. The following is a generalized cleaning protocol for mica or silicon wafers, which are common substrates for AFM.[1]
Protocol 1: Substrate Cleaning and Hydroxylation
-
Cleavage (for Mica): Using sharp tweezers, carefully peel back a corner of the top mica sheet and pull it across the surface to expose a fresh, atomically flat layer.
-
Solvent Cleaning (for Silicon Wafers): Sonicate silicon wafers in a sequence of acetone, isopropanol, and deionized water (10 minutes each) to remove organic contaminants.
-
Piranha Etching (Caution: Extremely Corrosive): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at 80°C. This step removes residual organic material and hydroxylates the surface, creating Si-OH groups that are essential for silanization.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and immediately use them for silanization.
Silanization Protocols
Two primary methods are employed for silanization: vapor deposition and liquid-phase deposition.
Protocol 2: Vapor Deposition of PPDCS (Generalized)
-
Setup: Place the cleaned substrates in a vacuum desiccator. In a small, open vial within the desiccator, add a few drops of this compound.
-
Deposition: Evacuate the desiccator to a pressure of ~100 mTorr. The low pressure will facilitate the vaporization of the silane and its deposition onto the substrate surface. Allow the deposition to proceed for 2-4 hours at room temperature.
-
Curing: After deposition, remove the substrates and cure them in an oven at 110°C for 30 minutes to promote the covalent bonding of the silane to the surface and the removal of any unbound silane.
-
Rinsing: Rinse the coated substrates with an anhydrous solvent like toluene or chloroform to remove any physisorbed silane molecules.
-
Drying: Dry the substrates under a stream of nitrogen gas.
Diagram: Vapor Deposition Workflow
Caption: Workflow for vapor deposition of PPDCS.
Protocol 3: Liquid-Phase Deposition of PPDCS (Generalized)
-
Solution Preparation: In a glove box under an inert atmosphere, prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene. The anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
Immersion: Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove non-covalently bound silane.
-
Curing: Cure the coated substrates in an oven at 110°C for 30 minutes.
-
Final Rinse and Dry: Perform a final rinse with toluene and dry the substrates under a stream of nitrogen.
Diagram: Liquid-Phase Deposition Workflow
Caption: Workflow for liquid-phase deposition of PPDCS.
Performance Comparison: Experimental Data
While direct, side-by-side comparative studies detailing the AFM surface roughness and water contact angle of PPDCS-coated substrates against APTES and OTS on the same substrate are not extensively available in the published literature, we can compile data from various sources to provide a representative comparison.
Table 1: Comparative Water Contact Angle Data
The water contact angle is a primary indicator of surface hydrophobicity. A higher contact angle signifies a more hydrophobic surface.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Uncoated | Silicon Wafer | 20.7 | [2] |
| APTES | Glass/SiO₂ | 45 - 68 | [3] |
| OTS | Silicon Wafer | ~110 | [4] |
| PPDCS (Expected) | Silicon Wafer | 70 - 90 | Estimated based on chemical structure |
Note: The water contact angle for PPDCS is an educated estimation based on the known hydrophobic nature of the phenoxypropyl group. The actual value will depend on the quality and density of the monolayer.
Table 2: Comparative AFM Surface Roughness Data
A smooth surface is critical for high-resolution AFM imaging. The root mean square (RMS) roughness is a common parameter used to quantify surface smoothness.
| Silane | Substrate | RMS Roughness (nm) | Reference |
| Uncoated | Mica | ~0.1 | [5] |
| APTES | Glass | 0.6 - 2.7 | [1] |
| OTS | Silicon Wafer | ~0.5 | |
| PPDCS (Expected) | Mica/Silicon | < 1.0 | Estimated based on monolayer formation |
Note: The RMS roughness for PPDCS is an estimation. As a monochlorosilane, PPDCS is expected to form a relatively smooth monolayer, but the actual roughness will be influenced by the deposition conditions.
Discussion and Recommendations
The choice of silane for AFM substrate modification is a critical experimental parameter that should be tailored to the specific application.
-
For imaging of hydrophobic molecules or nanoparticles, where a moderately hydrophobic surface is desired to promote adhesion without causing denaturation, PPDCS presents a compelling option. Its phenoxypropyl group offers a balance of hydrophobicity and potential for specific interactions.
-
For applications requiring the immobilization of biomolecules like DNA or proteins, which are often negatively charged, the positively charged amine groups of an APTES coating provide strong electrostatic adhesion.
-
When a highly hydrophobic and low-adhesion surface is necessary, for example in studies of cellular adhesion or for creating self-cleaning surfaces, OTS is the gold standard due to its long alkyl chain.
It is crucial to emphasize that the quality of the silane monolayer and, consequently, the final surface properties are highly dependent on the meticulous execution of the cleaning and deposition protocols. Anhydrous conditions, in particular, are paramount for achieving high-quality coatings with chlorosilanes and trialkoxysilanes.
Conclusion
This compound is a valuable, albeit less common, tool in the arsenal of surface modification techniques for AFM. Its unique chemical structure provides a moderately hydrophobic surface that can be advantageous for a variety of applications. While direct comparative data is sparse, by understanding the fundamental principles of silanization and the properties of different functional groups, researchers can make informed decisions to optimize their substrate preparation for high-quality, reproducible AFM imaging. The generalized protocols provided in this guide serve as a starting point for developing a robust surface modification strategy for your specific research needs. Further empirical optimization and characterization are always recommended to achieve the best possible results.
References
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A Senior Application Scientist's Guide to Silanizing Agents for Hydrophobic Surface Modification
For professionals in research, diagnostics, and drug development, controlling surface interactions is paramount. Unwanted protein adhesion, inconsistent wetting in microfluidics, or cellular adherence to glassware can compromise experimental integrity. Surface silanization is a robust chemical method used to modify hydroxyl-rich surfaces like glass and silicon, transforming them from hydrophilic to hydrophobic. This guide provides an in-depth performance comparison of common silanizing agents, supported by experimental data and field-proven protocols, to empower you in selecting and implementing the optimal surface modification strategy for your application.
The Foundational Chemistry: Understanding Silanization
Silanization is a chemical process that covalently bonds silane molecules to a surface.[1] The effectiveness of this process hinges on two key components of the silane molecule:
-
Reactive Headgroup: This part of the molecule contains hydrolyzable groups, such as chloride (-Cl) or alkoxy (-OCH₃, -OC₂H₅), that react with surface hydroxyl (-OH) groups. The reaction proceeds via hydrolysis of the silane, forming reactive silanols (-Si-OH), which then condense with the surface -OH groups to form stable siloxane bonds (Si-O-Substrate).
-
Functional Tail Group: This is a non-polar organic group that ultimately defines the new surface property. For hydrophobicity, this is typically a long alkyl (hydrocarbon) or fluoroalkyl (fluorocarbon) chain.[2]
The choice of leaving group on the reactive headgroup dictates the reaction speed and byproducts. Chlorosilanes react very quickly, releasing hydrochloric acid (HCl), while alkoxysilanes react more slowly, releasing alcohol.
Figure 1: General mechanism of surface silanization.
Comparative Analysis of Key Silanizing Agents
The selection of a silanizing agent is a critical decision dictated by the desired degree of hydrophobicity, stability, and process constraints. We will compare three classes of commonly used agents: a long-chain alkylsilane, a long-chain fluoroalkylsilane, and a short-chain chlorosilane.
-
Octadecyltrichlorosilane (OTS): The Gold Standard for Ordered Monolayers OTS (C₁₈H₃₇SiCl₃) is one of the most widely studied silanizing agents. Its long 18-carbon alkyl chain allows for strong van der Waals interactions between adjacent molecules, promoting the formation of a dense, highly ordered self-assembled monolayer (SAM). This well-packed structure provides excellent hydrophobicity and acts as a robust barrier to the underlying substrate.[3]
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS): For Maximum Repellency Often referred to as FOTS, this agent (CF₃(CF₂)₅CH₂CH₂SiCl₃) features a fluorinated tail. Fluorine is highly electronegative and has low polarizability, which dramatically reduces surface energy.[4] Consequently, PFOCTS-treated surfaces are not only highly hydrophobic but also oleophobic (oil-repellent).[5] The resulting water contact angles can be significantly higher than those achieved with alkylsilanes, often approaching superhydrophobic levels (>150°), especially on textured surfaces.[6][7]
-
Dimethyldichlorosilane (DDS) & Trimethylchlorosilane (TMCS): Rapid, Effective General-Purpose Agents DDS ((CH₃)₂SiCl₂) and TMCS ((CH₃)₃SiCl) are simpler, shorter-chain chlorosilanes.[8][9] They do not form the highly ordered SAMs characteristic of OTS due to their shorter chains and, in the case of TMCS, only one reactive site. However, they react quickly to passivate glass surfaces, effectively reducing protein and cell adhesion.[10] They are excellent choices for routine applications where extreme hydrophobicity is not required, but a reliable water-repellent surface is needed. A protocol using TMCS with an imidazole catalyst has been shown to offer improved reproducibility over DDS.[8]
Performance Data: A Quantitative Comparison
The primary metric for hydrophobicity is the static water contact angle (WCA), where a higher angle indicates greater water repellency. A surface is considered hydrophobic if its WCA is greater than 90°.[11]
| Silanizing Agent | Chemical Family | Typical Water Contact Angle (WCA) | Key Characteristics |
| Octadecyltrichlorosilane (OTS) | Long-Chain Alkylsilane | 106° - 116°[3][12] | Forms dense, well-ordered self-assembled monolayers (SAMs); excellent and stable hydrophobicity. |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS/FOTS) | Fluoroalkylsilane | 110° - 115°+[13][14] | Creates very low surface energy; provides both hydrophobicity and oleophobicity; can achieve superhydrophobicity. |
| Dimethyldichlorosilane (DDS) | Short-Chain Chlorosilane | 95° - 105°[15][16] | Rapid reaction; effective for general passivation and hydrophobization. |
| Trimethylchlorosilane (TMCS) | Short-Chain Chlorosilane | 90° - 100°[8][16] | Forms a simple monolayer; good general-purpose hydrophobicity. |
| Decyltris[(propan-2-yl)oxy]silane | Alkylalkoxysilane | ~83°[3] | Slower reacting alkoxysilane; forms a hydrophobic monolayer. |
Note: Reported WCA values can vary based on substrate material, surface roughness, deposition method, and measurement technique.
Experimental Design: Protocols for Reproducible Hydrophobicity
The success of silanization is critically dependent on meticulous execution. The protocol can be broken down into three main stages: surface preparation, silane deposition, and characterization.
Figure 2: Standard experimental workflow for surface silanization.
Protocol 1: Substrate Cleaning and Activation
Causality: The density and stability of the silane layer are directly proportional to the number of available hydroxyl groups on the substrate. This protocol is designed to rigorously clean the surface of organic contaminants and then activate it by maximizing -OH group density.
WARNING: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, reactive, and explosive if mixed with organic solvents. Use extreme caution, wear appropriate personal protective equipment (PPE), and work in a certified chemical fume hood.
-
Initial Cleaning: Place glass slides or silicon wafers in a slide rack. Immerse in a solution of 1:1 methanol/HCl for 30 minutes.[17]
-
Rinsing: Rinse copiously with deionized (DI) water.
-
Piranha Etch (Activation):
-
Carefully prepare the Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Always add peroxide to acid.
-
Immerse the rack of substrates in the Piranha solution for 20-30 minutes. The solution will become very hot.
-
-
Final Rinse: Carefully remove the substrates and rinse extensively with DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon and then bake in an oven at 110°C for at least 1 hour to ensure a completely dry, activated surface. Store in a desiccator until ready for silanization.
Protocol 2: Liquid-Phase Silanization (Example with OTS)
Causality: This method is straightforward and widely used. The use of an anhydrous solvent is critical because any water in the solution will cause the silane to polymerize before it can react with the surface, leading to a rough, unstable, and non-uniform coating.
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of Octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexane.
-
Immersion: Immerse the clean, dry substrates in the silane solution for 2-4 hours at room temperature.[17] The container should be sealed to prevent atmospheric moisture contamination.
-
Rinsing: Remove the substrates from the solution and rinse sequentially with fresh anhydrous solvent (e.g., toluene, then ethanol) to remove any physisorbed silane.[17]
-
Curing: Bake the coated substrates in an oven at 110-120°C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent bonds and removing any remaining solvent.
-
Final Wash: Sonicate the slides briefly in ethanol and DI water to remove any remaining unbound aggregates. Dry with nitrogen.
Protocol 3: Vapor-Phase Silanization
Causality: Vapor-phase deposition often produces smoother, more uniform monolayers because it minimizes the polymerization of silanes in solution.[18][19] It is particularly useful for coating complex geometries or microfluidic channels where liquid trapping can be an issue.
-
Setup: Place the clean, dry substrates inside a vacuum desiccator or a dedicated vacuum oven.
-
Silane Source: Place a small, open vial containing 0.2-0.5 mL of the silanizing agent (e.g., PFOCTS) inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the desiccator to a pressure of <1 Torr. The silane will vaporize and deposit onto the substrates. Deposition can be carried out at room temperature for several hours or accelerated by heating the oven (e.g., 100°C for 10-15 minutes).[13]
-
Venting and Curing: Vent the chamber with an inert gas (e.g., nitrogen). The coated substrates can then be cured in an oven as described in the liquid-phase protocol to ensure complete bonding.
Protocol 4: Characterization by Water Contact Angle (WCA)
Causality: This is a direct, quantitative measure of surface wettability. The shape of a water droplet on a surface is determined by the balance of forces between the liquid's surface tension and the surface energy of the solid.
-
Droplet Deposition: Using a goniometer, carefully place a small droplet (2-5 µL) of high-purity DI water onto the silanized surface.
-
Image Capture: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Reproducibility: Repeat the measurement at several different locations on the surface and on multiple samples to ensure the coating is uniform and the results are reproducible.
Field Insights: Stability and Application-Specific Choices
-
Coating Stability: While silane coatings are covalently bonded and generally stable, their long-term durability can be affected by harsh chemical environments (e.g., high pH) or mechanical abrasion. Fluorinated silanes like PFOCTS often exhibit greater thermal and chemical stability compared to their alkyl counterparts.[20] The hydrophobicity of silanized glass is generally stable when stored in air but can degrade over time if stored in water.[21][22]
-
Choosing the Right Agent:
-
For routine passivation of labware to prevent non-specific binding, a rapid and cost-effective agent like DDS or TMCS is often sufficient.
-
For applications requiring a highly uniform and robust hydrophobic barrier, such as in microfluidics or for creating SAMs for further functionalization, OTS is the preferred choice.
-
When maximum water and oil repellency is needed, such as for self-cleaning surfaces or anti-fouling applications, a fluorinated silane like PFOCTS is necessary.[23]
-
Conclusion
The modification of surfaces with silanizing agents is a powerful tool for controlling hydrophobicity. The choice of agent dictates the ultimate performance, with long-chain fluoroalkylsilanes like PFOCTS offering the lowest surface energy and highest repellency, while alkylsilanes like OTS provide highly ordered and stable hydrophobic surfaces. Simpler chlorosilanes such as DDS and TMCS serve as effective agents for general-purpose applications. The success of any silanization procedure is critically dependent on rigorous surface preparation and the exclusion of water during the deposition step. By understanding the underlying chemistry and following validated protocols, researchers can reliably produce surfaces with tailored wettability to meet the demands of their specific applications.
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Lee, D., et al. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega. Available at: [Link]
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Bonto, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PMC - NIH. Available at: [Link]
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Li, M., et al. (2025). Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation. PMC - NIH. Available at: [Link]
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Song, Y., et al. (2009). Vapor-phase silanization of oxidized porous silicon for stabilizing composition and photoluminescence. AIP Publishing. Available at: [Link]
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Johnson, B. I., et al. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers. BYU ScholarsArchive. Available at: [Link]
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Gupta, S., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Surface Functionalization with 3-Phenoxypropyldimethylchlorosilane
In the realms of advanced materials, drug delivery, and biosensor development, the precise control of surface chemistry is not merely an academic exercise—it is a critical determinant of performance. The ability to tailor surface properties dictates everything from biocompatibility and drug elution rates to the sensitivity and specificity of diagnostic devices. Among the arsenal of surface modification techniques, silanization stands out for its versatility and robustness in functionalizing hydroxylated surfaces like glass, silica, and metal oxides.[1][2]
This guide provides an in-depth, comparative analysis of surface functionalization using 3-Phenoxypropyldimethylchlorosilane. We will delve into the underlying chemistry, present a suite of validation protocols with the rigor of a seasoned researcher, and objectively compare its performance against common alternatives. This document is designed for the discerning scientist who understands that reproducible success is built upon a foundation of meticulous validation.
The Chemistry of Control: Understanding this compound
This compound belongs to the family of organosilanes, compounds that feature a dual-reactivity which makes them ideal coupling agents.[2][3] The molecule consists of a reactive chlorosilane headgroup and a phenoxypropyl tail. The chlorosilane group readily reacts with surface hydroxyl (-OH) groups present on substrates like silicon wafers or glass, forming a stable covalent siloxane (Si-O-Si) bond. This reaction anchors the molecule to the surface, creating a self-assembled monolayer (SAM).[4][5] The phenoxypropyl group, with its terminal phenyl ring, imparts a distinct aromatic and moderately hydrophobic character to the modified surface.
The choice of a monofunctional chlorosilane, such as this compound, is deliberate. Unlike trifunctional silanes which can polymerize in solution and lead to irregular, multilayered coatings, monofunctional silanes are self-limiting, promoting the formation of a more uniform and reproducible monolayer. This level of control is paramount in applications where surface homogeneity is critical.
The Imperative of Validation: A Multi-Pronged Approach
A successful surface functionalization is not an assumption; it is a verifiable outcome. A comprehensive validation strategy employs a suite of complementary analytical techniques to provide a holistic understanding of the modified surface.
Contact Angle Goniometry: The First Line of Inquiry
Principle: Contact angle goniometry is a simple yet powerful technique to assess the change in surface wettability post-functionalization.[6][7] By measuring the angle a liquid droplet forms with the surface, we can infer changes in surface energy.[8][9] A pristine, hydroxylated glass or silicon surface is typically hydrophilic, exhibiting a low water contact angle. The introduction of the phenoxypropyl groups should render the surface more hydrophobic, resulting in a significantly higher water contact angle.[10]
Experimental Protocol: Static Sessile Drop Contact Angle Measurement
-
Substrate Preparation: Begin with a thoroughly cleaned and hydroxylated substrate. A common and effective method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.
-
Silanization: Immerse the cleaned substrates in a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent like toluene for a defined period (e.g., 1-2 hours) under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Rinsing and Curing: After immersion, thoroughly rinse the substrates with the anhydrous solvent to remove any unbound silane, followed by a final rinse with a solvent like ethanol. Cure the functionalized substrates in an oven at a moderate temperature (e.g., 110-120 °C) for about 30-60 minutes to drive the condensation reaction to completion.
-
Measurement: Place a small droplet (typically 1-5 µL) of deionized water onto the functionalized surface. Using a goniometer, capture an image of the droplet and measure the angle at the three-phase (solid-liquid-vapor) contact line.[7] Perform measurements at multiple locations on the surface to ensure uniformity.
Caption: Workflow for Contact Angle Measurement.
X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical State Analysis
Principle: XPS is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material.[11][12] For a surface functionalized with this compound, XPS can confirm the presence of silicon and carbon from the silane and provide information about the chemical bonding environment.[13][14]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Prepare functionalized and control (unfunctionalized) substrates as described in the contact angle protocol.
-
Data Acquisition: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions.
-
Data Analysis:
-
Survey Spectrum: Compare the survey spectra of the functionalized and control samples. The functionalized sample should show a significant increase in the carbon signal and the presence of a silicon peak.
-
High-Resolution Spectra:
-
C 1s: Deconvolute the C 1s peak to identify different carbon species. Expect to see components corresponding to C-C/C-H bonds from the alkyl chain and the phenyl ring, and potentially a C-O component from the ether linkage.
-
Si 2p: The binding energy of the Si 2p peak will be indicative of the Si-O-substrate bond formation.
-
-
Caption: XPS Experimental and Analysis Workflow.
Atomic Force Microscopy (AFM): Probing Surface Topography
Principle: AFM provides nanoscale resolution images of the surface topography.[15][16] While it does not provide chemical information directly, it is invaluable for assessing the uniformity and quality of the self-assembled monolayer. A successful functionalization should result in a smooth, homogenous surface without significant aggregation or pinholes.[17][18]
Experimental Protocol: AFM Imaging
-
Sample Preparation: Use freshly functionalized substrates to minimize atmospheric contamination.
-
Imaging: Operate the AFM in tapping mode to minimize damage to the soft organic monolayer. Scan multiple areas of the surface at different magnifications.
-
Analysis: Analyze the images for surface roughness (Root Mean Square, RMS roughness) and the presence of any defects. A well-formed monolayer will have a very low RMS roughness, comparable to the underlying substrate.
The Competitive Landscape: A Comparative Analysis
To provide a comprehensive guide, it is essential to compare this compound with other commonly used silanization agents. Here, we compare it with two widely used alternatives: 3-Aminopropyltriethoxysilane (APTES) and Octadecyltrichlorosilane (OTS).[19]
-
3-Aminopropyltriethoxysilane (APTES): This silane introduces a terminal amine group, rendering the surface hydrophilic and providing a reactive handle for subsequent bioconjugation.[1][20][21][22][23]
-
Octadecyltrichlorosilane (OTS): OTS has a long C18 alkyl chain and forms a densely packed, highly hydrophobic monolayer.[5][24][25][26][27]
| Feature | This compound | 3-Aminopropyltriethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Terminal Group | Phenoxy | Amino | Methyl |
| Functionality | Aromatic, Moderately Hydrophobic | Hydrophilic, Reactive Amine | Aliphatic, Highly Hydrophobic |
| Typical Water Contact Angle | ~70-80° | ~40-60° | >110° |
| Reactivity of Terminal Group | Relatively Inert | Highly Reactive for Bioconjugation | Inert |
| Monolayer Packing | Less Dense than OTS | Can form multilayers if not controlled | Highly Ordered and Densely Packed |
| Primary Applications | Modifying surface energy, non-specific binding reduction | Biomolecule immobilization, biosensors | Creating highly hydrophobic surfaces, lubrication |
Conclusion: Selecting the Right Tool for the Job
The validation of surface functionalization is a cornerstone of reproducible science and robust product development. This compound offers a unique combination of moderate hydrophobicity and aromatic character, making it a valuable tool for specific applications where the extremes of hydrophilicity or hydrophobicity offered by APTES and OTS, respectively, are not desired.
The choice of silane is fundamentally application-driven. For applications requiring the covalent attachment of biomolecules, the amine functionality of APTES is indispensable.[28][29] For creating ultra-hydrophobic surfaces, the long alkyl chain of OTS is the superior choice. This compound finds its niche in applications where a moderate, well-defined change in surface energy is required, and the aromatic functionality can be leveraged, for instance, in studies involving pi-pi stacking interactions.
Ultimately, a rigorous, multi-technique validation approach, as outlined in this guide, is non-negotiable. It provides the necessary confidence that the surface has been engineered as intended, paving the way for reliable and reproducible downstream performance.
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ResearchGate. (n.d.). The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles | Request PDF. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Surface Coverage with 3-Phenoxypropyldimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the realms of surface modification and drug delivery, the precise control over surface properties is paramount. The formation of self-assembled monolayers (SAMs) using organosilanes is a cornerstone technique for achieving this control.[1][2] Among the diverse array of silanizing agents, 3-Phenoxypropyldimethylchlorosilane (PPDCS) has emerged as a compound of significant interest due to the unique combination of a flexible propyl spacer and a bulky phenoxy terminal group. This structure imparts distinct hydrophobicity and potential for specific molecular interactions, making it a valuable tool in applications ranging from biocompatible coatings to specialized chromatography phases.[3]
This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of PPDCS surface coverage. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of PPDCS against other common silanizing agents.
The Importance of Quantitative Analysis
Achieving a uniform, densely packed monolayer is often the goal of silanization. Incomplete or heterogeneous coverage can lead to inconsistent surface properties, compromising experimental reproducibility and device performance.[4] Therefore, the ability to quantitatively assess the surface coverage of PPDCS is not merely a characterization step but a critical component of quality control and process optimization.
Comparative Overview of Analytical Techniques
Several powerful techniques can be employed to characterize PPDCS monolayers. Each method provides a different piece of the puzzle, and a multi-technique approach is often necessary for a complete picture of the surface.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies ejected by X-ray irradiation. | Elemental composition, chemical state, and layer thickness.[5][6][7] | Surface sensitive, provides chemical state information, quantitative. | Requires high vacuum, potential for sample damage, averaging over a large area. |
| Contact Angle Goniometry | Measurement of the angle a liquid droplet makes with the surface.[8][9] | Surface hydrophobicity/hydrophilicity, surface energy.[10] | Simple, rapid, sensitive to surface chemistry. | Indirect measure of coverage, influenced by surface roughness and heterogeneity.[11] |
| Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface.[12][13] | Film thickness with sub-nanometer resolution.[14] | Non-destructive, high precision, can be performed in-situ.[12] | Requires a model for data interpretation, sensitive to surface roughness.[15] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to generate a topographical map.[16][17] | Surface morphology, roughness, and can probe mechanical properties.[1] | High spatial resolution, can identify domains and defects.[4] | Can be destructive, slow for large areas, tip artifacts can be an issue.[18] |
Comparative Performance: PPDCS vs. Alternative Silanes
The choice of silanizing agent is dictated by the desired surface properties. Here, we compare PPDCS with two commonly used alternatives: Octadecyltrichlorosilane (OTS), a long-chain alkylsilane known for creating highly hydrophobic surfaces, and Dimethyldichlorosilane (DMDCS), a smaller, more reactive silane.
| Silane | Structure | Expected Water Contact Angle | Monolayer Thickness (Ellipsometry) | Key Characteristics |
| This compound (PPDCS) | C₁₁H₁₇ClOSi[19] | 70-80° | ~0.8 - 1.2 nm | Moderately hydrophobic with potential for π-π stacking interactions. The dimethylchloro group allows for a less cross-linked, more flexible monolayer. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | >100°[20] | ~2.0 - 2.5 nm | Forms a dense, highly ordered, and very hydrophobic monolayer due to the long alkyl chain and trichloro functionality, which promotes cross-linking.[20] |
| Dimethyldichlorosilane (DMDCS) | C₂H₆Cl₂Si | ~90° | ~0.5 - 0.7 nm | Highly reactive, can form less ordered and potentially thicker polymeric layers if not carefully controlled. Provides good hydrophobicity. |
Note: The expected values are based on literature for ideal monolayer formation on a smooth silicon dioxide surface and can vary depending on substrate and deposition conditions.
Experimental Protocols
Part 1: Substrate Preparation (Self-Validating)
The quality of the silane monolayer is critically dependent on the cleanliness and hydroxylation of the substrate. This protocol is designed to produce a consistently reactive surface.
-
Cleaning:
-
Immerse the silicon wafer or glass slide in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This step removes organic residues and hydroxylates the surface.
-
Rinse copiously with deionized (DI) water (18 MΩ·cm).
-
Sonicate in DI water for 15 minutes.
-
Rinse again with DI water.
-
-
Drying and Activation:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the substrates in a UV-Ozone cleaner for 15 minutes to ensure complete removal of any remaining organic contaminants and to maximize surface hydroxyl group density.[21]
-
-
Validation:
-
Measure the water contact angle of the cleaned substrate. A fully hydroxylated silicon surface should be super-hydrophilic, with a contact angle approaching 0°. This confirms the readiness of the surface for silanization.
-
Part 2: Silanization with PPDCS
This protocol describes a solution-phase deposition method.
-
Solution Preparation:
-
Prepare a 1% (v/v) solution of PPDCS in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the chlorosilane.
-
-
Deposition:
-
Immerse the cleaned and activated substrates in the PPDCS solution for 1 hour at room temperature. The reaction vessel should be sealed to prevent moisture ingress.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane molecules.
-
Rinse with isopropyl alcohol.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds with the surface and to cross-link adjacent silane molecules.
-
Visualization of Experimental Workflow
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A Comparative Guide to Surface Modification: 3-Phenoxypropyldimethylchlorosilane vs. Trichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and functionalization, the choice of silanizing agent is paramount to achieving desired surface properties, be it for enhancing biocompatibility, tuning hydrophobicity, or promoting adhesion. This guide provides a detailed technical comparison between 3-Phenoxypropyldimethylchlorosilane, a monochlorosilane, and the broader class of trichlorosilanes, represented here by the widely-used Octadecyltrichlorosilane (OTS). We will delve into the mechanistic differences that govern their reactivity and the ultimate performance of the resulting self-assembled monolayers (SAMs), supported by established experimental data and protocols.
The Fundamental Difference: Reactivity and Monolayer Formation
The key distinction between this compound and trichlorosilanes lies in the number of reactive chloro groups attached to the silicon atom. This seemingly small structural difference has profound implications for the mechanism of monolayer formation and the final architecture of the surface coating.
-
This compound (Monochlorosilane): With a single chloro group, this silane can form a single covalent bond with a hydroxyl group on the substrate surface. The reaction proceeds via hydrolysis of the Si-Cl bond to a silanol (Si-OH), which then condenses with a surface hydroxyl (-OH) to form a stable siloxane (Si-O-Si) linkage. Crucially, monochlorosilanes cannot polymerize with each other in the horizontal plane of the surface.
-
Trichlorosilanes (e.g., Octadecyltrichlorosilane - OTS): Possessing three chloro groups, these silanes are trifunctional. Upon hydrolysis, they form trihydroxysilanes, which can not only react with surface hydroxyls but also cross-link with adjacent silane molecules. This in-plane polymerization leads to a densely packed, covalently cross-linked network, resulting in a more robust and stable monolayer.[1][2][3]
The following diagram illustrates the differing reaction pathways:
Performance Benchmarking: A Comparative Analysis
While direct, side-by-side experimental data for this compound and OTS under identical conditions is sparse in the literature, we can construct a robust comparison based on their chemical nature and data from analogous systems.
| Performance Metric | This compound (Monochloro) | Trichlorosilanes (e.g., OTS) | Rationale & Supporting Evidence |
| Monolayer Packing Density | Lower | Higher | Trichlorosilanes undergo in-plane polymerization, creating a densely packed, cross-linked network. Monochlorosilanes lack this capability, resulting in less ordered and less dense monolayers.[1][2][3] |
| Hydrophobicity (Water Contact Angle) | Moderately Hydrophobic (Est. 70-90°) | Highly Hydrophobic (>105°) | The long alkyl chain of OTS leads to a very low surface energy and high water contact angles.[4] The phenoxypropyl group of this compound is also non-polar and will induce hydrophobicity, but to a lesser extent than an 18-carbon chain. |
| Hydrolytic Stability | Lower | Higher | The cross-linked network of trichlorosilane-derived SAMs provides a more robust barrier to water ingress and subsequent hydrolysis of the siloxane bonds at the substrate interface.[5] The less dense packing of monochlorosilane layers offers more pathways for water to attack the Si-O-Si linkage. |
| Thermal Stability | Moderate | High | The covalent network of polymerized trichlorosilanes generally leads to higher thermal stability. For instance, OTS monolayers are reported to be stable up to high temperatures in a vacuum.[6] The stability of the monochlorosilane will be more dependent on the individual Si-O-Si bond strength. |
| Reaction Control & Reproducibility | More Controllable | Highly Sensitive | The high reactivity of trichlorosilanes makes them very sensitive to trace amounts of water, which can lead to uncontrolled polymerization in solution and on the substrate, forming aggregates.[7] Monochlorosilanes are less prone to this, offering a more controlled and potentially more reproducible surface modification. |
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own benchmarking studies, we provide detailed protocols for surface modification and characterization.
General Experimental Workflow
The following diagram outlines a typical workflow for preparing and characterizing silanized surfaces.
Detailed Protocol: Solution-Phase Silanization of Silicon Wafers
This protocol provides a method for comparing the formation of SAMs from this compound and a trichlorosilane like OTS on a standard silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers (or other hydroxylated substrates like glass slides)
-
This compound
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous Toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonicate the wafers sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
To generate a fresh, hydroxylated surface, immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme caution is required when handling piranha solution.
-
Thoroughly rinse the wafers with DI water and dry them under a stream of nitrogen.
-
For immediate use, a 15-minute oxygen plasma treatment is an effective alternative to piranha cleaning for generating surface hydroxyl groups.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the chosen silane (this compound or OTS) in anhydrous toluene in a sealed container under a nitrogen atmosphere to minimize exposure to atmospheric moisture.
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The optimal time can be varied to study the kinetics of monolayer formation.
-
-
Post-Silanization Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.
-
Sonicate the wafers in chloroform or hexane for 5-10 minutes to further remove physisorbed material.
-
Dry the coated substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of covalent bonds and drives off any remaining water.
-
Characterization Techniques
-
Contact Angle Goniometry: Measure the static water contact angle on the modified surfaces to quantify hydrophobicity. Higher angles indicate a more hydrophobic surface.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of the silane and assess the completeness of the monolayer.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess the homogeneity and smoothness of the monolayer and to identify any aggregates.
Conclusion and Recommendations
The choice between this compound and a trichlorosilane is a trade-off between monolayer robustness and reaction control.
-
Trichlorosilanes are the preferred choice when a highly dense, robust, and stable monolayer is required, for example, in applications demanding excellent barrier properties or long-term stability in aqueous environments. However, their high reactivity necessitates stringent control over experimental conditions to avoid the formation of aggregates.
-
This compound , as a monochlorosilane, offers a more controlled and reproducible surface modification process. While the resulting monolayer is likely to be less dense and less hydrolytically stable than its trichlorosilane counterpart, it may be advantageous in applications where precise control over surface functionality is more critical than ultimate barrier properties. The phenoxy group also offers a different surface chemistry compared to simple alkyl chains, which could be beneficial for specific interactions with other molecules.
For any given application, it is recommended to perform a direct comparative study using the protocols outlined in this guide to determine the optimal silanizing agent that meets the specific performance requirements.
References
-
Smith, M. B., et al. "A Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica." National Institute of Standards and Technology, 2007, [Link].[3]
-
Smith, M. B., et al. "Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica." Request PDF, 2025, [Link].[2][8]
-
Smith, M. B., et al. "Study of the Packing Density and Molecular Orientation of Bimolecular Self-Assembled Monolayers of Aromatic and Aliphatic Organosilanes on Silica." National Institute of Standards and Technology, 2006, [Link].[1]
-
Ashurst, W. R., et al. "Dichlorodimethylsilane as an Anti-Stiction Monolayer for MEMS: A Comparison to the Octadecyltrichlosilane Self-Assembled Monolayer." IEEE, 2001, [Link].
-
Request PDF. "Vapor-Phase Deposited Chlorosilane-Based Self-Assembled Monolayers on Various Substrates for Thermal Stability Analysis." ResearchGate, 2025, [Link].
-
University of Edinburgh Research Explorer. "Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition." University of Edinburgh, 2006, [Link].
Sources
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Phenoxypropyldimethylchlorosilane
As researchers and scientists, our primary commitment is to safety and procedural excellence. Handling reactive chemical intermediates like 3-Phenoxypropyldimethylchlorosilane, an organochlorosilane, demands a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.
The core hazard of this compound, and indeed all chlorosilanes, is its vigorous reactivity with water and moisture.[1] This reaction is not subtle; it hydrolyzes on contact with moisture in the air, on your skin, or in your eyes to liberate corrosive hydrogen chloride (HCl) gas and vapors.[1][2] This reactivity is the direct cause of its classification as a substance that causes severe skin burns and serious eye damage.[1] Therefore, our entire PPE strategy is built around creating an impermeable barrier to prevent any contact with this chemical in its liquid or vapor form.
Core Protective Equipment: A Multi-Layered Defense
Your choice of PPE is not merely a checklist item; it is a critical, multi-layered system designed to protect you from the specific hazards of this compound. All handling of this substance should occur within a certified chemical fume hood to control vapor exposure.[3][4]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 rated) AND a full-face shield. | Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier protecting the entire face from splashes during transfers or in the event of a reaction. Contact lenses should not be worn as they can trap corrosive vapors against the eye.[3][5] |
| Hand Protection | Neoprene or Nitrile Rubber Gloves. | These materials provide effective protection against chlorosilanes and the resulting hydrochloric acid.[3] Always double-glove for added security during handling. Inspect gloves for any signs of degradation or pinholes before use. |
| Body Protection | Flame-retardant, chemically resistant lab coat and a chemical apron. | A flame-retardant coat is crucial, especially if working with flammable solvents.[6] A chemical apron provides an additional layer of protection over the torso and legs. Ensure clothing is fully buttoned or snapped. |
| Respiratory Protection | NIOSH-certified respirator with a combination organic vapor/acid gas (yellow) cartridge. | Required for any work outside of a fume hood, during spill cleanup, or if ventilation is inadequate.[3] The acid gas cartridge is essential to protect against the HCl generated. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable workflow is paramount. The following protocols are designed to be a self-validating system, minimizing the risk of exposure at every stage.
Pre-Handling Safety Checklist
-
Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and the airflow is optimal.
-
Locate Emergency Equipment: Confirm the immediate availability of an emergency eyewash station and safety shower.[2][3] Check that they are unobstructed and have been recently tested.
-
Prepare Spill Kit: Have a spill kit ready that contains a dry, inert absorbent material such as dry sand, diatomaceous earth, or a commercial sorbent like PetroGuard®.[2][7] Do not use water or combustible absorbents.
-
Inspect PPE: Thoroughly inspect all PPE for damage, degradation, or contamination before beginning the donning process.
Experimental Workflow: From Preparation to Cleanup
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
PPE Doffing (Removal) Procedure
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence meticulously:
-
Remove Outer Gloves: If double-gloved, remove the outer pair. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Remove Face Shield/Apron: Remove the face shield and chemical apron without touching the front surfaces.
-
Remove Lab Coat: Remove the lab coat by rolling it down your arms and turning it inside out. Avoid shaking it.
-
Remove Goggles: Remove your chemical splash goggles.
-
Remove Inner Gloves: Remove the inner pair of gloves using the same technique as in step 1.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][3]
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal is a critical component of the safety lifecycle for this chemical.
-
Contaminated PPE: All disposable PPE (gloves, aprons) should be placed in a designated, sealed waste container. Contaminated lab coats must be professionally laundered or disposed of as hazardous waste according to your institution's policies.
-
Chemical Waste: Never dispose of this compound down the drain. The primary method for neutralizing small quantities is through controlled hydrolysis.[8] This involves slowly adding the chlorosilane waste to a stirred, cooled solution of a suitable solvent (like a mixture of isopropanol and hexane) followed by neutralization of the generated acid. This should only be performed by trained personnel following a specific, validated standard operating procedure. All chemical waste must be collected in properly labeled, sealed containers for disposal by your institution's environmental health and safety department.[9]
-
Spill Cleanup Materials: All used absorbent materials are considered hazardous waste.[7] Carefully collect the material using non-sparking tools, place it in a sealed container, and label it appropriately for hazardous waste disposal.
By understanding the inherent reactivity of this compound and meticulously adhering to these PPE and handling protocols, you can ensure a safe and controlled laboratory environment. Your safety is a direct result of your preparation and discipline.
References
- Gelest, Inc. (2017). CHLOROSILANE, 95% Safety Data Sheet.
- American Chemistry Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES.
-
CES - Silicones Europe. (n.d.). Chlorosilane Safety Guide. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). Trichlorosilane Safety Data Sheet.
-
ASTM International. (n.d.). Chapter 10: Personal Protective Equipment Requirements | Manual on Chlorosilane Emergency Response Guidelines. ASTM Digital Library. Available at: [Link]
-
UTEC-GROUP. (n.d.). Waste containing hazardous chlorosilanes. Available at: [Link]
- Gelest, Inc. (2014). This compound Safety Data Sheet.
- BenchChem. (2025). Safe Disposal of Silane, methylenebis[chlorodimethyl-]: A Guide for Laboratory Professionals.
- Google Patents. (1987). US4690810A - Disposal process for contaminated chlorosilanes.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet.
- SMC Corporation. (n.d.). Specific Product Precautions.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet - 3-Glycidoxypropyltrimethoxysilane.
- SMC Corporation. (n.d.). Handling Precautions for SMC Products.
Sources
- 1. gelest.com [gelest.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
